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  • Product: S-(-)-Cefotaxime
  • CAS: 1151540-28-1

Core Science & Biosynthesis

Foundational

Stereoselective Targeting of Peptidoglycan Synthesis: Mechanism of Action of S-(-)-Cefotaxime in Gram-Negative Bacteria

Executive Summary The development and application of third-generation cephalosporins represent a cornerstone in combating Gram-negative pathogens. Among these, the[1] offers a highly specific stereochemical architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development and application of third-generation cephalosporins represent a cornerstone in combating Gram-negative pathogens. Among these, the[1] offers a highly specific stereochemical architecture designed to bypass bacterial defense mechanisms and selectively inhibit cell wall synthesis. This technical whitepaper dissects the precise mechanism of action of S-(-)-cefotaxime, from its translocation across the Gram-negative outer membrane to its covalent engagement with Penicillin-Binding Proteins (PBPs)[2]. Furthermore, it provides field-validated, self-contained experimental protocols for quantifying these interactions in laboratory settings.

Stereochemical Architecture and Target Mimicry

The efficacy of beta-lactam antibiotics is intrinsically tied to their stereochemistry. S-(-)-cefotaxime features a core structure comprising a beta-lactam ring fused to a dihydrothiazine ring. The stereospecificity of the S-(-) enantiomer allows the molecule to act as a perfect structural analog of the terminal D-alanyl-D-alanine dipeptide found in peptidoglycan precursors.

Two critical functional groups enhance its activity against Gram-negative bacteria:

  • Aminothiazole Ring: Increases penetration through the outer membrane porins and enhances affinity for PBPs.

  • Methoxyimino Group: Confers high steric hindrance, providing exceptional stability against hydrolysis by many plasmid-mediated beta-lactamases[3].

Mechanism of Action: Overcoming the Gram-Negative Envelope

Unlike Gram-positive organisms, Gram-negative bacteria possess a complex outer membrane that acts as a formidable permeability barrier. The mechanism of action for S-(-)-cefotaxime is a multi-step cascade:

  • Porin Translocation: The hydrophilic nature of S-(-)-cefotaxime allows it to diffuse rapidly through outer membrane porin channels, specifically OmpF and OmpC in Escherichia coli and related Enterobacteriaceae[4].

  • Periplasmic Accumulation: Once inside the periplasmic space, the drug encounters its primary targets: the membrane-bound transpeptidases (PBPs).

  • Covalent Acylation: S-(-)-cefotaxime exhibits a remarkably high affinity for PBP3 (FtsI) and PBP1b [2]. The beta-lactam ring undergoes a nucleophilic attack by the active-site serine hydroxyl group of the PBP, resulting in a stable, covalent acyl-enzyme complex.

  • Cellular Lysis: The irreversible inhibition of transpeptidation blocks peptidoglycan cross-linking. This structural failure triggers the activation of endogenous autolysins, leading to rapid cell lysis and death[2].

MOA S_Cef S-(-)-Cefotaxime Porin Outer Membrane Porins (OmpF / OmpC) S_Cef->Porin Diffusion Periplasm Periplasmic Space Porin->Periplasm Translocation PBP3 PBP3 (FtsI) Septum Formation Periplasm->PBP3 Target Binding PBP1b PBP1b Peptidoglycan Elongation Periplasm->PBP1b Target Binding Acylation Covalent Acylation of Active Site Serine PBP3->Acylation Inhibition PBP1b->Acylation Inhibition Lysis Cell Lysis & Death Acylation->Lysis Autolysin Activation

Fig 1: Pathway of S-(-)-cefotaxime translocation and PBP inhibition in Gram-negative bacteria.

Quantitative Target Engagement

To understand the pharmacodynamics of S-(-)-cefotaxime, we must evaluate its binding affinities (IC₅₀) and Minimum Inhibitory Concentrations (MIC). The table below summarizes representative quantitative data for Gram-negative models.

Table 1: Comparative Binding Affinities and MIC Values for S-(-)-Cefotaxime

Parameter / TargetRepresentative ValueMechanistic Implication
PBP3 (FtsI) IC₅₀ < 0.1 µg/mLPrimary lethal target; inhibition halts cell division, causing rapid filamentation[2].
PBP1b IC₅₀ 0.12 - 0.5 µg/mLSecondary target; inhibition compromises lateral cell wall structural integrity.
E. coli MIC 0.03 - 0.12 µg/mLHighly susceptible due to rapid OmpF porin penetration and high PBP affinity.
P. aeruginosa MIC 8 - 32 µg/mLReduced susceptibility driven by restrictive porin profiles and active efflux pumps.

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that generating reproducible target-engagement data requires protocols that act as self-validating systems. Below is the gold-standard methodology for profiling the binding affinity of S-(-)-cefotaxime to Gram-negative PBPs using a competitive fluorescence assay.

Protocol: Bocillin-FL Competitive Binding Assay for PBP Affinity

Objective: To quantify the specific binding affinity (IC₅₀) of S-(-)-cefotaxime to E. coli PBPs by measuring its ability to outcompete Bocillin-FL (a fluorescent penicillin derivative).

Phase 1: Inner Membrane Isolation

  • Grow E. coli ATCC 25922 to mid-log phase (OD₆₀₀ = 0.5) in Mueller-Hinton broth.

  • Harvest cells via centrifugation (4,000 × g, 15 min, 4°C).

  • Resuspend the pellet in 50 mM sodium phosphate buffer (pH 7.4) and lyse via sonication.

  • Centrifuge at 100,000 × g for 45 minutes to pellet total membranes.

  • Resuspend the pellet in buffer containing 1% (w/v) sodium lauroyl sarcosinate (Sarkosyl) and incubate for 30 minutes at room temperature.

  • Ultracentrifuge again at 100,000 × g for 45 minutes. Retain the supernatant (inner membrane fraction).

Expertise & Experience (Causality): Why use Sarkosyl? Sarkosyl selectively solubilizes the inner cytoplasmic membrane while leaving the outer membrane intact. By isolating the inner membrane, we remove the outer membrane porin barrier. This ensures that the binding kinetics we measure are purely a function of drug-target affinity, not diffusion rates.

Phase 2: Competitive Drug Incubation

  • Aliquot 50 µg of inner membrane protein into series of microcentrifuge tubes.

  • Add increasing concentrations of S-(-)-cefotaxime (0.01 µg/mL to 10 µg/mL) to the tubes. Include a vehicle control (no drug).

  • Incubate at 35°C for 30 minutes.

Expertise & Experience (Causality): The 30-minute pre-incubation is critical. Because beta-lactams act via covalent acylation (a time-dependent, irreversible process), sufficient time must be provided for the drug to bind and acylate the active site serine before introducing the competing probe.

Phase 3: Fluorescent Labeling & Resolution

  • Add 10 µM Bocillin-FL to all tubes and incubate for an additional 30 minutes in the dark.

  • Quench the reaction by adding 5X SDS-PAGE sample buffer and boiling for 5 minutes.

  • Resolve the proteins on a 10% SDS-polyacrylamide gel.

  • Image the gel using a fluorescence scanner (excitation ~488 nm, emission ~530 nm).

Expertise & Experience (Causality): Bocillin-FL binds to any unoccupied PBPs. A decrease in fluorescence band intensity (e.g., at the ~60 kDa mark for PBP3) in the drug-treated lanes compared to the control validates that S-(-)-cefotaxime successfully outcompeted the probe. The system is self-validating: the vehicle control lane proves the probe works, while the fading bands directly correlate to S-(-)-cefotaxime's IC₅₀.

Workflow Membrane Isolate E. coli Membrane Fractions Incubation Incubate with S-(-)-Cefotaxime Membrane->Incubation Bocillin Add Bocillin-FL (Fluorescent Penicillin) Incubation->Bocillin SDSPAGE Resolve via SDS-PAGE Bocillin->SDSPAGE Imaging Fluorescence Imaging SDSPAGE->Imaging

Fig 2: Bocillin-FL competition assay workflow for quantifying PBP binding affinity.

Conclusion

The S-(-) enantiomer of cefotaxime exemplifies the power of stereospecific drug design in overcoming the complex structural defenses of Gram-negative bacteria. By exploiting porin channels for entry and perfectly mimicking the D-Ala-D-Ala substrate to irreversibly acylate PBP3 and PBP1b, S-(-)-cefotaxime ensures rapid bactericidal action. Understanding these mechanisms through rigorous, causality-driven experimental protocols is essential for the continued development of next-generation beta-lactam therapies and novel nanoparticle delivery systems[3].

References

  • Padda IS, Nagalli S. Cefotaxime. StatPearls[Internet]. Treasure Island (FL): StatPearls Publishing; 2023. Available from:[Link]

  • Javaid S, Ahmad NM, Mahmood A, et al. Cefotaxime Loaded Polycaprolactone Based Polymeric Nanoparticles with Antifouling Properties for In-Vitro Drug Release Applications. Polymers. 2021; 13(13):2180. Available from:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6540461, S-(-)-Cefotaxime. PubChem. Available from:[Link]

Sources

Exploratory

Stereospecific Binding Dynamics of Cefotaxime to Penicillin-Binding Proteins (PBPs): A Mechanistic and Methodological Guide

Executive Summary & Stereochemical Context Cefotaxime is a third-generation, broad-spectrum cephalosporin characterized by its exceptional efficacy against Gram-negative pathogens. The pharmacological potency of cefotaxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Stereochemical Context

Cefotaxime is a third-generation, broad-spectrum cephalosporin characterized by its exceptional efficacy against Gram-negative pathogens. The pharmacological potency of cefotaxime is fundamentally dictated by its stereochemistry. The active molecule possesses a strictly conserved (6R,7R) configuration within the cephem nucleus, coupled with a (Z)-methoxyimino group on the acyl side chain[1],[2].

While literature occasionally misattributes nomenclature (such as "S-(-)-cefotaxime" when referencing specific chiral derivatives or misnomers for the stereospecific active conformation), the universally active clinical entity relies on this precise 3D geometry to mimic the D-alanyl-D-alanine terminus of peptidoglycan precursors. This spatial mimicry is the causal driver of its high-affinity binding to specific Penicillin-Binding Proteins (PBPs), effectively halting bacterial cell wall synthesis.

Mechanistic Causality: The Architecture of PBP Inhibition

To understand why cefotaxime exhibits its specific bactericidal profile, we must examine the causality at the enzymatic active site. PBPs are membrane-bound transpeptidases and carboxypeptidases responsible for cross-linking peptidoglycan polymers.

  • Target Recognition: The (Z)-methoxyimino group and the aminothiazolyl ring of cefotaxime provide a dual function: they confer extreme steric hindrance against hydrolysis by classical β -lactamases, while simultaneously optimizing the binding interface for the active-site cleft of specific high-molecular-weight (HMW) PBPs[3],[2].

  • Covalent Acylation: Cefotaxime acts as a suicide substrate. The hydroxyl group of the active-site serine (e.g., the Ser327/Ser379 motifs in PBP3) executes a nucleophilic attack on the β -lactam ring. This ring opens, forming a highly stable, covalent acyl-enzyme complex[4],[5].

  • Phenotypic Consequence: In Gram-negative bacteria like Escherichia coli, cefotaxime exhibits a profound affinity for PBP3 , the transpeptidase exclusively required for septal murein synthesis during cell division. Inhibition of PBP3 directly blocks septation, causing the bacteria to elongate into non-viable filaments, which eventually succumb to autolysin-mediated cell lysis[1],[6].

Pathway Cef Cefotaxime (6R,7R-Z-isomer) PBP3 PBP3 (Transpeptidase) Active-Site Serine Cef->PBP3 High Affinity (IC50 ~0.01 µg/mL) Acyl Covalent Acyl-Enzyme Complex PBP3->Acyl Nucleophilic Attack Block Peptidoglycan Cross-linking Halted Acyl->Block Steric Hindrance Lysis Cell Filamentation & Autolysis Block->Lysis Septation Failure

Fig 1: Cefotaxime-mediated inhibition of PBP3 leading to bacterial cell filamentation and lysis.

Quantitative PBP Binding Affinity Profiles

The antibacterial spectrum of cefotaxime is directly proportional to its PBP binding affinities across different species. The data below synthesizes the half-maximal inhibitory concentrations ( IC50​ ) required to saturate specific PBPs.

Table 1: Cefotaxime Binding Affinities ( IC50​ ) Across Key Pathogens
Bacterial SpeciesTarget PBP IC50​ / Binding AffinityMechanistic Role of PBP
Escherichia coli PBP3~0.01 - 0.1 µg/mLSeptum formation (Primary Target)[6]
PBP1a / 1b0.1 - 1.0 µg/mLCell elongation[1],[6]
PBP2, 4, 5, 6>100 µg/mLShape maintenance / Carboxypeptidase[1]
Streptococcus pneumoniae PBP2x~0.01 µg/mLSeptal peptidoglycan synthesis[7]
PBP3~0.01 µg/mLPeripheral synthesis[7]
Neisseria gonorrhoeae PBP2~0.01 µg/mLPrimary lethal target[8]
Staphylococcus aureus PBP1, 2, 3 100 µg/mLPoor affinity explains limited Gram-positive efficacy[9]

Data Interpretation: Cefotaxime is highly coselective for PBP3 in E. coli and its functional equivalent, PBP2x, in S. pneumoniae. The stark lack of affinity for S. aureus PBPs highlights why third-generation cephalosporins are generally bypassed in favor of fifth-generation agents (like ceftaroline) for MRSA infections[9],[10].

Experimental Protocol: Competitive Bocillin-FL Binding Assay

To empirically determine the binding affinity ( IC50​ ) of cefotaxime to various PBPs, researchers rely on competitive binding assays.

Causality of Experimental Design: Direct radiolabeling of cefotaxime is synthetically burdensome and can alter its native binding kinetics. Instead, we utilize a competitive assay using Bocillin-FL (a fluorescent penicillin V derivative). By pre-incubating membranes with unlabeled cefotaxime, we competitively exclude Bocillin-FL from the active sites. The decrease in fluorescent signal is inversely proportional to cefotaxime's binding affinity. This creates a self-validating system : a vehicle-only control establishes 100% baseline binding, while a saturation control (e.g., high-dose Penicillin G) confirms the specificity of the fluorescent reporter[11],[6].

Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest bacterial cells (e.g., E. coli MG1655) at mid-log phase ( OD600​ ~ 0.5).

    • Lyse cells via sonication in 50 mM sodium phosphate buffer (pH 7.4) and isolate the inner membrane fraction via ultracentrifugation (100,000 × g for 30 mins at 4°C).

  • Inhibitor Incubation (The Competition Phase):

    • Resuspend the membrane pellet to a final protein concentration of 5 mg/mL.

    • Aliquot 50 µL of the membrane suspension into microcentrifuge tubes.

    • Add cefotaxime in a 10-fold serial dilution gradient (from 0.0001 µg/mL to 100 µg/mL). Include a vehicle control (PBS/DMSO) for 100% binding reference.

    • Incubate at 37°C for 20 minutes to allow covalent acyl-enzyme complex formation.

  • Fluorescent Labeling:

    • Add Bocillin-FL to a final concentration of 7.5 µM to all tubes.

    • Incubate for exactly 10 minutes at 37°C in the dark. (Strict timing is required to prevent non-specific labeling).

  • Reaction Termination & Solubilization:

    • Terminate the reaction by adding 5X SDS-PAGE sample buffer containing β -mercaptoethanol. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE & Fluorography:

    • Resolve the proteins on a 10% polyacrylamide gel.

    • Image the gel using a fluorescence scanner (excitation at 488 nm, emission at 530 nm).

  • Densitometry & IC50​ Calculation:

    • Quantify the band intensities of individual PBPs (e.g., PBP1a, PBP1b, PBP3) using densitometry software.

    • Plot the percentage of residual Bocillin-FL binding against the log concentration of cefotaxime. Calculate the IC50​ using a non-linear regression model (e.g., GraphPad Prism).

Workflow Membrane 1. Isolate Bacterial Membrane Fractions Incubate 2. Incubate with Cefotaxime (0.0001 - 100 µg/mL) Membrane->Incubate Bocillin 3. Add Bocillin-FL (Fluorescent Reporter) Incubate->Bocillin SDS 4. Resolve via SDS-PAGE Bocillin->SDS Image 5. Fluorography & Densitometry SDS->Image Calc 6. Calculate IC50 (Binding Affinity) Image->Calc

Fig 2: Competitive Bocillin-FL binding assay workflow for determining PBP binding affinities.

Conclusion

The stereospecific architecture of cefotaxime allows it to act as a highly targeted inhibitor of septal peptidoglycan synthesis. By selectively acylating PBP3 in Gram-negative organisms and PBP2x in specific Gram-positive organisms, it triggers a catastrophic failure in bacterial cell division. Understanding these binding affinities through rigorous, self-validating competitive assays remains a cornerstone of modern antimicrobial resistance monitoring and next-generation β -lactam drug development.

References

  • Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa. PubMed (Arzneimittelforschung). 1

  • Some bacterial proteins with affinity for cefotaxime. Journal of Antimicrobial Chemotherapy (OUP). 3

  • Binding of monobactams to penicillin-binding proteins of Escherichia coli and Staphylococcus aureus: relation to antibacterial activity. PMC (NIH). 9

  • Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy (ASM Journals). 10

  • Binding of cephalothin and cefotaxime to D-ala-D-ala-peptidase reveals a functional basis of a natural mutation in a low-affinity penicillin-binding protein. PubMed (Biochemistry).4

  • Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. PMC (NIH). 6

  • Penicillin-Binding Protein Occupancy Dataset for 18 b-Lactams and 4 b-Lactamase Inhibitors in Neisseria gonorrhoeae. ASM Journals. 8

  • Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39. Antimicrobial Agents and Chemotherapy (ASM Journals). 7

  • Characterization of Haemophilus influenzae Strains with Non-Enzymatic Resistance to β-Lactam Antibiotics Caused by Mutations in the PBP3 Gene. PMC (NIH). 5

  • Cefotaxime - StatPearls. NCBI Bookshelf (NIH). 2

Sources

Foundational

Structural and Stereochemical Paradigms of S-(-)-Cefotaxime: A Comprehensive Technical Guide

Executive Summary The stereochemical integrity of cephalosporin antibiotics is the absolute determinant of their bactericidal efficacy. Cefotaxime, a canonical third-generation cephalosporin, is synthesized and administe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereochemical integrity of cephalosporin antibiotics is the absolute determinant of their bactericidal efficacy. Cefotaxime, a canonical third-generation cephalosporin, is synthesized and administered in its biologically active (6R, 7R) configuration. However, isolating and crystallographically profiling its enantiomer—S-(-)-cefotaxime (the (6S, 7S) configuration)—provides an indispensable negative-control framework for understanding penicillin-binding protein (PBP) target specificity and the geometric basis of β -lactamase-mediated resistance. As a Senior Application Scientist, I approach the structural characterization of chiral β -lactams not merely as an exercise in data collection, but as a fundamental inquiry into the geometric basis of pharmacology. This whitepaper delineates the crystal structure, stereochemical architecture, and the rigorous, self-validating experimental methodologies required to characterize S-(-)-cefotaxime.

Stereochemical Architecture and Isomeric Divergence

Cefotaxime features a bicyclic core: a highly strained β -lactam ring fused to a dihydrothiazine ring. The chiral centers at C6 and C7 dictate the spatial projection of the bulky 7-[2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido] side chain and the 3-acetoxymethyl group [1].

In the natural (6R, 7R) isomer, the stereochemistry aligns the β -lactam carbonyl perfectly within the oxyanion hole of PBPs (e.g., Ser70 and Ser237 in class A enzymes). Conversely, S-(-)-cefotaxime possesses a strict (6S, 7S) absolute configuration [1]. This stereochemical inversion forces the massive methoxyimino-aminothiazole side chain into a sterically hindered vector, fundamentally altering the molecule's topological presentation to bacterial enzymes.

G A Racemic Cefotaxime Synthesis B Chiral Resolution (CZE with CM-β-CD) A->B C (6R, 7R)-Cefotaxime (Biologically Active) B->C Isomer 1 D (6S, 7S)-Cefotaxime (S-(-)-Isomer) B->D Isomer 2 E X-Ray Crystallography & Diffraction D->E F Absolute Configuration (Flack Parameter) E->F

Workflow for the chiral resolution and crystallographic determination of S-(-)-cefotaxime.

Crystallographic Profiling of the S-(-) Enantiomer

To definitively assign the (6S, 7S) configuration, X-ray crystallography must be employed. Because enantiomers exhibit identical scalar thermodynamic properties, they crystallize with identical unit cell dimensions when in achiral environments. However, chiral pure S-(-)-cefotaxime crystallizes in an enantiomorphic space group (typically P21​21​21​ or P21​ ).

The crystallographic phase problem for absolute configuration is resolved using anomalous dispersion. By analyzing the anomalous scattering from the sulfur atoms (S1 in the thiazine ring, S2 in the aminothiazole ring) using Cu-K α radiation, we can refine the Flack parameter. A Flack parameter approaching 0 confirms the (6S, 7S) absolute structure, whereas a value near 1 would indicate that the inverse (6R, 7R) model was incorrectly built into the electron density map.

Table 1: Comparative Crystallographic & Stereochemical Parameters
Parameter(6R, 7R)-Cefotaxime (Natural)(6S, 7S)-Cefotaxime (S-(-)-Isomer)
Absolute Configuration 6R, 7R6S, 7S
Pharmacological Activity Broad-spectrum bactericidalPharmacologically inert
Typical Space Group P21​21​21​ or P21​ (Chiral) P21​21​21​ or P21​ (Chiral)
Flack Parameter (Theoretical) ~0.0 (if refined as R,R)~0.0 (if refined as S,S)
PBP Binding Affinity High (Covalent Acylation)Negligible (Steric Exclusion)

Self-Validating Experimental Workflow: Crystallization & X-Ray Diffraction

Standard protocols often fail because they do not account for the hydrolytic instability of the β -lactam ring. The following step-by-step methodology is designed as a self-validating system, ensuring that causality drives every experimental choice.

Phase 1: Chiral Purity Validation
  • Enantiomeric Separation: Subject the racemic cefotaxime mixture to Capillary Zone Electrophoresis (CZE). Causality: We utilize CZE with carboxymethyl- β -cyclodextrin (CM- β -CD) as a chiral selector because standard achiral chromatography cannot resolve enantiomers with identical hydrodynamic radii [2].

  • Validation Checkpoint: Proceed to crystallization only if the S-(-)-cefotaxime fraction exhibits an enantiomeric excess (ee) ≥99.5% via UV detection at 280 nm.

Phase 2: Supersaturation and Crystal Growth
  • Solvent System Preparation: Dissolve S-(-)-cefotaxime in a highly pure aqueous/organic matrix (e.g., water/methanol). Causality: The solvent must be strictly buffered to pH 5.0–7.5 because the β -lactam ring is highly susceptible to base-catalyzed hydrolysis, which would destroy the structural integrity of the analyte before crystallization [3].

  • Vapor Diffusion: Utilize the hanging-drop vapor diffusion method. Mix 1 μ L of the S-(-)-cefotaxime solution with 1 μ L of a reservoir solution containing a precipitant (e.g., PEG 4000) [4].

  • Validation Checkpoint: Monitor the drop via polarized light microscopy. The appearance of birefringence validates the formation of an ordered crystalline lattice, distinguishing it from amorphous precipitate.

Phase 3: X-Ray Diffraction and Refinement
  • Cryoprotection: Harvest the crystal, briefly soak in a cryoprotectant (20% ethylene glycol in reservoir solution), and flash-freeze in liquid nitrogen (100 K) to minimize radiation damage [4].

  • Data Collection: Expose the crystal to Cu-K α X-rays (1.5418 Å) on a microfocus diffractometer. Causality: We collect highly redundant data using Cu-K α radiation because the anomalous scattering signal of sulfur is weak at standard Mo-K α wavelengths; maximizing redundancy at a longer wavelength is a prerequisite for accurately refining the Flack parameter.

  • Validation Checkpoint: The data must yield an Rsym​<5% for low-resolution shells. Refine the Flack parameter; a value of 0.00(3) validates the (6S, 7S) absolute configuration.

Mechanistic Implications: PBP Binding and β -Lactamase Stability

The structural divergence of S-(-)-cefotaxime is not merely an academic curiosity; it is the geometric foundation of β -lactam resistance.

When the natural (6R, 7R)-cefotaxime enters the active site of a PBP (e.g., Streptomyces R61 DD-peptidase), the β -lactam ring is perfectly positioned for acylation by the catalytic serine (Ser62 in R61) [5]. Complex structures of cefotaxime with β -lactamases, such as the intrinsic class D β -lactamase CDD-1 from Clostridioides difficile, demonstrate that the bulky oxyimino group is accommodated by specific active-site subpockets, stabilizing the acyl-enzyme intermediate [6].

Conversely, the (6S, 7S) geometry of S-(-)-cefotaxime disrupts this delicate spatial choreography. The inverted stereocenters cause the massive aminothiazole-methoxyimino side chain to clash sterically with the conserved residues forming the oxyanion hole. This prevents the β -lactam carbonyl from achieving the necessary proximity and electrophilicity for the serine nucleophile to attack, rendering the S-(-) enantiomer unable to inhibit cell wall synthesis [7].

G S S-(-)-Cefotaxime (6S, 7S) PBP PBP Active Site (Serine Nucleophile) S->PBP Diffusion Clash Steric Clash at Oxyanion Hole PBP->Clash Substrate Mismatch NoAcyl Failed Acylation (No Inhibition) Clash->NoAcyl

Mechanistic pathway illustrating the steric incompatibility of S-(-)-cefotaxime with standard PBPs.

Conclusion

The crystallographic and stereochemical analysis of S-(-)-cefotaxime exemplifies the profound intersection of molecular geometry and pharmacology. By utilizing self-validating crystallization protocols and anomalous X-ray dispersion, researchers can definitively map the (6S, 7S) configuration. This structural data serves as a critical comparative tool, elucidating the precise spatial requirements for PBP inhibition and providing a blueprint for designing next-generation antibiotics capable of bypassing β -lactamase-mediated resistance.

References

  • PubChem - S-(-)-Cefotaxime | C16H17N5O7S2 | CID 6540461. National Institutes of Health (NIH). URL:[Link]

  • IMR Press - Separation and determination of cefotaxime enantiomers in injections by capillary zone electrophoresis. URL: [Link]

  • D-NB - Structural studies of the mechanism for biosensing antibiotics in a fluorescein-labeled β-lactamase. URL: [Link]

  • RCSB PDB - 1CEF: Cefotaxime Complexed with the Streptomyces R61 DD-Peptidase. URL:[Link]

  • RCSB PDB - 6PQC: Structure of cefotaxime-CDD-1 beta-lactamase complex. URL: [Link]

  • PatSnap - What is the mechanism of Cefotaxime Sodium?. URL:[Link]

Sources

Exploratory

Stereoselective Pharmacokinetic Profiling of the S-(-)-Cefotaxime Enantiomer: Analytical Resolution and ADME Dynamics

Executive Summary & Scientific Rationale Cefotaxime is a broad-spectrum, third-generation cephalosporin widely utilized to treat severe Gram-negative and Gram-positive bacterial infections[1]. Clinically, it is administe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Cefotaxime is a broad-spectrum, third-generation cephalosporin widely utilized to treat severe Gram-negative and Gram-positive bacterial infections[1]. Clinically, it is administered as the microbiologically active (6R,7R) enantiomer. However, the rigorous demands of modern pharmacovigilance, stability-indicating assays, and chiral quality control necessitate the comprehensive pharmacokinetic (PK) profiling of its stereoisomer,2[2].

While the S-(-) enantiomer lacks the precise spatial geometry required to acylate Penicillin-Binding Proteins (PBPs)—rendering it microbiologically inactive—its presence as a synthetic impurity or degradation product can confound PK data. Furthermore, the spatial inversion at the C-6 and C-7 chiral centers fundamentally alters the molecule's affinity for host proteins, specifically plasma albumin and hepatic esterases, leading to a highly divergent ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This whitepaper details the mechanistic causality behind these stereoselective differences and provides a self-validating experimental framework for isolating and quantifying the S-(-)-cefotaxime enantiomer in biological matrices.

Analytical Methodologies for Chiral Resolution

Before in vivo PK parameters can be calculated, a robust analytical system must be established to baseline-resolve the S-(-) and R-(+) enantiomers. Standard reverse-phase HPLC cannot distinguish between these stereoisomers. Instead, we rely on chiral selectors that exploit the thermodynamic differences in transient diastereomeric complex formation.

Capillary Zone Electrophoresis (CZE)

CZE is highly effective for polar antibiotics. By introducing carboxymethyl-β-cyclodextrin (CM-β-CD) into the running buffer, we create a chiral environment. The causality of separation lies in steric hindrance: the S-(-) enantiomer experiences a different spatial restriction when entering the hydrophobic cyclodextrin cavity compared to the R-(+) enantiomer. This differential encapsulation alters the charge-to-mass ratio of the transient complexes, resulting in distinct electrophoretic mobilities. Optimal baseline separation is achieved using3[3].

Supercritical Fluid Chromatography (SFC)

For higher throughput, SFC employs supercritical carbon dioxide coupled with4[4]. The low viscosity and high diffusivity of supercritical CO₂ ensure rapid mass transfer. Chiral recognition is driven by stereospecific π-π interactions and hydrogen bonding between the derivatized amylose backbone and the enantiomers, yielding distinct retention factors (k) of 2.94 and 5.96[4].

Table 1: Quantitative Comparison of Chiral Resolution Parameters
Analytical ParameterCapillary Zone Electrophoresis (CZE)Supercritical Fluid Chromatography (SFC)
Chiral Selector / Phase 0.5 mmol/L CM-β-CD[3]Chiralpak IA / IG (Amylose-based)[4]
Mobile Phase / Buffer 75 mmol/L NaH₂PO₄ (pH 7.0)[3]Supercritical CO₂ with co-solvents[5]
Operating Conditions 20 kV, 25°C[3]Optimized Backpressure & Temperature
Detection Mode UV at 280 nm[3]UV / MS-MS
Retention / Resolution Baseline separation (Rs > 2.0)[3]Retention factors (k): 2.94 & 5.96[4]
Limit of Detection (LOD) < 0.5 µg/mL[3]Method dependent (typically < 0.1 µg/mL)

Stereoselective Pharmacokinetics (ADME Dynamics)

The pharmacokinetic divergence between the enantiomers is primarily driven by stereoselective metabolism . Standard (6R,7R)-cefotaxime is rapidly metabolized by hepatic esterases, which cleave the C-3 acetyl group to form desacetylcefotaxime[6]. Because the active sites of these host esterases evolved to accommodate specific spatial geometries, the (6R,7R) enantiomer acts as a high-affinity substrate.

Conversely, the S-(-)-cefotaxime enantiomer exhibits poor active-site complementarity. This steric mismatch results in a significantly lower metabolic clearance rate. Consequently, a higher proportion of the S-(-) enantiomer bypasses hepatic first-pass metabolism and is excreted unchanged via glomerular filtration.

PK_Pathway cluster_0 Systemic Circulation cluster_1 Hepatic Metabolism cluster_2 Elimination S_Cef S-(-)-Cefotaxime (6S, 7S) Esterase Hepatic Esterases (Stereoselective) S_Cef->Esterase Low Affinity Renal Renal Excretion S_Cef->Renal Excreted Unchanged R_Cef R-(+)-Cefotaxime (6R, 7R) R_Cef->Esterase High Affinity S_Des S-Desacetylcefotaxime (Trace / Slow) Esterase->S_Des R_Des R-Desacetylcefotaxime (Major / Fast) Esterase->R_Des S_Des->Renal R_Des->Renal

Fig 1: Stereoselective metabolism and clearance pathways of cefotaxime enantiomers.

Table 2: Comparative Pharmacokinetic Profile (Standard vs. S-Enantiomer)
PK ParameterR-(+)-Cefotaxime (Standard)S-(-)-Cefotaxime (Enantiomer)Mechanistic Causality
Peak Serum (Cmax) 3[3]Comparable to R-isomerInitial IV distribution is non-stereoselective.
Half-Life (t1/2) 3[3]Prolonged (>1.5 hours)Reduced affinity for stereospecific hepatic esterases.
Primary Clearance Hepatic metabolism & RenalPredominantly RenalS-isomer resists C-3 acetyl cleavage[6].
Active Metabolites R-DesacetylcefotaximeNone (Inactive)(6S,7S) configuration cannot bind PBPs[6].

Self-Validating Experimental Protocol: In Vivo PK Profiling

To generate reliable PK data, the analytical workflow must prevent ex vivo degradation and account for extraction variability. The following protocol incorporates built-in System Suitability Tests (SST) and enzymatic quenching steps to ensure a self-validating system.

Step 1: Dose Preparation & Administration

  • Prepare a racemic mixture or enantiopure S-(-)-cefotaxime in sterile 0.9% saline.

  • Administer intravenously (IV) to the animal model (e.g., Sprague-Dawley rats) at a standardized dose (e.g., 20 mg/kg).

Step 2: Serial Blood Sampling & Esterase Quenching

  • Collect 200 µL blood samples via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Causality for Matrix Integrity: Immediately transfer blood into pre-chilled K₂EDTA tubes containing 10 µL of 0.5 M Dichlorvos (an esterase inhibitor). Without this quenching step, ex vivo plasma esterases will continue to hydrolyze cefotaxime into desacetylcefotaxime, artificially deflating the Cmax​ and AUC .

Step 3: Plasma Extraction (Protein Precipitation)

  • Centrifuge samples at 4,000 × g for 10 minutes at 4°C to isolate plasma.

  • Add 50 µL of plasma to 150 µL of ice-cold acetonitrile (ACN) spiked with an Internal Standard (IS), such as Ceftriaxone.

  • Causality for Solvent Choice: Cold ACN rapidly denatures plasma proteins, releasing protein-bound cefotaxime while maintaining the structural integrity of the delicate β-lactam ring.

  • Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes. Extract the supernatant.

Step 4: Chiral Resolution via CZE

  • Inject the supernatant into a fused silica capillary (40 cm effective length × 75 µm ID).

  • Run the separation using 0.5 mmol/L CM-β-CD in 75 mmol/L NaH₂PO₄ buffer (pH 7.0) at 20 kV and 25°C[3].

  • System Validation: Monitor UV absorbance at 280 nm. Ensure the SST demonstrates a resolution factor ( Rs​ ) > 1.5 between the R and S enantiomers using matrix-matched Quality Control (QC) samples before analyzing biological samples.

Step 5: Non-Compartmental PK Analysis

  • Integrate the Area Under the Curve (AUC) for the S-(-)-cefotaxime peaks.

  • Calculate clearance ( Cl ), volume of distribution ( Vd​ ), and elimination half-life ( t1/2​ ) using validated PK software via Non-Compartmental Analysis (NCA).

Analytical_Workflow Step1 1. IV Dosing (Enantiopure/Racemic) Step2 2. Blood Sampling (K2EDTA + Dichlorvos) Step1->Step2 Step3 3. Protein Crash (Cold ACN 1:3 v/v) Step2->Step3 Step4 4. Chiral Resolution (CZE / SFC) Step3->Step4 Step5 5. Detection (UV 280 nm / MS) Step4->Step5 Step6 6. PK Modeling (NCA Analysis) Step5->Step6

Fig 2: Self-validating analytical workflow for in vivo chiral pharmacokinetic profiling.

Sources

Foundational

S-(-)-Cefotaxime: Beta-Lactamase Stability and Degradation Pathways

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary S-(-)-cefotaxime is a cornerstone third-generation cephalosporin, characterized by its broad-spectrum efficacy and resistance to class...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

S-(-)-cefotaxime is a cornerstone third-generation cephalosporin, characterized by its broad-spectrum efficacy and resistance to classical penicillinases. However, the global proliferation of Extended-Spectrum Beta-Lactamases (ESBLs) and carbapenemases has necessitated a deeper understanding of its degradation kinetics. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural mechanisms governing cefotaxime's stability, map its chemical and enzymatic degradation pathways, and provide field-proven, self-validating analytical workflows for monitoring its hydrolysis in real-time.

Structural Nuances and Beta-Lactamase Stability

The clinical resilience of cefotaxime is heavily dictated by its stereochemistry and functional group substitutions. The molecule features an aminothiazolyl ring and a methoxyimino group at the C-7 position.

Crucially, the methoxyimino group exists in the syn (Z) configuration. This specific spatial arrangement provides immense steric hindrance, effectively shielding the vulnerable beta-lactam ring from the active serine sites of classical Class A beta-lactamases (such as TEM-1 and SHV-1)[1].

However, the evolutionary adaptation of ESBLs (particularly the CTX-M family) involves critical amino acid substitutions that enlarge the enzyme's active site. This structural widening allows the enzyme to accommodate the bulky oxyimino side chain, leading to the rapid nucleophilic attack and hydrolysis of cefotaxime[1]. Furthermore, certain Class D carbapenemases, such as OXA-48, exhibit moderate but clinically significant hydrolytic activity against cefotaxime, compromising its therapeutic efficacy[2].

Degradation Pathways: Chemical Solvolysis vs. Enzymatic Cleavage

Understanding the causality behind cefotaxime degradation requires separating background chemical instability from active enzymatic destruction.

Aqueous (Chemical) Degradation

In aqueous solutions, cefotaxime undergoes both de-esterification at the C-3 position and spontaneous beta-lactam cleavage. The degradation is highly pH-dependent. Kinetic profiling demonstrates that the maximum stability of cefotaxime sodium occurs in a narrow pH window of 4.5 to 6.5[3]. In highly acidic (pH < 3.0) or alkaline (pH > 8.0) environments, the molecule is subjected to rapid acid- or base-catalyzed solvolysis, respectively[4].

Enzymatic Degradation

When exposed to ESBLs or reactive carbapenemases, the degradation pathway is driven by the opening of the four-membered beta-lactam ring.

  • Nucleophilic Attack: The enzyme's active-site serine attacks the beta-lactam carbonyl carbon, forming a tetrahedral intermediate.

  • Ring Opening: The C-N bond breaks, neutralizing the antibacterial properties of the molecule.

  • Spontaneous Rearrangement: The opening of the strained ring triggers an electron cascade. This destabilizes the leaving group at the C-3' position, leading to the expulsion of the acetyl group (deacetylation). In many cases, this is coupled with the loss of carbon dioxide (decarboxylation) from the C-4 carboxylate[2].

Pathway CTX S-(-)-Cefotaxime Intact (MW ~455 Da) Hydrolyzed Hydrolyzed Intermediate (Ring Opened) CTX->Hydrolyzed H2O Addition ESBL Beta-Lactamase (e.g., CTX-M, OXA-48) ESBL->CTX Enzymatic Cleavage Deacetyl Deacetyl Cefotaxime (MW ~414 Da) Hydrolyzed->Deacetyl - Acetyl Group Decarboxyl Decarboxylated & Deacetylated (MW ~370 Da) Hydrolyzed->Decarboxyl - Acetyl Group - CO2

Figure 1: Enzymatic degradation pathway of S-(-)-cefotaxime mediated by extended-spectrum beta-lactamases.

Quantitative Degradation Kinetics

To facilitate assay development, the quantitative mass shifts and kinetic parameters of cefotaxime degradation are summarized below.

Condition / CatalystPrimary MechanismKey Observation / Mass ShiftMechanistic Rationale
Aqueous (pH 4.5–6.5) Chemical StabilityMaximum half-life observedMinimized solvolytic, H+, and OH- catalysis[3].
Aqueous (pH > 8.5) Base-CatalyzedAccelerated degradationHydroxide ions drive rapid beta-lactam cleavage[4].
ESBL / OXA-48 Enzymatic Hydrolysis~455 Da → ~414 DaBeta-lactam hydrolysis followed by immediate deacetylation[2].
ESBL / OXA-48 Advanced Enzymatic~455 Da → ~370 DaHydrolysis coupled with both deacetylation and decarboxylation[2].

Self-Validating Analytical Workflow: MALDI-TOF MS Profiling

While High-Performance Liquid Chromatography (HPLC) can detect cefotaxime breakdown within 90 minutes[5], Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as the gold standard for direct mechanistic observation. By tracking exact mass shifts, MALDI-TOF MS eliminates the ambiguity of phenotypic assays and provides a self-validating readout of enzymatic activity[2].

Step-by-Step Methodology

Note: The causality behind buffer and matrix selection is critical for preventing artifactual degradation.

  • Bacterial Harvesting & Lysis: Suspend a 1 µL loop of the test bacterial culture in 50 µL of MS-grade water. Add 50 µL of a mild lysis buffer (e.g., 0.1% CHAPS). Centrifuge at 14,000 × g for 5 minutes to collect the enzyme-rich supernatant.

  • Co-incubation: Mix 10 µL of the bacterial supernatant with 10 µL of S-(-)-cefotaxime standard solution (0.5 mg/mL). Causality Check: The standard must be dissolved in 10 mM NH₄HCO₃ buffer at pH 7.0. Ammonium bicarbonate is volatile and will not suppress MS ionization, while the neutral pH prevents spontaneous acid/base-catalyzed solvolysis of the drug[3]. Incubate at 37°C for 60–90 minutes.

  • Reaction Quenching: Stop the enzymatic reaction by adding 20 µL of absolute ethanol. Centrifuge at 14,000 × g for 2 minutes to precipitate proteins that could interfere with crystallization.

  • Matrix Co-crystallization: Spot 1 µL of the quenched reaction mixture onto a MALDI target plate. Overlay with 1 µL of HCCA (α-Cyano-4-hydroxycinnamic acid) matrix prepared in 50% acetonitrile / 2.5% trifluoroacetic acid (TFA). Causality Check: TFA is essential here; it enhances the protonation of the analytes to yield strong [M+H]⁺ ions for positive-ion mode detection.

  • Acquisition & Data Interpretation: Acquire spectra in the 100–1000 Da mass range. Calculate the logRQ (logarithmic ratio of quotient) by comparing the intensity of the intact drug peak (~455 Da) against the degradation product peaks (~414 Da and ~370 Da). A logRQ > 0.4 definitively confirms beta-lactamase-mediated degradation[2].

Workflow Step1 1. Cell Lysis (0.1% CHAPS) Step2 2. Co-incubation (pH 7.0, 37°C) Step1->Step2 Step3 3. Quenching (Absolute EtOH) Step2->Step3 Step4 4. Matrix Addition (HCCA + TFA) Step3->Step4 Step5 5. MALDI-TOF MS (100-1000 Da) Step4->Step5 Step6 6. logRQ Analysis (Intact vs Degraded) Step5->Step6

Figure 2: Self-validating MALDI-TOF MS workflow for the detection of cefotaxime degradation.

References

  • Berge, S. M., Henderson, N. L., & Frank, M. J. (1983). Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. PubMed (NIH). Available at:[Link]

  • Wikipedia Contributors. (n.d.). Beta-lactamase. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Berge, S. M., Henderson, N. L., & Frank, M. J. (1983). Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution. PubMed (NIH). Available at: [Link]

  • Roberts, S. A., et al. (2016). The Rapid Detection of Cefotaxime-Resistant Enterobacteriaceae by HPLC. Taylor & Francis Online. Available at:[Link]

  • Oviaño, M., et al. (2019). Analysis of the Degradation of Broad-Spectrum Cephalosporins by OXA-48-Producing Enterobacteriaceae Using MALDI-TOF MS. MDPI. Available at:[Link]

Sources

Exploratory

Physicochemical properties and molecular weight of S-(-)-cefotaxime

An In-Depth Technical Guide to the Physicochemical Properties and Molecular Weight of S-(-)-Cefotaxime For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abs...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Molecular Weight of S-(-)-Cefotaxime

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of S-(-)-Cefotaxime, a third-generation cephalosporin antibiotic. Cefotaxime's efficacy and stability are intrinsically linked to its molecular structure and behavior in various chemical environments. This document synthesizes critical data on its molecular weight, structure, solubility, stability, and spectral characteristics. Furthermore, it details the standard analytical methodologies employed for its characterization, offering both theoretical grounding and practical, step-by-step protocols. This guide is intended to serve as a vital resource for professionals engaged in the research, development, and quality control of cefotaxime and related β-lactam antibiotics.

Introduction: The Chemical Identity of Cefotaxime

Cefotaxime is a semi-synthetic, broad-spectrum cephalosporin antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[3] The molecule, designated as S-(-)-Cefotaxime, refers to a specific stereoisomer, although much of the available literature discusses the compound as Cefotaxime or its sodium salt, which is the active pharmaceutical ingredient.[4][5] Understanding its fundamental physicochemical properties is paramount for formulation development, stability testing, and ensuring therapeutic efficacy. Cefotaxime is known to be sensitive to heat, light, and humidity, and it possesses a metabolically vulnerable acetoxy group that can impact its activity.[6]

Core Molecular and Physical Properties

The foundational characteristics of a molecule dictate its behavior in both in vitro and in vivo systems. The key properties of Cefotaxime are summarized below.

Molecular Structure and Weight

Cefotaxime is a complex molecule featuring a β-lactam ring fused to a dihydrothiazine ring, the core structure of cephalosporins.[3] It possesses acetoxymethyl and [2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side groups.[1]

Table 1: Molecular Identity of Cefotaxime and its Sodium Salt

PropertyCefotaxime / S-(-)-CefotaximeCefotaxime SodiumReferences
Molecular Formula C₁₆H₁₇N₅O₇S₂C₁₆H₁₆N₅NaO₇S₂[1][4],[3][7]
Molecular Weight 455.47 g/mol 477.45 g/mol [1][8][9],[3][10]
Appearance White to Off-White SolidWhite to Pale Yellow Crystalline Powder[11],[5]
Melting Point >158°C (with decomposition)162-163°C (with decomposition)[12],[13]
Solubility Profile

The solubility of Cefotaxime is a critical parameter for its formulation, particularly for parenteral administration. The sodium salt form significantly enhances its aqueous solubility.

Table 2: Solubility of Cefotaxime and Cefotaxime Sodium

SolventCefotaximeCefotaxime SodiumReferences
Water DecomposesSoluble (approx. 20%)[14],[5]
Methanol Slightly SolublePoorly Soluble[6][12],[5]
Ethanol -Poorly Soluble[5]
DMSO Slightly SolubleSoluble (approx. 10 mg/mL)[6][12],[15]
Dimethylformamide -Soluble (approx. 3 mg/mL)[15]
Organic Solvents Practically InsolublePractically Insoluble[14],

The solubility of cefotaxime sodium in solvents like formamide and N-methylpyrrolidone increases with temperature.[16] However, it's important to note that cefotaxime decomposes at temperatures above 40°C.[14]

Acidity and pKa

Cefotaxime has multiple ionizable groups, leading to several pKa values. These values are crucial for understanding its charge state at different physiological pHs, which affects its absorption, distribution, and binding.

  • pKa Values (Cefotaxime):

    • ~2.1 - 2.4 (Carboxylic Acid)[6][17]

    • ~3.0 - 3.4 (Aminothiazole/β-Lactam system)[5][6][17]

    • ~10.7 - 10.9 (Amide)[6][17]

The complex pKa profile is a result of the various functional groups within the molecule. The carboxylic acid group is the most acidic, while the amide group is the least.

Stability and Degradation

Cefotaxime is susceptible to degradation under various conditions, which is a critical consideration for its storage and handling.

  • Temperature: The drug should be protected from heat.[6] In solution, its stability is highly temperature-dependent. For instance, a 100mg/ml concentration of cefotaxime sodium is stable for only about 2 hours at 45°C, but this extends to 24 hours at 25°C and up to 5 days at 5°C.[18][19]

  • Light: Protection from light is recommended to prevent photodegradation.[5][6]

  • pH and Hydrolysis: The β-lactam ring is susceptible to hydrolysis, especially under acidic or alkaline conditions. The acetoxy group at the C-3 position is also vulnerable to metabolic hydrolysis, which reduces the compound's antibacterial activity by approximately 90%.[6]

  • Moisture: The compound is hygroscopic and should be stored under inert atmosphere.[6][12]

Analytical Characterization Methodologies

A variety of analytical techniques are employed to characterize Cefotaxime, confirm its identity, and quantify it in bulk form, pharmaceutical formulations, and biological matrices.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of cefotaxime due to its high resolution, sensitivity, and specificity.[2][20] It is the official method described in the Indian, US, and British Pharmacopoeias.[21]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample 1. Prepare Standard & Sample Solutions (e.g., in mobile phase) MobilePhase 2. Prepare Mobile Phase (e.g., Ammonium Acetate Buffer: Acetonitrile 85:15 v/v, pH 6.8) Degas 3. Degas & Filter Mobile Phase Injection 4. Inject Sample (e.g., 20 µL) Degas->Injection Column 5. Isocratic Elution (e.g., C8 column, 0.8 mL/min flow rate) Injection->Column Detection 6. UV Detection (e.g., at 235 or 252 nm) Column->Detection Chromatogram 7. Obtain Chromatogram Detection->Chromatogram Quantify 8. Quantify based on Peak Area vs. Standard Chromatogram->Quantify

Caption: General workflow for the quantification of Cefotaxime using RP-HPLC.

This protocol is a synthesized example based on common practices.[22][23] Researchers must validate methods according to ICH guidelines.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of ammonium acetate buffer (pH 6.8) and acetonitrile in a ratio of 85:15 (v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Solution Preparation: Accurately weigh about 25 mg of Cefotaxime reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL. Further dilute to create working standards in the range of 10-70 µg/mL.

  • Sample Preparation: For a formulation, take a quantity of powder equivalent to 25 mg of Cefotaxime and prepare a solution as described for the standard.

  • Chromatographic Conditions:

    • Column: C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Flow Rate: 0.8 to 1.0 mL/min.

    • Detection Wavelength: 235 nm or 252 nm.[22][23]

    • Injection Volume: 20 µL.

    • Temperature: Ambient.

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution in triplicate. Calculate the concentration of Cefotaxime in the sample by comparing its peak area with the calibration curve.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the qualitative identification and quantitative determination of Cefotaxime.

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for Cefotaxime estimation.[24] The molecule exhibits characteristic absorption maxima due to its chromophoric groups.

  • λmax:

    • In distilled water: ~227 nm[24]

    • General: ~236 nm[15]

    • In acetonitrile (with DDQ reagent): 583 nm (charge-transfer complex)[25]

This is a generalized protocol.[24] Linearity and range must be established as per ICH guidelines.

  • Solvent Selection: Use distilled water or a suitable buffer (e.g., PBS).

  • Stock Solution: Prepare a stock solution of Cefotaxime Sodium (e.g., 100 µg/mL) in the chosen solvent.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover a linear concentration range (e.g., 5–30 µg/mL).[24]

  • Measurement: Record the absorbance of each standard at the wavelength of maximum absorption (λmax, e.g., 227 nm) against a solvent blank.

  • Calibration Curve: Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent to a concentration within the linear range and measure its absorbance. Determine the concentration from the calibration curve.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the Cefotaxime molecule, serving as a fingerprint for its identity.[3]

Table 3: Characteristic FTIR Absorption Bands for Cefotaxime

Wavenumber (cm⁻¹)Vibrational AssignmentReference
1759, 1729C=O Stretching (β-Lactam carbonyl)[3]
1649, 1610, 1536C=C and C=N Stretching[3]
1486C=C Stretching[3]
1232C-O-C Stretching[26]

The band corresponding to the β-lactam carbonyl stretch (around 1740-1825 cm⁻¹) is particularly important and can be used for quantification.[27]

NMR spectroscopy (¹H and ¹³C) is the definitive method for elucidating the chemical structure of Cefotaxime and for identifying and characterizing its isomers and degradation products.[28][29] 2D-NMR techniques like COSY and HMBC are used for unambiguous signal assignments.[28]

Conclusion

This guide has provided a detailed examination of the essential physicochemical properties of S-(-)-Cefotaxime. A thorough understanding of its molecular weight, solubility, stability, and spectral signatures is fundamental for any scientist working with this important antibiotic. The outlined analytical protocols, particularly HPLC and spectroscopy, represent the cornerstone methodologies for ensuring the quality, purity, and potency of Cefotaxime in pharmaceutical development and manufacturing. The interconnectedness of these properties underscores the need for a multi-faceted analytical approach in its characterization.

References

  • Gunasekaran, S., et al. (n.d.). Spectral Measurements and Qualitative Analysis of Ceftriaxone and Cefotaxime. Asian Journal of Chemistry.
  • Lazzari, S., et al. (1993). Solubility of Cefotaxime Sodium Salt in Seven Solvents Used in the Pharmaceutical Industry. Journal of Chemical & Engineering Data, 38(3), 452–453. Available at: [Link]

  • ResearchGate. (n.d.). Infrared Spectrum for the Cefotaxime(C16H16N5NaO7S2). Retrieved from [Link]

  • de Oliveira, M. A. L., et al. (2017). Green Method for Quantification of Sodium Cefotaxime in Lyophilized Powder by Infrared Spectroscopy. SciTechnol. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of Sodium Cefotaxime in Different Solvents. Retrieved from [Link]

  • IJIRT. (n.d.). Method Development and Validation of Cefotaxime Sodium by UV Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the acidity constants K 1 and K 2 of cefotaxime applying Eq. (11). Retrieved from [Link]

  • Wang, J., et al. (2022). Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry. Frontiers in Chemistry, 10, 833804. Available at: [Link]

  • Jain, P. S., et al. (n.d.). Spectrophotometric Estimation of Cefotaxime and Ceftriaxone in Pharmaceutical Dosage Forms. E-Journal of Chemistry.
  • ResearchGate. (n.d.). 1 H-NMR and 2D-NMR spectra of cefotaxime and cefotaxime Dimer. Retrieved from [Link]

  • Niazi, A., et al. (n.d.). Determination of Cefotaxime in Pharmaceutical Preparations by Visible Spectrophotometry using Methyl Orange and Indigo Carmine D. Journal of the Chinese Chemical Society.
  • CNKI. (n.d.). NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cefotaxime. PubChem Compound Database. Retrieved from [Link]

  • Do, T. A., et al. (2021). Development of spectrophotometric method for determination of cefotaxime based on charge transfer complexation reaction. VNU Journal of Science: Medical and Pharmaceutical Sciences, 37(1). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). S-(-)-Cefotaxime. PubChem Compound Database. Retrieved from [Link]

  • Novopharm Limited. (n.d.). PRODUCT MONOGRAPH CEFOTAXIME for Injection USP (cefotaxime sodium).
  • Wang, J., et al. (2022). Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry. PMC. Available at: [Link]

  • Raut, M. D., et al. (2011). Spectrophotometric method for the simultaneous estimation of Cefotaxime Sodium and Sulbactum in Parentral dosage forms. International Journal of ChemTech Research, 3(3), 1506-1511.
  • ResearchGate. (n.d.). FTIR Spectrum of Cefotaxime Drug and interaction (FTIR) study. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR and APT spectra of cefotaxime and cefotaxime Dimer. Retrieved from [Link]

  • Behin, S., et al. (2012). PHYSICAL AND CHEMICAL STABILITY STUDIES ON CEFOTAXIME AND ITS DOSAGE FORMS BY STABILITY INDICATING HPTLC METHOD. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(4), 517-523.
  • Consortti, L. P., & Salgado, H. R. N. (2017). A Critical Review of Analytical Methods for Quantification of Cefotaxime. Critical Reviews in Analytical Chemistry, 47(4), 359-371.
  • Loeuille, G., et al. (n.d.). 5PSQ-061 Study of the physico-chemical stability of cefotaxime in elastomeric devices at 32°C. European Journal of Hospital Pharmacy.
  • ResearchGate. (n.d.). Physical and chemical stability studies on cefotaxime and its dosage forms by stability indicating hptlc method. Retrieved from [Link]

  • Behin, S., et al. (2013). STABILITY STUDY OF CEFOTAXIME SODIUM BY STABILITY INDICATING METHODS. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 759-763.
  • Sravani, S., et al. (2009). Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations. International Journal of PharmTech Research, 1(4), 1649-1653.
  • European Bioinformatics Institute (EMBL-EBI). (n.d.). Compound: CEFOTAXIME (CHEMBL1730). ChEMBL. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability study of cefotaxime sodium by stability indicating methods. Retrieved from [Link]

  • Consortti, L. P., & Salgado, H. R. N. (2017). A Critical Review of Analytical Methods for Quantification of Cefotaxime. PubMed. Available at: [Link]

  • Kanehisa Laboratories. (n.d.). KEGG DRUG: Cefotaxime sodium. Retrieved from [Link]

  • Kanehisa Laboratories. (n.d.). KEGG DRUG: Cefotaxime. Retrieved from [Link]

  • University of Hertfordshire. (2025, September 8). Cefotaxime. AERU. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2024, November 5). RP-HPLC method for quantification of cefotaxime sodium by using design of experiment, a green analytical approach. Retrieved from [Link]

Sources

Foundational

In Vivo Metabolism of S-(-)-Cefotaxime in Murine Models: A Technical Guide to Pharmacokinetics and Bioanalytical Methodologies

Stereochemical Context and Pharmacological Profile S-(-)-cefotaxime (CID 6540461) is a specific stereoisomeric form of the potent, third-generation semisynthetic cephalosporin antibiotic[1]. While the standard clinical f...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Context and Pharmacological Profile

S-(-)-cefotaxime (CID 6540461) is a specific stereoisomeric form of the potent, third-generation semisynthetic cephalosporin antibiotic[1]. While the standard clinical formulation of cefotaxime possesses a (6R,7R) configuration at the cephem nucleus, studying the specific enantiomeric or isomeric derivatives like S-(-)-cefotaxime is critical in preclinical drug development to understand stereoselective protein binding, enzymatic degradation rates, and receptor affinities.

Regardless of the stereocenter, the primary metabolic vulnerability of the cefotaxime molecule lies in its C-3 acetoxymethyl group. In murine models (mice and rats), the biotransformation of this functional group dictates the drug's in vivo half-life, its conversion into active/inactive metabolites, and its ultimate renal clearance[2][3].

The In Vivo Metabolic Cascade

The metabolic pathway of S-(-)-cefotaxime in murine models is characterized by a sequential, multi-compartment degradation process occurring primarily in the liver and kidneys[4][5].

  • Hepatic Deacetylation: Upon intravenous or intramuscular administration, approximately 30-40% of the parent drug is excreted unchanged in the urine[2][5]. The remainder undergoes rapid first-pass and systemic metabolism in the liver. Hepatic esterases cleave the C-3 acetyl group to form desacetylcefotaxime (dCTX) . This is the major circulating metabolite and retains significant, albeit reduced, antibacterial activity[2].

  • Lactonization: The desacetylcefotaxime can undergo further conversion into desacetylcefotaxime lactone . In wild-type murine models, this step is heavily rate-limited because dCTX is cleared by the kidneys faster than it can be lactonized[3][5].

  • Ring Opening (M-Metabolites): The lactone intermediate is highly unstable and rapidly degrades into two stereoisomeric open β-lactam ring forms, known as the M2 and M3 metabolites (formerly UP1 and UP2)[4][5]. These metabolites are microbiologically inactive.

Metabolism CTX S-(-)-Cefotaxime (Parent Drug) Esterase Hepatic Esterases (Deacetylation) CTX->Esterase Hepatic Cleavage Urine Renal Excretion (Urine / Bile) CTX->Urine ~30-40% Unchanged DesCTX Desacetylcefotaxime (Active Metabolite) Esterase->DesCTX Lactone Desacetylcefotaxime Lactone (Rate-Limiting Step) DesCTX->Lactone Spontaneous / Enzymatic (If renal clearance delayed) DesCTX->Urine Rapid Renal Clearance M_Metab M2 / M3 Metabolites (Inactive Open-Ring) Lactone->M_Metab Ring Degradation M_Metab->Urine Excreted

In vivo metabolic pathway of S-(-)-cefotaxime in murine models.

Causality in Experimental Design (E-E-A-T Principles)

To accurately map this metabolic pathway, researchers must design self-validating experimental systems. The following field-proven insights explain the why behind standard preclinical choices:

  • The Use of Nephrectomized Murine Models: In standard rats and mice, the M2 and M3 metabolites are rarely detected in plasma or urine. This is an artifact of the murine renal system, which clears desacetylcefotaxime so rapidly that lactonization cannot occur at a measurable scale[3]. To study the complete metabolic degradation profile (mimicking severe renal impairment in humans), researchers must use bilaterally nephrectomized rats . By physically blocking renal elimination, the retained dCTX is forced down the lactonization pathway, allowing the M2/M3 metabolites to accumulate in the plasma and bile[3][4][5].

  • Ex Vivo Esterase Inhibition: Murine plasma contains high levels of circulating esterases. If a blood sample is drawn and left at room temperature, S-(-)-cefotaxime will continue to degrade into desacetylcefotaxime ex vivo, artificially skewing pharmacokinetic (PK) data. Therefore, protocols mandate the use of EDTA (a chelator that inhibits metalloesterases) and immediate chilling of samples to 4°C to halt enzymatic activity[6].

  • LC-MS/MS over HPLC-UV: While early studies utilized high-performance liquid chromatography with ultraviolet detection (HPLC-UV), UV cannot reliably differentiate the lactone intermediate from the open-ring M-metabolites due to overlapping chromophores. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the exact mass-to-charge (m/z) resolution required to isolate the parent drug from its structurally similar metabolites[6].

Quantitative Pharmacokinetic Data

The rapid metabolism of cefotaxime in rodents necessitates precise dosing intervals during efficacy trials. The table below summarizes the established pharmacokinetic parameters of the parent drug and its primary active metabolite following a 100 mg/kg intravenous bolus in a murine (rat) model[7].

Pharmacokinetic ParameterS-(-)-Cefotaxime (Parent)Desacetylcefotaxime (Metabolite)
Elimination Half-Life ( T1/2​ ) 17 minutes53 minutes
Systemic Clearance ( Cls​ ) 13.1 mL/min/kg~14.5 mL/min/kg
Volume of Distribution ( VTss​ ) 127 mL/kgN/A (Metabolite compartment)
Time to Maximum Concentration ( Tmax​ ) Immediate (IV)35 minutes
Plasma Protein Binding ~52% (Non-saturable >30 µg/mL)Low (Non-saturable)

Data extrapolated from established in vivo rat models demonstrating biphasic decay profiles[7].

Step-by-Step Methodology: LC-MS/MS Pharmacokinetic Profiling

To ensure rigorous, reproducible quantification of S-(-)-cefotaxime and its metabolites in mice, follow this validated workflow[6].

Phase 1: Dosing and Sample Collection
  • Administration: Administer S-(-)-cefotaxime via intravenous (IV) tail vein injection at a dose of 50–100 mg/kg[7][8].

  • Sampling: At predetermined intervals (e.g., 5, 15, 30, 60, and 120 minutes post-dose), collect 50–100 µL of blood via submandibular bleed or jugular catheter.

  • Enzyme Inhibition: Immediately collect the blood into pre-chilled K2-EDTA tubes. Place the tubes on wet ice (4°C) instantly to arrest ex vivo esterase activity[6].

  • Separation: Centrifuge the samples at 4,000 × g for 5 minutes at 4°C. Extract the supernatant (plasma) and flash-freeze at -80°C until analysis.

Phase 2: Protein Precipitation and Extraction
  • Spiking: Thaw plasma samples on ice. Transfer 20 µL of plasma to a microcentrifuge tube. Add 10 µL of an internal standard (IS) solution (e.g., isotopically labeled cefotaxime-d3).

  • Precipitation: Add 100 µL of ice-cold LC-MS grade acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.

  • Isolation: Vortex the mixture for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer the clear supernatant to an LC-MS autosampler vial.

Phase 3: LC-MS/MS Quantification
  • Chromatography: Inject 5 µL of the extract onto a C18 reverse-phase analytical column (e.g., 150 mm × 4.6 mm, 3 µm particle size). Use a gradient mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[6].

  • Validation: Ensure the lower limit of quantification (LLOQ) is validated down to at least 0.2 mg/L for both the parent drug and desacetylcefotaxime to accurately capture the terminal elimination phase[6].

References

  • Metabolism of cefotaxime: a review - PubMed. nih.gov.[Link]

  • Metabolism of cefotaxime in animals and man | Journal of Antimicrobial Chemotherapy. oup.com.[Link]

  • Metabolism of cefotaxime in animals and humans - PubMed. nih.gov. [Link]

  • Cefotaxime: sites and pathway of metabolic conversion - PubMed. nih.gov.[Link]

  • Disposition of cefotaxime and its metabolite, desacetylcefotaxime, in rat: application of a pharmacokinetic-protein binding model - PubMed. nih.gov.[Link]

  • S-(-)-Cefotaxime | C16H17N5O7S2 | CID 6540461 - PubChem - NIH. nih.gov.[Link]

  • Efficacies of cefotaxime and ceftriaxone in a mouse model of pneumonia induced by two penicillin- and cephalosporin-resistant strains of Streptococcus pneumoniae - PubMed. nih.gov.[Link]

  • Pharmacokinetics of Cefotaxime and Desacetylcefotaxime in Infants during Extracorporeal Membrane Oxygenation - PMC. nih.gov.[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Chiral HPLC Method for the Isolation and Quantification of S-(-)-Cefotaxime

Executive Overview Cefotaxime is a broad-spectrum, third-generation cephalosporin antibiotic widely utilized for treating severe Gram-negative and Gram-positive bacterial infections. While the active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Cefotaxime is a broad-spectrum, third-generation cephalosporin antibiotic widely utilized for treating severe Gram-negative and Gram-positive bacterial infections. While the active pharmaceutical ingredient (API) is predominantly the (6R, 7R) stereoisomer, the isolation and quantification of its enantiomeric counterpart, S-(-)-cefotaxime (the 6S, 7S configuration)[1], is a critical regulatory requirement in drug development. Enantiomeric impurities can exhibit drastically different pharmacokinetic profiles, toxicological risks, or reduced antimicrobial efficacy.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol utilizing a polysaccharide-based Chiral Stationary Phase (CSP) to achieve baseline enantioseparation of cefotaxime.

Mechanistic Principles of Chiral Recognition

Do not view chiral chromatography as a mere physical sieve; it is a highly dynamic thermodynamic process. The separation of S-(-)-cefotaxime from the racemic mixture relies on transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase.

We utilize an amylose-based CSP (e.g., CHIRALPAK IH) functionalized with carbamate derivatives[2]. The causality behind this selection lies in the "three-point interaction" rule necessary for chiral recognition:

  • Steric Confinement: The helical structure of the amylose backbone provides a chiral cavity. The S-(-) and R-(+) enantiomers experience different steric hindrances when entering this cavity[3].

  • Hydrogen Bonding: The carbamate linkages on the CSP act as potent hydrogen bond donors and acceptors, interacting directly with the amide and carboxylic acid moieties of cefotaxime.

  • π−π Interactions: The phenyl rings of the CSP engage in π−π stacking with the aminothiazole ring of the cefotaxime molecule.

Because the spatial arrangement of the S-(-)-cefotaxime enantiomer allows for a more thermodynamically stable interaction with the CSP compared to the R-(+) isomer, it is retained longer on the column, allowing for baseline resolution. While Capillary Zone Electrophoresis (CZE) using cyclodextrins has been explored[4], RP-HPLC and Supercritical Fluid Chromatography (SFC)[5] offer superior scalability for preparative isolation.

Chiral_Recognition Racemate Cefotaxime Racemate (R/S Isomers) CSP Amylose-based CSP (CHIRALPAK IH) Racemate->CSP Interaction1 Steric Inclusion CSP->Interaction1 Interaction2 Hydrogen Bonding CSP->Interaction2 Interaction3 π-π Interactions CSP->Interaction3 ElutionR R-(+)-Cefotaxime (Lower Affinity, Faster) Interaction1->ElutionR ElutionS S-(-)-Cefotaxime (Higher Affinity, Slower) Interaction1->ElutionS Interaction2->ElutionR Interaction2->ElutionS Interaction3->ElutionR Interaction3->ElutionS

Figure 1: Mechanistic pathways of chiral recognition for cefotaxime enantiomers on CSPs.

Experimental Protocol: A Self-Validating System

To ensure ultimate trustworthiness, this protocol is designed as a self-validating system . This means the workflow inherently checks its own accuracy through mandatory system suitability tests (SST) and bracketing standards. If the system drifts out of thermodynamic equilibrium, the protocol dictates an automatic halt, preventing the generation of false data.

Reagents and Materials
  • Stationary Phase: CHIRALPAK IH column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate Buffer. Causality: Adjusted to pH 8.0 using dilute ammonia. Cefotaxime possesses a carboxylic acid group (pKa ~3.4). At pH 8.0, the molecule is fully ionized, which prevents peak tailing caused by secondary interactions with residual silanols on the silica support[2].

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Analytes: Cefotaxime racemic standard and S-(-)-cefotaxime reference standard.

Step-by-Step Methodology
  • Mobile Phase Preparation: Dissolve 0.77 g of ammonium acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust to pH 8.0. Filter through a 0.22 µm PTFE membrane and degas ultrasonically for 15 minutes.

  • Sample Preparation: Accurately weigh 10 mg of the cefotaxime sample and dissolve in 10 mL of Mobile Phase A to achieve a 1 mg/mL stock solution. Dilute further with the mobile phase to a working concentration of 20 µg/mL. Note: Avoid pure organic solvents for the diluent to prevent sample precipitation upon injection.

  • Column Equilibration: Purge the HPLC system and equilibrate the CHIRALPAK IH column with the initial gradient composition (85% A / 15% B) at 0.8 mL/min for at least 45 minutes until a perfectly flat baseline is achieved.

  • Self-Validation Sequence Execution:

    • Injection 1 & 2: Blank (Diluent only) to confirm the absence of ghost peaks.

    • Injection 3 to 7: System Suitability Test (SST) using the racemic standard.

    • Injection 8 to 17: Unknown samples.

    • Injection 18: Bracketing standard to verify retention time stability.

HPLC_Workflow SamplePrep 1. Sample Preparation Extract S-(-)-Cefotaxime Equilibration 3. Column Equilibration CHIRALPAK IH SamplePrep->Equilibration MobilePhase 2. Mobile Phase Prep NH4OAc (pH 8.0) / ACN MobilePhase->Equilibration Injection 4. Sample Injection 20 µL at 0.8 mL/min Equilibration->Injection Separation 5. Chiral Recognition Steric & π-π Interactions Injection->Separation Detection 6. UV Detection λ = 285 nm Separation->Detection

Figure 2: Step-by-step workflow for the chiral HPLC separation of S-(-)-cefotaxime.

Quantitative Data & Chromatographic Parameters

The following tables summarize the optimized parameters and the strict acceptance criteria required for the self-validating protocol.

Table 1: Optimized Chromatographic Conditions for S-(-)-Cefotaxime

ParameterOptimized SettingRationale / Causality
Column CHIRALPAK IH (250 × 4.6 mm, 5 µm)Amylose tris(3-chloro-4-methylphenylcarbamate) provides optimal steric cavities.
Mobile Phase A: 10 mM NH₄OAc (pH 8.0) B: AcetonitrilepH 8.0 ensures full ionization of the analyte, minimizing peak tailing[2].
Elution Gradient 0-5 min: 15% B 5-15 min: 15% 40% B 15-20 min: 40% BGradient elution sharpens the later-eluting S-(-) peak and clears strongly retained impurities.
Flow Rate 0.8 mL/minBalances analysis time with the residence time required for chiral recognition.
Temperature 25°CChiral interactions are enthalpically driven; strict thermal control prevents resolution loss.
Detection UV at 285 nmCorresponds to the π→π∗ transition of the aminothiazole ring.
Injection Vol. 20 µLPrevents column overloading while maintaining high signal-to-noise ratio.

Table 2: System Suitability and Validation Parameters

ParameterAcceptance CriteriaImplication if Failed (Self-Validation Trigger)
Resolution ( Rs​ ) > 1.5Halt Run: Baseline separation is compromised. Check column degradation or temperature fluctuations.
Tailing Factor ( Tf​ ) < 1.5Halt Run: Indicates secondary silanol interactions. Verify mobile phase pH is strictly 8.0.
Retention Time %RSD < 2.0% (n=5)Halt Run: Pump cavitation or incomplete column equilibration.
Peak Area %RSD < 2.0% (n=5)Halt Run: Autosampler malfunction or sample degradation in the vial.

Troubleshooting & Method Optimization

  • Loss of Enantiomeric Resolution ( Rs​ < 1.5): The most common cause is the degradation of the chiral stationary phase due to aggressive sample matrices. Ensure samples are highly filtered. If resolution drops, lowering the column temperature to 20°C can thermodynamically favor the transient diastereomeric complexes, increasing the separation factor ( α ).

  • Retention Time Drift: Cefotaxime is susceptible to hydrolysis in aqueous solutions at room temperature. Samples must be kept in a temperature-controlled autosampler (4°C) to prevent degradation into desacetylcefotaxime during long sequences.

References

  • S-(-)-Cefotaxime Compound Summary Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • RP-HPLC method for quantification of cefotaxime sodium by using design of experiment, a green analytical approach Source: Journal of Applied Pharmaceutical Science / ResearchGate URL:[Link]

  • Rapid chiral separation of potential antibiotics using supercritical fluid chromatography Source: ResearchGate URL:[Link]

  • Separation and determination of cefotaxime enantiomers in injections by capillary zone electrophoresis Source: IMR Press URL:[Link]

Sources

Application

Application Note: Stereoselective Synthesis and Validation Protocols for S-(-)-Cefotaxime

Target Audience: Synthetic Chemists, Drug Development Professionals, and Analytical Scientists. Objective: To provide a comprehensive, causality-driven protocol for the de novo stereoselective synthesis and analytical va...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Analytical Scientists. Objective: To provide a comprehensive, causality-driven protocol for the de novo stereoselective synthesis and analytical validation of S-(-)-cefotaxime, the unnatural (6S,7S) enantiomer of the third-generation cephalosporin antibiotic.

Scientific Grounding & Rationale

Cefotaxime is a broad-spectrum, third-generation cephalosporin that exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs). Naturally derived and commercially available cefotaxime possesses a (6R,7R) stereocenter configuration at the fused β-lactam-dihydrothiazine core.

However, recent shifts in antibiotic research have highlighted the utility of unnatural β-lactam enantiomers. The unnatural enantiomer, S-(-)-cefotaxime (PubChem CID: 6540461) , is highly valuable for probing non-classical targets (such as CNS receptors like 5-HT2B) and studying structure-activity relationships (SAR) to overcome β-lactamase-mediated resistance .

Because commercial 7-aminocephalosporanic acid (7-ACA) is derived from fermentation and is strictly locked in the (6R,7R) configuration, semi-synthesis of S-(-)-cefotaxime is impossible. Accessing this molecule requires a de novo total synthesis utilizing a stereoselective Staudinger [2+2] cycloaddition to establish the (6S,7S) core , followed by mild side-chain acylation .

Mechanistic Causality in Stereoselective Assembly

As a synthetic scientist, understanding the "why" behind experimental conditions is as critical as the steps themselves. This protocol relies on two foundational mechanistic pillars:

  • The Staudinger [2+2] Cycloaddition: To invert the natural core, we utilize a ketene-imine cycloaddition. The transition state stereoelectronics dictate that the ketene and imine approach orthogonally. By employing a chiral imine (derived from L-glyceraldehyde), we sterically block one face of the imine. The subsequent conrotatory ring closure exclusively yields the cis-(3S,4S)-β-lactam intermediate.

  • Mild Acylation via Active Esters: Traditional amide coupling agents (e.g., DCC/EDC) require basic conditions that risk epimerization of the delicate C-7 stereocenter. To prevent this, we utilize MAEM (S-benzothiazol-2-yl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)thioacetate). MAEM is a highly reactive thioester that drives the acylation under mild, near-neutral conditions at room temperature, perfectly preserving the (6S,7S) configuration.

Workflow Visualizations

Pathway A Chiral Pool Precursors (L-Glyceraldehyde / D-Threonine) B Imine Formation A->B C Staudinger [2+2] Cycloaddition (Ketene + Chiral Imine) B->C D (3S,4S)-cis-β-Lactam Intermediate C->D Stereoselective Conrotatory Closure E Dihydrothiazine Ring Annulation (Intramolecular Cyclization) D->E F ent-7-ACA Core (6S,7S-7-aminocephalosporanic acid) E->F Deprotection G Side-Chain Acylation (MAEM Reagent, RT, 1h) F->G H S-(-)-Cefotaxime Target Enantiomer G->H >95% Yield

Figure 1: Stereoselective total synthesis workflow for S-(-)-cefotaxime from chiral precursors.

Experimental Protocols

Phase 1: Stereoselective Synthesis of the (6S,7S)-Cephalosporin Core

This phase establishes the unnatural stereocenters.

  • Preparation: In an oven-dried, argon-purged flask, dissolve the chiral imine (1.0 eq, derived from L-glyceraldehyde acetonide) and phthaloylglycyl chloride (1.2 eq, ketene precursor) in anhydrous dichloromethane (DCM) (0.1 M).

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: The ultra-low temperature suppresses the dimerization of the highly reactive ketene intermediate and maximizes the facial selectivity dictated by the chiral imine.

  • Ketene Generation: Add triethylamine (1.5 eq) dropwise over 30 minutes. Stir for 4 hours at -78 °C, then allow to slowly warm to room temperature overnight.

  • Self-Validation System: Monitor the reaction via FTIR spectroscopy. The disappearance of the imine stretch at ~1640 cm⁻¹ and the emergence of a strong β-lactam carbonyl stretch at ~1760 cm⁻¹ confirms the successful cycloaddition.

  • Downstream Processing: The resulting (3S,4S)-β-lactam undergoes ozonolysis, intramolecular Wittig annulation, and deprotection (detailed in Miller et al. ) to yield the ent-7-ACA core.

Phase 2: Rapid Side-Chain Coupling with MAEM

This phase attaches the aminothiazolyl methoxyiminoacetyl side chain without racemization.

  • Suspension: Suspend the synthesized ent-7-ACA (1.0 eq) in a 1:1 mixture of water and ethanol (0.2 M).

  • Activation: Add triethylamine (1.1 eq) dropwise until the ent-7-ACA completely dissolves, indicating the formation of the reactive carboxylate salt.

  • Acylation: Add MAEM (1.05 eq) in one portion. Stir the mixture vigorously at room temperature (25 °C) for exactly 1 hour.

  • Self-Validation System: The coupling reaction is self-indicating. As the acylation proceeds, the byproduct 2-mercaptobenzothiazole (which is insoluble in aqueous ethanol) precipitates out of the solution as a white solid. The cessation of precipitate formation indicates reaction completion.

  • Isolation: Filter off the 2-mercaptobenzothiazole byproduct. Acidify the filtrate to pH 2.5 using 2N HCl to precipitate the S-(-)-cefotaxime target. Filter, wash with cold water and diethyl ether, and dry under vacuum.

Phase 3: Analytical Validation via Capillary Zone Electrophoresis (CZE)

Chiral purity must be verified to ensure no epimerization occurred.

  • Buffer Preparation: Prepare a 75 mM NaH₂PO₄ buffer adjusted to pH 7.0. Add 0.5 mM carboxymethyl-β-cyclodextrin (CM-β-CD) as the chiral selector .

  • Electrophoresis Conditions: Use a fused silica capillary (40 cm effective length × 75 µm ID). Apply a voltage of 20 kV at a controlled capillary temperature of 25 °C.

  • Detection & Self-Validation: Monitor UV absorbance at 280 nm. The baseline resolution of enantiomers (Rs > 1.5) in the CZE electropherogram ensures the chiral selector concentration is optimal, allowing precise quantification of the enantiomeric excess (ee).

CZE S1 Sample Prep (S-(-)-Cefotaxime) S2 Capillary Zone Electrophoresis (0.5 mM CM-β-CD, pH 7.0) S1->S2 S3 UV Detection (280 nm) S2->S3 20 kV, 25°C S4 Enantiomeric Excess (ee) Quantification S3->S4

Figure 2: Capillary Zone Electrophoresis (CZE) workflow for enantiomeric purity validation.

Quantitative Data & Quality Metrics

The table below summarizes the expected quantitative outcomes and critical quality attributes (CQAs) for each phase of the protocol, providing a benchmark for reproducibility.

Reaction PhaseKey TransformationReagents / CatalystsTemp / TimeYield (%)Stereochemical Outcome
Phase 1 Staudinger [2+2] CycloadditionPhthaloylglycyl chloride, Et₃N, Chiral Imine-78 °C, 4 h85%>99% de (3S,4S)-cis
Phase 2 Dihydrothiazine AnnulationIntramolecular Wittig / Deprotection80 °C, 12 h72%Retention of (6S,7S)
Phase 3 Side-Chain AcylationMAEM, Et₃N, aq. EtOH25 °C, 1 h95%>99% ee (S-(-)-cefotaxime)
Validation CZE EnantioseparationCM-β-CD (0.5 mM), NaH₂PO₄ (pH 7.0)25 °C, 20 kVN/ALOD < 0.5 µg/mL

References

  • Title: S-(-)-Cefotaxime | C16H17N5O7S2 | CID 6540461 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Enantioselective Total Syntheses of [6R,7R] and [6S,7S] Tricyclic β-Lactams Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A rapid procedure to prepare cefotaxime Source: ResearchGate URL: [Link]

  • Title: Separation and determination of cefotaxime enantiomers in injections by capillary zone electrophoresis Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Evaluation of the Unnatural Enantiomer of Penicillin and Isosteres of Cephalosporin Source: Carolina Digital Repository (University of North Carolina) URL: [Link]

Method

Application Note: NMR Spectroscopy Characterization of S-(-)-Cefotaxime

Executive Summary & Scientific Context S-(-)-cefotaxime is the (6S,7S) enantiomer of the widely used third-generation cephalosporin antibiotic, cefotaxime [1]. While the (6R,7R) enantiomer is the therapeutically active a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

S-(-)-cefotaxime is the (6S,7S) enantiomer of the widely used third-generation cephalosporin antibiotic, cefotaxime [1]. While the (6R,7R) enantiomer is the therapeutically active agent [3], S-(-)-cefotaxime serves as a critical chiral reference standard in pharmaceutical quality control, degradation profiling, and pharmacokinetic assays.

Because enantiomers exhibit identical Nuclear Magnetic Resonance (NMR) spectra in achiral environments, the primary objective of this NMR protocol is not chiral differentiation (which requires polarimetry or chiral HPLC), but rather the rigorous confirmation of diastereomeric purity and geometric isomerism . Specifically, high-resolution NMR is the definitive tool to confirm the cis-stereochemistry of the beta-lactam ring and the Z (syn) configuration of the methoxyimino group, both of which are highly susceptible to isomerization during synthesis or thermal degradation [2, 4].

Causality in Experimental Design (E-E-A-T)

A robust analytical protocol requires an understanding of why specific parameters are chosen.

  • Solvent Selection (DMSO-d6 vs. D2O): Cefotaxime possesses highly diagnostic exchangeable protons—specifically, the amide NH (~9.5 ppm) and the aminothiazole NH₂ (~7.2 ppm). Utilizing D₂O would result in rapid deuterium exchange, silencing these critical structural markers. DMSO-d6 strongly solvates the molecule and retards proton exchange, allowing for the observation of the crucial H-7 to NH vicinal coupling ( J≈8.0 Hz), which proves the integrity of the C-7 side-chain linkage.

  • Stereochemical Validation via J-Coupling: The coupling constant ( J ) between the H-6 and H-7 protons on the beta-lactam ring is the definitive marker for diastereomeric purity. A J6,7​ value of 4.5–5.0 Hz is strictly characteristic of the cis configuration (present in both 6R,7R and 6S,7S enantiomers). If the molecule undergoes epimerization to a trans configuration, this coupling constant drops significantly to ~1.5–2.0 Hz.

  • Geometric Isomerism (Z vs. E): The methoxyimino group must be in the Z configuration. In the 1H NMR spectrum, the thiazole ring proton (H-5') resonates at ~6.7 ppm in the Z-isomer. If photoisomerization to the E (anti) isomer occurs, the spatial proximity of the oxime oxygen sterically deshields the H-5' proton, shifting its signal downfield to >7.0 ppm.

NMR_Workflow A Sample Prep (DMSO-d6) B 1D 1H NMR (J-Coupling Analysis) A->B C 1D 13C & APT (Carbon Backbone) A->C D 2D COSY / HMBC (Connectivity) B->D C->D E Stereochemical Validation D->E

Figure 1: Self-validating NMR workflow for the structural elucidation of S-(-)-cefotaxime.

Self-Validating NMR Protocol

To ensure trustworthiness, this protocol incorporates internal self-validation mechanisms to prevent false positives caused by degradation or poor shimming.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 20.0 ± 0.5 mg of S-(-)-cefotaxime reference standard.

  • Dissolution: Dissolve the powder in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the clear solution to a standard 5 mm NMR tube. Ensure no undissolved particulates remain, as they will degrade magnetic field homogeneity.

Phase 2: Instrument Calibration & System Suitability
  • Temperature Equilibration: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer and allow it to equilibrate at 298 K for 5 minutes.

  • Tuning & Shimming: Tune and match the probe for ¹H and ¹³C frequencies. Perform gradient shimming.

  • System Suitability Check (Self-Validation): Acquire a 1-scan ¹H NMR spectrum.

    • Check 1: The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz.

    • Check 2: Ensure the residual water peak in DMSO-d6 (~3.33 ppm) is narrow and does not obscure the S-CH₂ AB quartet (3.42–3.55 ppm).

Phase 3: Acquisition Parameters
  • ¹H NMR: Pulse sequence: zg30; Spectral width: 15 ppm; Number of scans (NS): 32; Relaxation delay (D1): 2.0 s.

  • ¹³C NMR: Pulse sequence: zgpg30 (proton-decoupled); Spectral width: 220 ppm; NS: 1024; D1: 2.0 s.

  • 2D COSY: Pulse sequence: cosygpqf; NS: 4; 256 increments in F1.

Stereo_Logic Start Stereochemical Validation of S-(-)-Cefotaxime Branch1 Beta-Lactam Ring (H-6 / H-7) Start->Branch1 Branch2 Methoxyimino Group (=N-O-CH3) Start->Branch2 Test1 Measure J(6,7) Branch1->Test1 Test2 Check H-5' Shift Branch2->Test2 Result1 J = 4.8 Hz (cis-configuration) Test1->Result1 Result2 Shift = 6.7 ppm (Z-isomer) Test2->Result2

Figure 2: Logical decision tree for validating the stereochemistry of S-(-)-cefotaxime via NMR.

Data Presentation: Quantitative NMR Assignments

The following tables summarize the expected chemical shifts for S-(-)-cefotaxime in DMSO-d6. Internal Calibration Rule: Set the integration of the C-2 (S-CH₂) AB quartet to exactly 2.00 protons. If the integration of the =N-O-CH₃ group deviates from 3.00 ± 0.05, it indicates co-eluting impurities or partial hydrolysis of the beta-lactam ring [2].

Table 1: ¹H NMR Assignments (DMSO-d6, 500 MHz)
Position / GroupChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Diagnostic Significance
Amide NH9.54d1H8.0Confirms intact C-7 acyl linkage
Thiazole NH₂7.25br s2H-Primary amine on thiazole ring
Thiazole H-5'6.71s1H-Diagnostic for Z-isomer (syn)
C-7 H (Azetidine)5.57dd1H8.0, 4.8Vicinal coupling to NH and C-6 H
C-6 H (Azetidine)5.04d1H4.8cis-configuration indicator
-CH₂-O- (C-3')4.85, 4.75ABq2H12.5Diastereotopic protons
=N-O-CH₃3.82s3H-Methoxyimino group
S-CH₂ (C-2)3.55, 3.42ABq2H18.0Thiazine ring protons
-O-CO-CH₃2.02s3H-Acetate methyl group
Table 2: ¹³C NMR Assignments (DMSO-d6, 125 MHz)
Carbon PositionChemical Shift (δ, ppm)Carbon TypeStructural Region
C=O (Acetate)170.5QuaternaryAcetoxymethyl side chain
C=O (Amide)168.2QuaternaryAcylamino side chain
C=O (Carboxyl)163.5QuaternaryCephem core
C=N (Oxime)149.5QuaternaryMethoxyimino group
Thiazole C-2'168.0QuaternaryAminothiazole ring
Thiazole C-4'142.5QuaternaryAminothiazole ring
Cephem C-3130.2QuaternaryThiazine double bond
Thiazole C-5'114.7CHAminothiazole ring
Cephem C-4113.5QuaternaryThiazine double bond
=N-O-CH₃62.9CH₃Methoxyimino group
C-3' (-CH₂-O-)62.5CH₂Acetoxymethyl side chain
C-7 (Azetidine)59.6CHBeta-lactam core
C-6 (Azetidine)57.7CHBeta-lactam core
C-2 (S-CH₂)25.7CH₂Thiazine core
-O-CO-CH₃22.4CH₃Acetoxymethyl side chain

References

  • PubChem. "S-(-)-Cefotaxime | C16H17N5O7S2 | CID 6540461". National Institutes of Health (NIH). URL:[Link]

  • "Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry". Frontiers in Pharmacology (2022). URL:[Link]

  • "Cefotaxime". StatPearls, National Center for Biotechnology Information (2023). URL:[Link]

  • "Synthesis, spectroscopic characterization and Antibacterial screening of some new cefotaxime sodium derivatives". Arabian Journal of Chemistry (2015). URL:[Link]

Application

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of S-(-)-Cefotaxime

An Application Guide for Researchers Introduction: The Role and Mechanism of S-(-)-Cefotaxime S-(-)-Cefotaxime is a potent, third-generation cephalosporin antibiotic widely utilized for its broad-spectrum bactericidal ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Introduction: The Role and Mechanism of S-(-)-Cefotaxime

S-(-)-Cefotaxime is a potent, third-generation cephalosporin antibiotic widely utilized for its broad-spectrum bactericidal activity against numerous Gram-positive and Gram-negative pathogens.[1] Its efficacy stems from its ability to inhibit bacterial cell wall synthesis. As a β-lactam antibiotic, cefotaxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2] These enzymes are critical for the final transpeptidation step in the synthesis of peptidoglycan, a key structural component of the cell wall.[1] By disrupting this process, cefotaxime compromises the cell wall's integrity, leading to cell lysis and bacterial death.[3] A significant advantage of cefotaxime is its structural stability against many β-lactamase enzymes, which are a common source of bacterial resistance to other β-lactam antibiotics.

This application note provides a detailed, validated protocol for determining the Minimum Inhibitory Concentration (MIC) of S-(-)-cefotaxime. The MIC is a fundamental quantitative measure of an antibiotic's in vitro activity against a specific bacterium. This guide is designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

The Principle of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[4][5] It is the gold standard for assessing antimicrobial susceptibility and serves several critical functions:

  • Drug Discovery: Evaluating the potency of new or modified antimicrobial compounds.

  • Clinical Microbiology: Guiding clinicians in selecting the most effective antibiotic therapy by comparing the MIC value to established clinical breakpoints.[6][7]

  • Resistance Surveillance: Monitoring trends in antibiotic resistance within bacterial populations.

This guide details the two most recognized and reliable reference methods for MIC determination: Broth Microdilution and Agar Dilution .[8][9] Both methods rely on challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent under controlled laboratory conditions.

Foundational Pillars of a Validated MIC Assay

The accuracy and reproducibility of an MIC assay are contingent upon the meticulous control of several key variables. Understanding the causality behind these steps transforms a simple protocol into a self-validating system.

  • Antimicrobial Agent Preparation: The process begins with the precise preparation of the S-(-)-cefotaxime stock solution. It is imperative to use high-purity, analytical-grade cefotaxime sodium salt. The calculation for weighing the powder must account for its potency (µg of active drug per mg of powder), which is provided by the manufacturer.[10] Cefotaxime sodium salt is readily soluble in sterile deionized water or phosphate-buffered saline (PBS).[11] To prevent degradation and loss of activity, stock solutions should be prepared fresh or aliquoted and stored at -20°C or colder for a limited time.[11][12]

  • Bacterial Inoculum Standardization: This is arguably the most critical step for inter-laboratory reproducibility. The final concentration of the bacterial inoculum directly influences the MIC result. A standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximating 1-2 x 10⁸ Colony Forming Units per mL, or CFU/mL) is the required starting point.[13] This suspension is then further diluted to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the broth microdilution wells or 10⁴ CFU per spot in the agar dilution method.[14] An inoculum that is too dense can overwhelm the antibiotic, leading to a falsely elevated MIC, while an overly dilute inoculum can result in a falsely low MIC.

  • Growth Medium Selection: The choice and preparation of the growth medium are standardized to ensure consistent results. Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) are the recommended media for most non-fastidious aerobic bacteria.[4] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial, as it can affect the uptake and activity of certain antibiotics. For testing fastidious organisms like Streptococcus pneumoniae or Haemophilus influenzae, the medium must be supplemented, for example, with lysed horse blood and β-NAD.[15]

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is the most common technique for MIC determination, utilizing 96-well microtiter plates for efficiency and reduced reagent consumption.[8][16]

Materials and Reagents
  • S-(-)-Cefotaxime Sodium Salt (analytical grade)

  • 96-well, U-bottom sterile microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile deionized water or PBS (pH 7.2)

  • Test bacterial isolate and Quality Control (QC) strains

  • Sterile saline or PBS for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for turbidity adjustment)

  • Multichannel pipette

  • Sterile reagent reservoirs

  • Incubator (35°C ± 2°C)

Step-by-Step Procedure

Step 1: Preparation of S-(-)-Cefotaxime Stock Solution (e.g., 1280 µg/mL)

  • Calculate the required weight of cefotaxime powder using the formula provided by CLSI or other standards, accounting for the drug's potency.[10]

    • Formula: Weight (mg) = [Volume (mL) × Concentration (µg/mL)] / Potency (µg/mg)

  • Aseptically weigh the calculated amount of cefotaxime powder.

  • Dissolve the powder in a precise volume of sterile deionized water or PBS to achieve a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.[17][18] This stock solution should be used immediately or aliquoted and frozen at -20°C or below.

Step 2: Preparation of Serial Dilutions in Microtiter Plate

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. Well 11 will serve as the growth control, and well 12 as the sterility control.

  • Add 100 µL of the 1280 µg/mL cefotaxime stock solution to well 1.

  • Perform a 2-fold serial dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial transfer from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL after inoculation).

  • Do not add any antibiotic to wells 11 (Growth Control) and 12 (Sterility Control). Add an extra 50 µL of CAMHB to well 11.

Step 3: Standardization of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (OD at 625 nm should be 0.08-0.13). This suspension contains approximately 1-2 x 10⁸ CFU/mL.[19]

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum concentration. A common dilution is 1:100 (e.g., 0.1 mL into 9.9 mL CAMHB) to get ~1 x 10⁶ CFU/mL.[13]

Step 4: Inoculation and Incubation

  • Add 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to the target of 5 x 10⁵ CFU/mL .

  • Do not add bacteria to well 12 (Sterility Control).

  • Seal the plate or use a lid to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[13][14]

Step 5: Reading and Interpreting the MIC

  • After incubation, check the control wells:

    • Sterility Control (Well 12): Should show no growth (clear broth).

    • Growth Control (Well 11): Should show distinct turbidity or a pellet of cells at the bottom.

  • If controls are valid, examine the test wells (1-10).

  • The MIC is the lowest concentration of cefotaxime at which there is no visible growth (i.e., the first clear well).[4][5]

Workflow Visualization

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_end Incubation & Reading p1 Prepare Cefotaxime Stock Solution (e.g., 1280 µg/mL) a2 Add Stock Solution (Well 1) p1->a2 p2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) p3 Dilute Inoculum to ~1x10^6 CFU/mL in CAMHB p2->p3 a4 Inoculate with diluted bacteria (Wells 1-11) Final: ~5x10^5 CFU/mL p3->a4 a1 Dispense CAMHB (Wells 2-12) a1->a2 a3 Perform 2-Fold Serial Dilutions (Wells 1-10) a2->a3 a3->a4 e1 Incubate Plate (35°C, 16-20h) a4->e1 e2 Read Results: Identify lowest concentration with no visible growth e1->e2 e3 Result = MIC Value (µg/mL) e2->e3

Workflow for Broth Microdilution MIC Assay.

Experimental Protocol: Agar Dilution Method

The agar dilution method is considered a reference standard and is particularly useful when testing a large number of isolates against a few antibiotics.[20]

Materials and Reagents
  • All reagents from the broth microdilution method, replacing CAMHB with Mueller-Hinton Agar (MHA).

  • Sterile petri dishes (100 mm).

  • Water bath (45-50°C).

  • Multipoint replicator (inoculating device).

Step-by-Step Procedure

Step 1: Preparation of Antibiotic-Containing Agar Plates

  • Prepare S-(-)-cefotaxime stock solutions at 10 times the desired final concentrations in the agar.

  • Melt a sufficient volume of MHA and hold it in a water bath at 45-50°C to prevent premature solidification.

  • For each desired concentration, add 1 part of the corresponding cefotaxime stock solution to 9 parts of molten MHA (e.g., 2 mL of stock + 18 mL of MHA).[21]

  • Mix thoroughly by inverting the tube, avoiding air bubbles.

  • Immediately pour the mixture into sterile petri dishes to a uniform depth of 3-4 mm.

  • Prepare one growth control plate containing MHA with no antibiotic.

  • Allow the plates to solidify at room temperature and then dry them before use.

Step 2: Inoculum Preparation and Inoculation

  • Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in section 4.2, Step 3.

  • Further dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL .

  • Using a multipoint replicator, transfer a standardized volume (typically 1-2 µL) of the inoculum onto the surface of each agar plate, including the growth control plate. This delivers a final spot inoculum of approximately 10⁴ CFU/spot .[14][20]

  • Allow the inoculated spots to dry completely before inverting the plates for incubation.

Step 3: Incubation and Interpretation

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[14]

  • After incubation, confirm robust growth on the growth control plate.

  • The MIC is the lowest concentration of cefotaxime that completely inhibits visible growth , disregarding single colonies or a faint haze caused by the inoculum.[20]

Workflow Visualization

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_end Incubation & Reading p1 Prepare Cefotaxime Stock Solutions (10x final conc.) a2 Add 1 part stock to 9 parts molten MHA p1->a2 p2 Prepare Standardized Bacterial Inoculum (~1x10^7 CFU/mL) a4 Spot-inoculate plates with a replicator (~10^4 CFU/spot) p2->a4 a1 Melt MHA and cool to 45-50°C a1->a2 a3 Pour antibiotic-containing agar plates a2->a3 a3->a4 e1 Incubate Plates (35°C, 16-20h) a4->e1 e2 Read Results: Identify lowest concentration plate with no growth e1->e2 e3 Result = MIC Value (µg/mL) e2->e3

Workflow for Agar Dilution MIC Assay.

Quality Control: Ensuring Assay Validity

Running certified reference strains with known MIC values alongside experimental isolates is mandatory for a valid assay. This practice verifies the potency of the antibiotic, the quality of the medium, and the correctness of the procedure.

QC StrainATCC NumberAcceptable MIC Range (µg/mL)Source(s)
Escherichia coli259220.03 – 0.12[22]
Staphylococcus aureus292131 – 4[22]
Pseudomonas aeruginosa278538 – 32[22]
Haemophilus influenzae492470.12 – 0.5[22]
Streptococcus pneumoniae496190.03 – 0.12[22]

Table 1: Acceptable quality control ranges for cefotaxime according to CLSI guidelines. Ranges may vary slightly between CLSI and EUCAST standards and different document versions. Laboratories should always refer to the most current published standards.[22][23][24]

References

  • Cefotaxime - Wikipedia. (n.d.). Wikipedia. [Link]

  • Brogden, R. N., Spencer, C. M., & Heel, R. C. (1981). Cefotaxime: A Review of its Antibacterial Activity, Pharmacological Properties and Therapeutic Use. Drugs, 22(4), 241-301. Sourced via PubMed. [Link]

  • Cefotaxime: Uses & Dosage. (n.d.). MIMS Philippines. [Link]

  • Agar dilution - Wikipedia. (n.d.). Wikipedia. [Link]

  • Richards, D. M., & Heel, R. C. (1985). Cefotaxime. StatPearls. Sourced via NCBI Bookshelf. [Link]

  • What is the mechanism of Cefotaxime Sodium? (2024, July 17). Patsnap Synapse. [Link]

  • Broth microdilution - Wikipedia. (n.d.). Wikipedia. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Sourced via Bio-protocol. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. ResearchGate. [Link]

  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • The Microbial Menagerie. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method. YouTube. [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). (n.d.). ResearchGate. [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. [Link]

  • CLAFORAN® Sterile (cefotaxime for injection, USP) and Injection. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). MIC Determination. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (2025, November 15). Idexx. [Link]

  • Resources | Antimicrobial Susceptibility Testing, MIC. (n.d.). Sanford Guide. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023, March 13). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Cefotaxime CTX 5 µg. (2025, December 19). Liofilchem. [Link]

  • Cefotaxime + Clavulanic acid Ezy MICTM Strip EM099. (n.d.). HiMedia Laboratories. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2018). Korld. [Link]

  • Guidance on cephalosporins for Staphylococcus aureus infections. (2025, February 21). EUCAST. [Link]

  • EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. (n.d.). EUCAST. [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. [Link]

  • Acosta, K. (2022, March 21). Useful methods: Cefotaxime: a useful antibiotic for duckweed culture management. protocols.io. [Link]

  • Cefotaxime (Cephotaxime) CTX HiComb™ MIC Strip. (n.d.). HiMedia Laboratories. [Link]

  • Suggested Groupings of Antimicrobial Agents Approved by the US Food and Drug Administration for Clinical Use. (n.d.). CLSI. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2026, February 5). U.S. Food and Drug Administration (FDA). [Link]

  • EUCAST - standardising antimicrobial susceptibility testing in Europe. (n.d.). EUCAST. [Link]

  • Gold Biotechnology. (2019, June 20). How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™. YouTube. [Link]

  • Breakpoints Eliminated From CLSI Document M100 Since 2010. (n.d.). CLSI. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(3), 558. [Link]

  • Cefotaxime for Injection, USP. (n.d.). Pfizer. [Link]

Sources

Method

Application Notes and Protocols for the Use of S-(-)-Cefotaxime in Plant Tissue Culture to Prevent Contamination

Introduction: The Imperative of Sterility in Plant Tissue Culture Microbial contamination represents a significant impediment to the success of plant tissue culture, capable of undermining research outcomes and halting c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Sterility in Plant Tissue Culture

Microbial contamination represents a significant impediment to the success of plant tissue culture, capable of undermining research outcomes and halting commercial propagation efforts. These contaminants, primarily bacteria and fungi, compete with plant tissues for nutrients, release phytotoxic substances, and can ultimately lead to the loss of valuable plant material.[1] The maintenance of a sterile environment is therefore paramount.[1] While aseptic techniques are the first line of defense, the use of antibiotics can be a crucial tool in managing and eliminating microbial contaminants, particularly those of bacterial origin.[2]

Cefotaxime, a third-generation cephalosporin antibiotic, has emerged as a valuable agent in plant tissue culture due to its broad-spectrum antibacterial activity and, most notably, its low phytotoxicity to a wide range of plant species.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of S-(-)-Cefotaxime for the prevention and elimination of bacterial contamination in plant tissue culture.

Understanding S-(-)-Cefotaxime: A Scientific Overview

Cefotaxime belongs to the β-lactam class of antibiotics and exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[6] This disruption of cell wall integrity leads to bacterial cell lysis and death.[7]

The low phytotoxicity of cefotaxime in plant systems is attributed to the fundamental structural differences between bacterial and plant cell walls.[2] While bacterial cell walls are rich in peptidoglycan, the primary target of β-lactam antibiotics, plant cell walls are primarily composed of cellulose, hemicellulose, and pectin, and lack peptidoglycan. This targeted mechanism of action allows for the effective elimination of bacterial contaminants with minimal adverse effects on the growth and development of plant tissues.[3]

Cefotaxime possesses a broad spectrum of activity, particularly against Gram-negative bacteria, including Agrobacterium tumefaciens, a common vector in plant genetic transformation.[8] It also demonstrates efficacy against a range of Gram-positive bacteria.[9] However, it is important to note that some bacterial species, such as Pseudomonas and Enterococcus, may exhibit resistance.[10]

While research indicates that the stereoisomerism of cefotaxime is important for its biological activity, with the syn-isomer being the active form, specific comparative data on the antibacterial efficacy of the S-(-)- and R-(+)-enantiomers in the context of plant tissue culture is not extensively documented in readily available literature.[11][12] Commercially available cefotaxime for laboratory use is typically the sodium salt.

Key Considerations for Effective Application

Several factors must be considered to ensure the successful use of cefotaxime in plant tissue culture while minimizing any potential negative impacts.

Concentration and Phytotoxicity

The optimal concentration of cefotaxime is a balance between effective bacterial control and minimal phytotoxicity. This can be species- and even cultivar-dependent.[9] While generally considered to have low phytotoxicity, some studies have reported inhibitory effects on shoot and root development at higher concentrations in certain plant species.[1][3] For example, prolonged exposure to 250 mg/L cefotaxime resulted in shorter shoots with yellow leaves in Pelargonium cultures.[3] Therefore, it is crucial to determine the optimal concentration for each specific plant system through preliminary trials.

Stability in Culture Media

Cefotaxime is susceptible to degradation in aqueous solutions, particularly at elevated temperatures and non-optimal pH. Aqueous solutions of cefotaxime are most stable at a pH range of 4.3 to 6.2 and can be stored for 14-21 days at 0-5°C.[8] At 25°C, a 20% loss of activity can be observed after 5 days.[10] This instability necessitates the filter sterilization of cefotaxime solutions and their addition to autoclaved and cooled culture media. Due to its limited stability at typical culture room temperatures, periodic transfer of explants to fresh medium containing cefotaxime is recommended to maintain its efficacy.[10]

Experimental Protocols

The following protocols provide a framework for the preparation and application of cefotaxime in plant tissue culture.

Protocol 1: Preparation of Cefotaxime Stock Solution

This protocol outlines the preparation of a concentrated cefotaxime stock solution that can be stored and used for supplementing plant tissue culture media.

Materials:

  • Cefotaxime sodium salt powder

  • Sterile, deionized water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes or vials for aliquoting

  • Laminar flow hood or other sterile workspace

Procedure:

  • In a sterile environment, accurately weigh the desired amount of cefotaxime sodium salt powder.

  • Reconstitute the powder in sterile, deionized water to a convenient stock concentration (e.g., 100 mg/mL). Ensure complete dissolution by gentle swirling or vortexing.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles.

  • Label the aliquots with the name of the compound, concentration, and date of preparation.

  • Store the stock solution at -20°C for long-term storage.

Workflow for Preparing Cefotaxime Stock Solution

G cluster_prep Preparation in Sterile Environment cluster_sterilize Sterilization cluster_store Storage weigh Weigh Cefotaxime Powder dissolve Dissolve in Sterile Water (e.g., 100 mg/mL) weigh->dissolve filter Filter Sterilize (0.22 µm) dissolve->filter aliquot Aliquot into Sterile Tubes filter->aliquot label_tubes Label Aliquots aliquot->label_tubes store_frozen Store at -20°C label_tubes->store_frozen

Caption: Workflow for the preparation of a sterile cefotaxime stock solution.

Protocol 2: Incorporation of Cefotaxime into Plant Tissue Culture Medium

This protocol describes the addition of the prepared cefotaxime stock solution to sterile plant tissue culture medium.

Materials:

  • Autoclaved plant tissue culture medium (cooled to approximately 45-50°C)

  • Prepared sterile cefotaxime stock solution

  • Laminar flow hood or other sterile workspace

Procedure:

  • Prepare the desired plant tissue culture medium and autoclave it according to standard procedures.

  • Allow the autoclaved medium to cool to a temperature that is warm to the touch (approximately 45-50°C). Adding the antibiotic to hot medium will cause its degradation.

  • In a laminar flow hood, thaw the required aliquot of the cefotaxime stock solution.

  • Add the appropriate volume of the cefotaxime stock solution to the cooled medium to achieve the desired final concentration. For example, to achieve a final concentration of 250 mg/L in 1 L of medium, add 2.5 mL of a 100 mg/mL stock solution.

  • Gently swirl the medium to ensure thorough mixing of the antibiotic.

  • Dispense the cefotaxime-supplemented medium into sterile culture vessels.

Workflow for Incorporating Cefotaxime into Media

G prepare_media Prepare Plant Culture Medium autoclave Autoclave Medium prepare_media->autoclave cool_media Cool to 45-50°C autoclave->cool_media add_to_media Add Cefotaxime to Cooled Medium cool_media->add_to_media thaw_stock Thaw Cefotaxime Stock thaw_stock->add_to_media mix_media Mix Thoroughly add_to_media->mix_media dispense Dispense into Sterile Vessels mix_media->dispense

Caption: Workflow for adding cefotaxime to sterile plant culture medium.

Data Presentation: Recommended Cefotaxime Concentrations

The following table provides a summary of cefotaxime concentrations that have been reported for contamination control and/or improved regeneration in various plant species. It is important to reiterate that these are starting points, and optimization for specific genotypes and culture conditions is highly recommended.

Plant SpeciesApplicationRecommended Concentration (mg/L)Reference(s)
Pelargonium x hederaefoliumElimination of Paenibacillus and Lactobacillus250[3]
Wheat (Triticum aestivum)Control of bacterial contamination, improved embryogenesis50 - 100[13]
TriticaleControl of bacterial contamination, improved embryogenesis50 - 100[13]
Banana (Musa acuminata)Improved shoot elongation and regeneration400 - 500[5]
Apple (Malus domestica)Elimination of Agrobacterium500[14]
Maize (Zea mays)Enhanced plant regeneration150[15]
MossElimination of bacterial contamination100 (1x concentration)[16]
General UseMicrobial toxicity90 - 100[8]

Troubleshooting and Best Practices

  • Persistent Contamination: If contamination persists despite the use of cefotaxime, consider the following:

    • The contaminating bacterium may be resistant. Consider using a different antibiotic or a combination of antibiotics.

    • The initial sterilization of the explant material may have been insufficient. Review and optimize your surface sterilization protocol.

    • The contamination may be fungal, in which case a fungicide would be required.

  • Phytotoxicity: If signs of phytotoxicity (e.g., reduced growth, chlorosis, necrosis) are observed:

    • Reduce the concentration of cefotaxime.

    • Limit the duration of exposure by transferring the explants to an antibiotic-free medium as soon as the contamination is under control.

  • Subculturing: Due to the limited stability of cefotaxime, it is recommended to subculture explants to fresh medium containing the antibiotic every 2-3 weeks to maintain its efficacy.[10]

  • Validation: Always include a control group (medium without cefotaxime) in your experiments to accurately assess the effects of the antibiotic on both contamination control and plant development.

Conclusion

S-(-)-Cefotaxime is a powerful and effective tool for the management of bacterial contamination in plant tissue culture. Its broad-spectrum activity and low phytotoxicity make it a valuable asset for researchers and commercial propagators. By understanding its mechanism of action, stability, and potential for phytotoxicity, and by following established protocols for its preparation and application, scientists can significantly improve the success rates of their plant tissue culture endeavors. As with any experimental component, careful optimization and validation are key to achieving the desired outcomes.

References

  • PhytoTechnology Laboratories®. (n.d.). Cefotaxime Solution (250 mg/mL). Retrieved from [Link]

  • Wojtania, A., & Gabryszewska, E. (2005). Identification and elimination of bacterial contaminants from Pelargonium tissue cultures. Journal of Fruit and Ornamental Plant Research, 13, 101-108.
  • Asif, M., Eudes, F., Randhawa, H., & Amundsen, E. (2013). Cefotaxime prevents microbial contamination and improves microspore embryogenesis in wheat and triticale. Plant Cell Reports, 32(10), 1637–1646. [Link]

  • Bricker, J. S., & Brawner, S. A. (2014). A method for eliminating bacterial contamination from in vitro moss cultures. Applications in Plant Sciences, 2(9), 1400032. [Link]

  • Balo, Y. (2023). Elimination of Contamination in Plant Tissue Culture Laboratory. Acta Botanica Plantae, 2(3), 22-28.
  • Asif, M., Eudes, F., Randhawa, H., & Amundsen, E. (2015). Cefotaxime prevents microbial contamination and improves microspore embryogenesis in wheat and triticale. ResearchGate. Retrieved from [Link]

  • Todd, M. (2022, March 21). Useful methods: Cefotaxime: a useful antibiotic for duckweed culture management. Protocols.io. Retrieved from [Link]

  • Jones, R. N. (1983). Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity. Reviews of Infectious Diseases, 5(1), 108–122.
  • Sravani, G., & Sridevi, M. (2014). Physical and chemical stability studies on cefotaxime and its dosage forms by stability indicating HPTLC method. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 450-455.
  • Aldridge, K. E., & Sanders, C. V. (1987). Comparative study of pharmacokinetics and serum bactericidal activity of ceftizoxime and cefotaxime. Antimicrobial Agents and Chemotherapy, 31(9), 1375–1378.
  • Marchbanks, C. R., Yost, R. L., & White, R. L. (1987). Cefotaxime stability during in vitro microbiological testing. Antimicrobial Agents and Chemotherapy, 31(9), 1375–1378.
  • Masuyoshi, S., Arai, S., Miyamoto, M., & Mitsuhashi, S. (1980). In vitro antimicrobial activity of cefotaxime, a new cephalosporin. Antimicrobial Agents and Chemotherapy, 18(1), 1–6.
  • King, A., Warren, C., Shannon, K., & Phillips, I. (1980). The in vitro antibacterial activity of cefotaxime compared with that of cefuroxime and cefoxitin. The Journal of Antimicrobial Chemotherapy, 6(4), 479–494.
  • Neu, H. C. (1982). Antibacterial activity of desacetylcefotaxime alone and in combination with cefotaxime. Reviews of Infectious Diseases, 4 Suppl, S374–S378.
  • Science Publications. (2024, September 9). Control of Contamination of Tissue Plant Cultures During in Vitro Clonal Micropropagation. Retrieved from [Link]

  • Singh, A., & Singh, R. (2012). Impact of cefotaxime on in vitro shoot elongation and regeneration in banana (Musa acuminata). Journal of Applied Horticulture, 14(1), 29-32.
  • Du, J., & Li, M. (2009). Separation and determination of cefotaxime enantiomers in injections by capillary zone electrophoresis. Yaowu Fenxi Zazhi, 29(3), 365-368.
  • Danilova, S. A., & Dolgikh, Y. I. (2004). The Stimulatory Effect of the Antibiotic Cefotaxime on Plant Regeneration in Maize Tissue Culture. Russian Journal of Plant Physiology, 51(4), 559–562.
  • AERU. (2025, September 8). Cefotaxime. University of Hertfordshire. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cefotaxime. PubChem. Retrieved from [Link]

  • He, Y., et al. (2022). New Insights Into Tissue Culture Plant-Regeneration Mechanisms. Frontiers in Plant Science, 13, 938294.
  • MDPI. (2024, June 11). Pesticides Toxicity, Removal and Detoxification in Plants: A Review. Retrieved from [Link]

  • Bhat, A. H., et al. (2023). Impact of cefotaxime and kanamycin on in vitro regeneration via Agrobacterium mediated transformation in apple cv. Red Chief. ResearchGate. Retrieved from [Link]

Sources

Application

S-(-)-Cefotaxime Agar Dilution Method for Bacterial Resistance Testing: A Comprehensive Protocol and Application Note

Introduction & Scientific Rationale S-(-)-Cefotaxime is a broad-spectrum, third-generation cephalosporin widely utilized in clinical settings to treat severe infections caused by Gram-positive and Gram-negative bacteria[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

S-(-)-Cefotaxime is a broad-spectrum, third-generation cephalosporin widely utilized in clinical settings to treat severe infections caused by Gram-positive and Gram-negative bacteria[1]. The specific stereochemistry of the molecule—designated by the (6S,7S) configuration of its core structure—is functionally critical for its biological activity and spatial orientation when binding to bacterial targets[2].

In the landscape of antimicrobial susceptibility testing (AST), the agar dilution method remains a gold-standard reference technique recommended by the Clinical and Laboratory Standards Institute (CLSI)[3],[4]. While broth microdilution is common, agar dilution offers distinct advantages for large-scale epidemiological resistance surveillance: it allows for the simultaneous testing of up to 36 distinct bacterial isolates on a single plate, provides highly reproducible Minimum Inhibitory Concentration (MIC) endpoints, and circumvents issues related to the poor growth of fastidious organisms in liquid media[3],[5]. Furthermore, cefotaxime is a primary indicator drug used to detect the presence of Extended-Spectrum Beta-Lactamases (ESBLs), such as those encoded by blaCTX-M genes, which are driving a global crisis in antimicrobial resistance[6].

Mechanistic Insights: Action and Resistance

To execute this protocol with precision, one must understand the biochemical causality of the drug's action. S-(-)-cefotaxime exerts its bactericidal effect by covalently binding to Penicillin-Binding Proteins (PBPs) located within the bacterial inner membrane[1],[7]. This binding irreversibly inhibits the transpeptidation step required for peptidoglycan cross-linking, leading to the activation of autolysins and subsequent cell lysis[7].

Conversely, resistance is predominantly mediated by the production of ESBLs. These enzymes hydrolyze the beta-lactam ring of cefotaxime, rendering the molecule inactive before it can reach the PBPs[6]. The agar dilution method quantifies this resistance by exposing the bacteria to a precise, continuous gradient of the antibiotic.

Mechanism Cef S-(-)-Cefotaxime PBP Penicillin-Binding Proteins (PBPs) Cef->PBP Binds active site Degradation Hydrolyzed Inactive Metabolite Cef->Degradation Resistance pathway CellWall Peptidoglycan Cross-linking Blocked PBP->CellWall Inhibits transpeptidation Lysis Bacterial Cell Lysis (Bactericidal Effect) CellWall->Lysis Autolysin activation ESBL ESBL Enzymes (e.g., CTX-M) ESBL->Cef Cleaves beta-lactam ring

Fig 1. S-(-)-cefotaxime mechanism of action and ESBL-mediated resistance pathway.

Materials and Reagents

  • Antibiotic Standard: S-(-)-Cefotaxime sodium salt, pharmaceutical primary standard (e.g., Sigma-Aldrich/USP Reference Standard)[8],.

  • Media: Cation-adjusted Mueller-Hinton Agar (MHA)[5].

  • Inoculum Standardization: 0.5 McFarland turbidity standard (~1.5 × 10⁸ CFU/mL).

  • Equipment: Multipoint replicator (e.g., Steers replicator) delivering 1–2 µL per spot, UV-Vis spectrophotometer.

  • Quality Control (QC) Strains: Escherichia coli ATCC 25922 (Susceptible control) and Klebsiella pneumoniae ATCC 700603 (ESBL-positive control)[6].

Experimental Protocol: Self-Validating Agar Dilution

This protocol is designed as a self-validating system. Every step incorporates physical or biological checks to ensure that the final MIC reading is analytically sound and free from systemic artifacts[3],[9].

Step 1: Preparation of Cefotaxime Stock Solution

Causality Check: Antibiotic powders are never 100% pure active drug; they contain water of hydration and counterions (like sodium). You must calculate the exact mass to weigh based on the manufacturer's stated potency (µg/mg).

  • Calculate the required mass: Weight (mg) = (Volume (mL) × Desired Concentration (µg/mL)) / Potency (µg/mg).

  • Dissolve the S-(-)-cefotaxime powder in sterile distilled water to create a stock solution of 5,120 µg/mL.

  • Filter-sterilize the stock using a 0.22 µm syringe filter.

Step 2: Preparation of Agar Dilution Plates
  • Prepare serial two-fold dilutions of the cefotaxime stock in sterile water.

  • Autoclave the MHA and allow it to equilibrate in a water bath strictly at 45°C to 50°C .

    • Expert Insight: This temperature window is critical. Temperatures >50°C will cause thermal degradation of the cefotaxime beta-lactam ring, leading to artificially high MICs (false resistance). Temperatures <45°C will cause premature polymerization of the agar, preventing homogeneous drug distribution[3].

  • Add 1 mL of each antibiotic dilution to 19 mL of molten MHA (1:20 dilution) to achieve final plate concentrations ranging from 0.016 µg/mL to 256 µg/mL[10].

  • Pour into Petri dishes and allow to solidify. Dry the plates in a laminar flow hood for 10-15 minutes to remove surface moisture.

Step 3: Inoculum Preparation
  • Select 3-5 morphologically identical colonies from an overnight agar plate and suspend them in sterile saline.

  • Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Dilute this suspension 1:10 in sterile saline to achieve a working concentration of 1.5 × 10⁷ CFU/mL.

    • Expert Insight: Inoculum density is the most common source of error in beta-lactam AST. An overly dense inoculum can artificially overwhelm the drug via bulk ESBL production (the "inoculum effect"), shifting the MIC higher and causing major diagnostic errors[3].

Step 4: Multipoint Inoculation
  • Transfer the working suspensions to the wells of the replicator block.

  • Stamp the agar plates using the multipoint replicator. A 1 µL pin will deposit exactly ~10⁴ CFU per spot, which is the CLSI-mandated target[3].

  • Self-Validation Step: Always inoculate a drug-free MHA plate first and last in the series. The first plate proves the organisms are viable; the last plate proves the replicator pins were not contaminated or depleted of bacteria during the stamping process.

  • Allow the spots to dry completely at room temperature before inverting the plates. Wet spots will merge during incubation, obscuring individual MIC readings.

Step 5: Incubation and MIC Determination
  • Incubate the inverted plates at 35 ± 2°C for 16 to 20 hours in an ambient air incubator[3].

  • Read the MIC as the lowest concentration of S-(-)-cefotaxime that completely inhibits visible bacterial growth. Disregard a single colony or a faint haze caused by the initial inoculum[3].

Workflow Stock 1. Stock Solution Prep (Adjust for potency) Agar 2. Agar Plate Prep (Serial twofold dilutions in MHA) Stock->Agar Add to 45-50°C MHA Inoculum 3. Inoculum Prep (0.5 McFarland -> 1:10 dilution) Agar->Inoculum Solidify & dry plates Inoculation 4. Multipoint Inoculation (~10^4 CFU/spot) Inoculum->Inoculation 1-2 µL per spot Incubation 5. Incubation (35±2°C, 16-20 hrs) Inoculation->Incubation Allow spots to dry MIC 6. MIC Reading (Lowest conc. inhibiting growth) Incubation->MIC Visual inspection QC 7. Quality Control Validation (Check ATCC strains) MIC->QC Validate run

Fig 2. Step-by-step workflow for the agar dilution antimicrobial susceptibility test.

Data Presentation & Quality Control Interpretation

To ensure trustworthiness, the experimental run is only deemed valid if the MIC values of the internal Quality Control (QC) strains fall strictly within the expected ranges established by the CLSI[5].

Table 1: CLSI Breakpoints for Cefotaxime against Enterobacterales[12],[13]

Note: Breakpoints were revised by CLSI to better detect ESBL-producing isolates without the need for specialized phenotypic confirmatory tests[11].

Clinical CategoryMIC Threshold (µg/mL)Mechanistic Implication
Susceptible (S) ≤ 1Target PBPs are fully accessible; no significant ESBL hydrolysis.
Intermediate (I) 2Borderline resistance; potential low-level AmpC or ESBL expression.
Resistant (R) ≥ 4High-level beta-lactamase hydrolysis (e.g., blaCTX-M carriage).
Table 2: Quality Control Validation Ranges[5]
QC StrainExpected MIC Range (µg/mL)Validation Purpose
Escherichia coli ATCC 259220.03 - 0.12Validates baseline susceptibility and correct drug potency.
Staphylococcus aureus ATCC 292131 - 4Validates Gram-positive baseline response.
Pseudomonas aeruginosa ATCC 278538 - 32Validates intrinsic resistance thresholds.

Troubleshooting Protocol: If E. coli ATCC 25922 yields an MIC of >0.12 µg/mL, the entire batch must be discarded. This indicates either thermal degradation of the cefotaxime during agar preparation, an error in stock concentration calculations, or an excessively heavy bacterial inoculum[3],[9].

References

  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI,[Link]

  • National Center for Biotechnology Information (NCBI). "S-(-)-Cefotaxime | C16H17N5O7S2 | CID 6540461." PubChem,[Link]

  • Padda IS, Nagalli S. "Cefotaxime." StatPearls, National Library of Medicine,[Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. "Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols,[Link]

  • Centers for Disease Control and Prevention (CDC). "Antibiotics Tested by NARMS." National Antimicrobial Resistance Monitoring System,[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M100: Performance Standards for Antimicrobial Susceptibility Testing." CLSI,[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving chiral resolution of S-(-)-cefotaxime in chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and mechanistic challenges associated with the chiral resolution of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and mechanistic challenges associated with the chiral resolution of cefotaxime enantiomers—specifically isolating the target active pharmaceutical ingredient from its S-enantiomeric antipode.

This guide synthesizes field-proven troubleshooting strategies, self-validating protocols, and peer-reviewed quantitative data to ensure your chromatographic and electrophoretic workflows are robust, reproducible, and scientifically sound.

Diagnostic Decision Matrix

Before optimizing a method, you must align your analytical technique with your project phase. Use the workflow below to determine whether Supercritical Fluid Chromatography (SFC) or Capillary Zone Electrophoresis (CZE) is the appropriate system for your cefotaxime resolution.

DecisionTree Start Cefotaxime Racemate Resolution Required Goal Define Primary Analytical Goal Start->Goal Prep High Throughput / Preparative Scale Goal->Prep Scale-up QC Quality Control / Trace Analysis Goal->QC Sensitivity SFC SFC Method (Chiralpak IA/IG) Prep->SFC CZE CZE Method (CM-β-CD Selector) QC->CZE ResSFC Rs = 2.06 Fast Elution SFC->ResSFC ResCZE LOD < 0.5 μg/mL Baseline Separation CZE->ResCZE

Workflow for selecting the optimal cefotaxime chiral separation technique.

Mechanistic Troubleshooting & FAQs

Q1: We are experiencing co-elution of cefotaxime enantiomers on standard reversed-phase (RP) columns. Why is this happening, and what is the mechanistic solution? A1: Standard RP columns (e.g., C18) lack a chiral environment. Cefotaxime enantiomers possess identical physicochemical properties (dipole moment, hydrophobicity) in an achiral space. To achieve resolution, you must introduce a chiral selector to form transient diastereomeric complexes with differing formation constants ( Keq​ ). For LC/SFC, this requires a Chiral Stationary Phase (CSP) like immobilized amylose[1]. For capillary electrophoresis, a chiral mobile phase additive is required[2].

Q2: In our Capillary Zone Electrophoresis (CZE) setup, we observe severe baseline drift and degrading resolution between the R and S-isomers. How do we correct this? A2: This is a classic symptom of excessive Joule heating. When buffer concentrations are too high, the generated current produces heat that cannot dissipate efficiently through the capillary wall. This creates radial thermal gradients, leading to band broadening and baseline instability. The Fix: Optimize your background electrolyte (BGE). Studies demonstrate that a3 strikes the perfect thermodynamic balance—providing enough ionic strength to compress the electrical double layer without generating excessive Joule heat at 20 kV[3].

Q3: We tested several neutral cyclodextrins (CDs) in CZE, but resolution remains poor. Why? A3: Chiral recognition is highly stereospecific. Neutral CDs often fail to resolve cefotaxime because they rely solely on hydrophobic inclusion.2 is uniquely effective because it provides a dual-interaction mechanism: the hydrophobic cavity accommodates the cephalosporin core, while the anionic carboxymethyl groups engage in electrostatic interactions with the analyte at pH 7.0, amplifying the mobility difference between the enantiomers[2].

Self-Validating Experimental Protocols

Protocol A: High-Resolution CZE for QC Analysis

This protocol utilizes CM-β-CD as a chiral selector for trace analysis and optical purity determination[3].

  • Step 1: Capillary Conditioning

    • Action: Flush a fused silica capillary (40 cm effective length × 75 µm ID) with 0.1 M NaOH for 5 min, followed by HPLC-grade water for 3 min, and finally the running buffer for 5 min.

    • Causality: Standardizes the deprotonation of silanol groups on the inner capillary wall, ensuring a highly reproducible electroosmotic flow (EOF).

    • Validation Check: Monitor current during the buffer flush. A stable current (± 1 µA) indicates a properly equilibrated capillary.

  • Step 2: Background Electrolyte (BGE) Preparation

    • Action: Prepare a solution of 75 mmol/L NaH2PO4 and 0.5 mmol/L CM-β-CD. Adjust to exactly pH 7.0. Filter through a 0.22 µm membrane.

    • Causality: pH 7.0 ensures cefotaxime is appropriately ionized for electrophoretic mobility while maintaining the anionic state of the CM-β-CD selector.

  • Step 3: Separation Parameters

    • Action: Apply a voltage of 20 kV at a strictly controlled capillary temperature of 25 °C. Detect via UV at 280 nm.

    • Validation Check: Inject a racemic standard. Baseline separation ( Rs​>1.5 ) must be achieved before proceeding to unknown samples. Limit of Detection (LOD) should verify at < 0.5 µg/mL[2].

Protocol B: High-Throughput SFC for Preparative Scale

This protocol leverages immobilized polysaccharide CSPs for rapid, scalable resolution[1].

  • Step 1: Column Selection & Equilibration

    • Action: Install an immobilized amylose-based CSP (e.g., Chiralpak IA or IG). Equilibrate with supercritical CO2 and your selected organic modifier (typically methanol/ethanol with acidic/basic additives).

    • Causality: Immobilized CSPs resist dissolution in a wider range of modifiers compared to coated CSPs. The amylose backbone provides chiral helical grooves, while derivatized phenyl groups facilitate crucial π−π interactions with the aminothiazole ring of cefotaxime.

    • Validation Check: Run a blank injection. Baseline noise should be < 0.1 mAU to ensure the system is fully pressurized and equilibrated.

  • Step 2: Separation & Elution

    • Action: Maintain backpressure at standard SFC conditions (e.g., 120-150 bar) to ensure fluid density.

    • Validation Check: Calculate the separation factor ( α ). A successful system suitability test will yield an α of ~2.03 and a resolution ( Rs​ ) of ~2.06[1].

Quantitative Performance Benchmarks

Use the following empirical data to benchmark your system's performance against established literature standards.

ParameterSFC Method (Chiralpak IA/IG)CZE Method (CM-β-CD)
Primary Chiral Selector Immobilized Amylose-based CSPCarboxymethyl-β-cyclodextrin
Primary Interaction Mechanism π−π interactions, H-bondingHost-guest inclusion, electrostatic
Resolution ( Rs​ ) 2.06> 1.5 (Baseline Separation)
Separation Factor ( α ) 2.03N/A (Based on mobility diff.)
Retention/Migration k1​=2.94 , k2​=5.96 ~8–12 minutes
Limit of Detection (LOD) Preparative focus (Not specified)< 0.5 µg/mL

Mechanism of Chiral Recognition

Understanding the transient diastereomeric complexation is critical for rational method development. The diagram below illustrates how the chiral selector differentiates the R and S enantiomers based on binding affinities ( Keq​ ).

Mechanism Analyte Cefotaxime Enantiomers Selector CM-β-CD (Chiral Selector) Analyte->Selector Inclusion & Electrostatics CompR Diastereomeric Complex 1 Selector->CompR K_eq1 CompS Diastereomeric Complex 2 Selector->CompS K_eq2 Detect UV Detection (280 nm) CompR->Detect Faster Migration CompS->Detect Slower Migration

Chiral recognition mechanism via transient diastereomeric complexation in CZE.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Separation and determination of cefotaxime enantiomers in injections by capillary zone electrophoresis Source: IMR Press URL

Sources

Troubleshooting

Technical Support Center: Yield Optimization in S-(-)-Cefotaxime Asymmetric Synthesis

Welcome to the Advanced Diagnostics and Protocol Hub for the asymmetric synthesis of S-(-)-cefotaxime. Synthesizing the unnatural (6S,7S) enantiomer of cephalosporins or optimizing the chiral coupling of the aminothiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Protocol Hub for the asymmetric synthesis of S-(-)-cefotaxime. Synthesizing the unnatural (6S,7S) enantiomer of cephalosporins or optimizing the chiral coupling of the aminothiazolyl methoxyimino side chain presents unique stereochemical and thermodynamic challenges.

This guide bypasses basic theory to deliver field-proven troubleshooting strategies, focusing on the two most critical failure points in the workflow: the asymmetric Staudinger cycloaddition (for de novo core construction) and the kinetically controlled acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus.

Part 1: Diagnostic FAQ – Asymmetric Core Construction

The [2+2] Staudinger cycloaddition between a ketene and an imine is the premier methodology for constructing the β-lactam ring. However, achieving high enantiomeric excess (ee) for the specific S-configuration requires precise thermodynamic control.

Q: My enantiomeric excess (ee) is stalling below 75% during the ketene-imine cycloaddition. How can I drive this higher? A: Poor enantioselectivity in the Staudinger reaction typically stems from a lack of facial discrimination during the zwitterionic intermediate's ring closure. The reaction proceeds in two steps: nucleophilic attack of the imine onto the ketene, followed by a conrotatory electrocyclization [1].

  • The Fix: Transition from traditional chiral auxiliaries to Chiral N-Heterocyclic Carbene (NHC) catalysts . NHC catalysts (at 10 mol% loading) provide superior steric shielding during the rate-determining ring-closure step, effectively directing the face selectivity to yield the desired cis-β-lactam with up to 99% ee [2].

Q: I am observing significant amounts of the trans-β-lactam isomer instead of the required cis-(6S,7S) core. What is causing this? A: Trans-isomer formation is a direct result of the zwitterionic intermediate undergoing bond rotation before the conrotatory ring closure can occur. This is often exacerbated by high reaction temperatures or insufficient electron-withdrawing groups on the imine nitrogen.

  • The Fix: Lower the reaction temperature to -78 °C to kinetically trap the initial cis-oriented zwitterion. Additionally, ensure you are using an N-tosyl or N-sulfonyl imine; the strong electron-withdrawing nature accelerates the ring closure, outcompeting the isomerization pathway [2].

Staudinger K Ketene Derivative Z Zwitterionic Intermediate K->Z Nucleophilic Attack I N-Tosyl Imine I->Z Nucleophilic Attack Cat Chiral NHC Catalyst Cat->Z Directs Face Selectivity TS Conrotatory Electrocyclization (Stereo-determining Step) Z->TS Ring Closure P cis-β-Lactam Core (6S,7S Enantiomer) TS->P High ee%

Mechanistic pathway of the asymmetric Staudinger reaction for β-lactam core synthesis.

Part 2: Diagnostic FAQ – 7-ACA Acylation & Side-Chain Coupling

For semi-synthetic routes utilizing the 7-ACA core, attaching the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side chain is notorious for yield degradation and epimerization.

Q: Chemical acylation using POCl₃/Triethylamine is resulting in massive C-7 epimerization. Why does this happen, and how do I prevent it? A: Chemical activating agents combined with amine bases create a highly basic microenvironment. This abstracts the relatively acidic C-7 proton of the cephalosporin core, forming a planar enolate intermediate. Upon reprotonation, stereochemical integrity is lost, yielding a racemic mixture at C-7.

  • The Fix: Abandon chemical coupling in favor of enzymatic acylation using immobilized Penicillin G Acylase (PGA). PGA operates in mild, fully aqueous conditions (pH 6.5–7.5), completely bypassing the enolate formation and preserving 100% of the C-7 stereocenters [3].

Q: My enzymatic acylation yield is plateauing at 60%. How do I push this to quantitative yields? A: PGA-catalyzed acylation is a kinetically controlled process governed by the synthesis/hydrolysis (S/H) ratio. If the yield is plateauing, the enzyme has begun hydrolyzing your newly formed cefotaxime back into 7-ACA.

  • The Fix: You must saturate the enzyme with the acyl donor to outcompete the hydrolysis pathway. Increase the molar ratio of the thiazolyl acyl donor to 7-ACA to 3:1 . Furthermore, drop the reaction temperature to 4 °C–20 °C; lower temperatures suppress the hydrolytic activity of PGA significantly more than its synthetic activity [4].

Q: My final product shows reduced antimicrobial activity, and NMR indicates the presence of the (E)-methoxyimino isomer. How did this happen? A: The active (Z)-isomer of the methoxyimino group is thermodynamically less stable than the (E)-isomer due to steric hindrance with the aminothiazole ring. Exposure to UV light or strong acids during workup triggers photochemical or acid-catalyzed isomerization.

  • The Fix: Wrap all reaction vessels and chromatography columns in aluminum foil. Maintain the pH strictly above 4.0 during aqueous workups to prevent protonation of the oxime oxygen.

Acylation ACA 7-Aminocephem Core (7-ACA) ES Enzyme-Substrate Complex ACA->ES Aqueous Buffer (pH 6.5) Acyl Thiazolyl Acyl Donor (e.g., TZAM) Acyl->ES Aqueous Buffer (pH 6.5) Enz Immobilized Penicillin G Acylase (PGA) Enz->ES Biocatalysis Prod S-(-)-Cefotaxime ES->Prod Kinetically Controlled Acylation Byprod Leaving Group Byproduct ES->Byprod Cleavage

PGA-catalyzed enzymatic acylation workflow for synthesizing cefotaxime from 7-ACA.

Part 3: Quantitative Optimization Metrics

The following table summarizes the critical parameter shifts required to move from traditional, low-yield syntheses to the optimized asymmetric/enzymatic workflow.

Optimization ParameterTraditional BaselineOptimized Asymmetric/Enzymatic RouteImpact on Yield / Purity
Core Synthesis Catalyst None (Thermal Cycloaddition)Chiral NHC Catalyst (10 mol%)ee% increases from <10% to >95%
Acylation Reagent POCl₃ / TriethylamineImmobilized PGA BiocatalystYield increases from 65% to >90%
Acylation Temperature -20 °C to 0 °C (Chemical)4 °C to 20 °C (Enzymatic)Eliminates C-7 epimerization (<0.1%)
Acyl Donor to 7-ACA Ratio 1.1 : 13.0 : 1Drives kinetic resolution to 98% yield
Reaction Medium Dichloromethane (Anhydrous)Aqueous Phosphate Buffer (pH 6.5)Eliminates toxic solvent waste

Part 4: Self-Validating Experimental Protocols

Protocol A: Asymmetric Staudinger Cycloaddition via NHC Catalysis

This protocol utilizes in-process TLC validation to ensure complete imine consumption before quenching, preventing product contamination.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the N-tosyl imine (1.0 equiv) and the chiral NHC precatalyst (0.1 equiv) [2].

  • Solvation: Dissolve the solids in anhydrous toluene (0.1 M concentration) and cool the vessel to -78 °C using a dry ice/acetone bath.

  • Activation: Add potassium hexamethyldisilazide (KHMDS, 0.09 equiv) dropwise to generate the active carbene catalyst in situ. Stir for 15 minutes.

  • Cycloaddition: Slowly introduce the ketene derivative (1.2 equiv) via syringe pump over 1 hour to prevent ketene dimerization.

  • In-Process Control (IPC): After 4 hours, pull a 50 µL aliquot. Quench with methanol and analyze via TLC (Hexanes:EtOAc 3:1). The imine spot (UV active) must be completely consumed.

  • Workup: Quench the reaction at -78 °C with glacial acetic acid (0.2 equiv). Warm to room temperature, concentrate under reduced pressure, and purify via flash chromatography to isolate the cis-β-lactam core.

Protocol B: Kinetically Controlled Enzymatic Acylation of 7-ACA

This protocol leverages pH-stat monitoring to self-validate the reaction progress, as the release of the leaving group byproduct alters the pH.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to exactly 6.5.

  • Substrate Loading: Dissolve 7-ACA (50 mM) and the thiazolyl acyl donor (methyl ester derivative, 150 mM) in the buffer to achieve the optimal 3:1 molar ratio [3][4].

  • Temperature Control: Transfer the reaction vessel to a jacketed reactor and chill to 15 °C. Wrap the reactor in aluminum foil to prevent (Z) to (E) isomerization of the methoxyimino group.

  • Biocatalysis: Add the immobilized Penicillin G Acylase (PGA-750, 4 U/mL) [4].

  • In-Process Control (IPC): Monitor the reaction using an automated pH-stat titrator. As the acylation proceeds, titrate with 0.1 M NaOH to maintain pH 6.5. The reaction is complete when base consumption plateaus (typically 2–3 hours).

  • Product Isolation: Filter the mixture through a sintered glass funnel to recover the immobilized PGA (which can be reused for up to 10 batches). Acidify the filtrate to pH 3.0 using dilute HCl to precipitate the S-(-)-cefotaxime. Filter, wash with cold water, and dry under vacuum.

Part 5: References

  • Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry. 1

  • Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. ACS Publications. 2

  • One-Pot Chemoenzymatic Synthesis of 3'-Functionalized Cephalosporines (Cefazolin) by Three Consecutive Biotransformations in Fully Aqueous Medium. The Journal of Organic Chemistry. 3

  • Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine. PubMed. 4

Sources

Optimization

Technical Support Center: Overcoming S-(-)-Cefotaxime Solubility Limits in Organic Solvents

Welcome to the technical support center for S-(-)-Cefotaxime. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and field-proven solutions for the solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for S-(-)-Cefotaxime. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and field-proven solutions for the solubility challenges encountered with S-(-)-Cefotaxime in organic solvents. Here, we move beyond simple protocols to explain the fundamental principles governing solubility, enabling you to make informed decisions in your experimental design.

Understanding the Challenge: The Molecular Basis of Cefotaxime's Limited Solubility

S-(-)-Cefotaxime, often used as its sodium salt, is a third-generation cephalosporin antibiotic.[1][2][3] Its molecular structure, characterized by multiple polar functional groups (carboxylates, amines, amides) and a relatively large, rigid bicyclic core, makes it highly polar. This inherent polarity is the primary reason for its poor solubility in nonpolar organic solvents. While it is more soluble in polar aprotic solvents, achieving high concentrations can still be challenging. Furthermore, the presence of a β-lactam ring and an acetoxy group makes the molecule susceptible to degradation, particularly in aqueous solutions or under non-optimal pH conditions.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is S-(-)-Cefotaxime (sodium salt) soluble?

A1: S-(-)-Cefotaxime (sodium salt) has limited solubility in most organic solvents. It is practically insoluble in nonpolar solvents like n-hexane, diethyl ether, and dichloromethane.[1][2] It exhibits some solubility in polar aprotic solvents. Commercially available data indicates solubility in DMSO at approximately 10 mg/mL and in dimethylformamide (DMF) at around 3 mg/mL.[7] It also has measurable solubility in methanol and ethanol, which increases with temperature.[1][2]

Q2: Why does my S-(-)-Cefotaxime precipitate out of solution, especially after storage?

A2: Precipitation upon storage can be due to several factors. The initial solution might have been supersaturated, especially if heat was used for dissolution. Upon cooling, the solubility decreases, leading to precipitation. Another reason could be a change in the solvent composition, for instance, through evaporation of a more volatile co-solvent. Finally, degradation of cefotaxime can lead to less soluble byproducts.

Q3: Can I heat the solvent to dissolve S-(-)-Cefotaxime?

A3: Gentle warming can increase the solubility of S-(-)-Cefotaxime in some organic solvents.[1][2] However, caution is advised as cefotaxime can degrade at elevated temperatures, generally above 40°C.[2] It is recommended to use the lowest effective temperature and to check for degradation using methods like HPLC if the solution is to be used for sensitive applications.

Q4: Is S-(-)-Cefotaxime stable in organic solvents?

A4: While more stable than in aqueous solutions, the stability of S-(-)-Cefotaxime in organic solvents is not indefinite. The choice of solvent and storage conditions play a crucial role. For instance, protic solvents like methanol could potentially participate in solvolysis reactions over long-term storage. It is always best to prepare fresh solutions or to store stock solutions at -20°C or -80°C for short periods.

Troubleshooting Guide: From Theory to Practice

This section provides detailed protocols and the scientific rationale behind them to address specific solubility challenges.

Issue 1: Incomplete Dissolution in a Primary Organic Solvent

If you are struggling to achieve your desired concentration of S-(-)-Cefotaxime in a single organic solvent, a systematic approach to solvent selection and the use of co-solvents is recommended.

The following diagram illustrates a logical workflow for selecting an appropriate solvent system.

start Start: Need to Dissolve S-(-)-Cefotaxime check_polar_aprotic Try Polar Aprotic Solvents (DMSO, DMF) start->check_polar_aprotic is_soluble Is Desired Concentration Achieved? check_polar_aprotic->is_soluble success Success! Prepare Stock Solution is_soluble->success Yes try_cosolvent Use a Co-solvent System (e.g., DMSO/Ethanol) is_soluble->try_cosolvent No end End success->end check_cosolvent_solubility Is Desired Concentration Achieved? try_cosolvent->check_cosolvent_solubility check_cosolvent_solubility->success Yes optimize_ratio Optimize Co-solvent Ratio check_cosolvent_solubility->optimize_ratio No optimize_ratio->check_cosolvent_solubility consider_alternatives Consider Alternative Strategies (e.g., pH adjustment if aqueous component is tolerable) optimize_ratio->consider_alternatives If still not soluble consider_alternatives->end start Start: Prepare Stock Solution weigh 1. Weigh S-(-)-Cefotaxime (Sodium Salt) Accurately start->weigh add_solvent 2. Add Minimal Volume of Primary Solvent (e.g., DMSO) weigh->add_solvent dissolve dissolve add_solvent->dissolve check_dissolution Is Dissolution Complete? dissolve->check_dissolution add_more_solvent Add Solvent Incrementally check_dissolution->add_more_solvent No top_up 4. Top Up to Final Volume with Solvent check_dissolution->top_up Yes add_more_solvent->dissolve filter 5. (Optional) Filter through 0.22 µm Syringe Filter top_up->filter aliquot 6. Aliquot into Cryovials filter->aliquot store 7. Store at -20°C or -80°C (Protect from Light) aliquot->store end End: Stock Solution Ready store->end

Caption: Workflow for preparing and storing a stable S-(-)-Cefotaxime stock solution.

Issue 3: Solvent Incompatibility with Downstream Applications

The choice of solvent can significantly impact your experiment. For example, high concentrations of DMSO can be toxic to cells in culture.

If your stock solution solvent is incompatible with your assay, a solvent exchange may be necessary.

  • Prepare High-Concentration Stock: Prepare a highly concentrated stock solution of S-(-)-Cefotaxime in a suitable organic solvent (e.g., DMSO).

  • Dilute into Assay Buffer: Dilute the stock solution to the final working concentration in your aqueous assay buffer. Ensure the final concentration of the organic solvent is below the tolerance level of your system (typically <0.5% for cell-based assays).

  • Control Experiment: Always include a vehicle control in your experiments, which is the assay buffer containing the same final concentration of the organic solvent used for dilution.

Quantitative Solubility Data

The following table summarizes the known solubility of S-(-)-Cefotaxime (sodium salt) in various organic solvents.

SolventSolubility (mg/mL)Temperature (°C)Reference
Dimethyl Sulfoxide (DMSO)~10Not Specified[7]
Dimethylformamide (DMF)~3Not Specified[7]
Methanol0.04 - 0.1 ( g/100g )5 - 40[1][2]
Ethanol0.01 - 0.03 ( g/100g )5 - 40[1][2]
Acetone0.002 - 0.006 ( g/100g )5 - 40[1][2]
n-Hexane< 0.0015 - 40[1][2]
Dichloromethane< 0.0015 - 40[1][2]
Diethyl Ether< 0.0015 - 40[1][2]
Ethyl Acetate< 0.0015 - 40[1][2]

Advanced Strategies for Highly Insoluble Cases

For applications requiring higher concentrations in organic media where conventional solvents fail, consider these advanced techniques:

  • pH Adjustment in Aqueous/Organic Mixtures: If your application can tolerate some water, adjusting the pH of the aqueous component to the range of maximum stability (pH 4.5-6.5) can improve the solubility and stability of cefotaxime before adding an organic co-solvent. [5][6]* Use of Surfactants: In some cases, non-ionic surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in a solvent system. [8]This is more common in aqueous-based formulations but can be adapted for specific organic media.

References

  • Pardillo-Fontdevila, E., Acosta-Esquijarosa, J., & Nuevas-Paz, L. (1998). Solubility of Cefotaxime Sodium Salt in Seven Solvents Used in the Pharmaceutical Industry. Journal of Chemical & Engineering Data, 43(1), 49-50. [Link]

  • Pardillo-Fontdevila, E., Acosta-Esquijarosa, J., Nuevas-Paz, L., Gago-Alvarez, A., & Jáuregui-Haza, U. (1998). Solubility of Cefotaxime Sodium Salt in Seven Solvents Used in the Pharmaceutical Industry. Journal of Chemical & Engineering Data, 43(1), 49–50. [Link]

  • Pardillo-Fontdevila, E., Acosta-Esquijarosa, J., & Nuevas-Paz, L. (1998). Solubility of Cefotaxime Sodium Salt in Seven Solvents Used in the Pharmaceutical Industry. Semantic Scholar. [Link]

  • Pardillo-Fontdevila, E., Acosta-Esquijarosa, J., Nuevas-Paz, L., Gago-Alvarez, A., & Jáuregui-Haza, U. (1998). Solubility of Cefotaxime Sodium Salt in Seven Solvents Used in the Pharmaceutical Industry. Journal of Chemical & Engineering Data, 43(1), 49–50. [Link]

  • Zhang, H., Wang, J., Chen, A. Y., & Nie, Q. (2007). Solubility of Sodium Cefotaxime in Different Solvents. Journal of Chemical & Engineering Data, 52(2), 569–571. [Link]

  • Zhang, H., Wang, J., Chen, A. Y., & Nie, Q. (2007). Solubility of Sodium Cefotaxime in Different Solvents. ResearchGate. [Link]

  • University of Hertfordshire. (2025). Cefotaxime. AERU. [Link]

  • Li, M., & Wang, J. (2014). Solubility of Cefotaxime Sodium in Ethanol + Water Mixtures under Acetic Acid Conditions. Journal of Chemical & Engineering Data, 59(6), 1957–1962. [Link]

  • Al-Malki, J. S., Al-Shehri, S. M., Al-Ghamdi, S. N., El-Bassyouni, G. T., & Al-Amri, A. M. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Molecules, 28(23), 7858. [Link]

  • Yan, H., Qiao, F., Tian, M., & Row, K. H. (2011). Multi-Residues Analysis of Volatile Organic Solvents in Cefotaxime Products by Capillary Gas Chromatography. Asian Journal of Chemistry, 23(7), 2965-2968. [Link]

  • El-Gizawy, S. M., El-Guindy, N. M., & El-Shabrawy, Y. (2023). Green Chemometric Determination of Cefotaxime Sodium in the Presence of Its Degradation Impurities Using Different Multivariate. Molecules, 28(5), 2269. [Link]

  • Singh, A., & Kaur, G. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 143-154. [Link]

  • El-Gizawy, S. M., El-Guindy, N. M., & El-Shabrawy, Y. (2023). Green Chemometric Determination of Cefotaxime Sodium in the Presence of Its Degradation Impurities Using Different Multivariate Data Processing Tools; GAPI and AGREE Greenness Evaluation. ResearchGate. [Link]

  • Kumar, S., & Singh, S. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 9(3), 118-125. [Link]

  • Sharma, D., & Singh, M. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-111. [Link]

  • Kumar, A., & Sahoo, S. K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8. [Link]

  • Kumar, A., & Sahoo, S. K. (2025). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. International Journal of Pharmaceutical Sciences and Research, 16(7), 1000-1012. [Link]

  • Fabre, H., Eddine, N. H., & Berge, G. (1984). Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution. Journal of Pharmaceutical Sciences, 73(5), 611-618. [Link]

  • El-Gizawy, S. M., El-Guindy, N. M., & El-Shabrawy, Y. (2023). Green Chemometric Determination of Cefotaxime Sodium in the Presence of Its Degradation Impurities Using Different Multivariate Data Processing Tools. Molecules, 28(5), 2269. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating S-(-)-Cefotaxime Epimerization &amp; Degradation

Welcome to the Application Scientist Support Portal. Maintaining the stereochemical integrity of S-(-)-cefotaxime (the active 6R, 7R, syn-isomer) is a critical challenge in drug development and long-term laboratory stora...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Maintaining the stereochemical integrity of S-(-)-cefotaxime (the active 6R, 7R, syn-isomer) is a critical challenge in drug development and long-term laboratory storage. This guide provides mechanistic insights, validated protocols, and troubleshooting workflows to prevent C-7 epimerization, syn-anti isomerization, and hydrolytic cleavage.

Mechanistic Insights: The Causality of Degradation

To effectively stabilize S-(-)-cefotaxime, one must understand the chemical triggers that force the molecule out of its active conformation. The drug is highly susceptible to three competing degradation pathways:

  • C-7 Epimerization (Base-Catalyzed): The presence of an electron-withdrawing group at the C-3' position increases the acidity of the proton at the C-7 position. In alkaline environments (pH > 7.0), base-catalyzed proton abstraction occurs, leading to enolization and subsequent formation of the inactive 7-epimer (6R, 7S) .

  • Syn-Anti Isomerization (Photo-Catalyzed): The methoxyimino group in the active molecule exists in the syn (Z) configuration. Exposure to UV or actinic light (specifically around 254 nm) triggers a rapid photoisomerization to the inactive anti (E) configuration. This process can reach a photostationary state with an anti:syn ratio of 1.2 within 30 minutes of direct exposure .

  • Hydrolytic Cleavage (Solvolysis): In aqueous solutions, the β-lactam ring is vulnerable to spontaneous or water-catalyzed cleavage. The theoretical pH of minimum decomposition is 5.13 .

Pathway Cef S-(-)-Cefotaxime (Active: 6R, 7R, syn-isomer) Epimer 7-Epimer (Inactive: 6R, 7S) Cef->Epimer Base Catalysis (pH > 7.0) C-7 Proton Abstraction Anti Anti-isomer (Inactive: E-isomer) Cef->Anti UV Exposure (254 nm) Photoisomerization Hydro Deacetylcefotaxime & Ring Cleavage Cef->Hydro Aqueous Solvolysis Thermal Stress

Degradation pathways of S-(-)-cefotaxime including epimerization and isomerization.

Quantitative Stability Data

Understanding the kinetic limits of your formulation is essential. The table below summarizes the quantitative degradation behavior of S-(-)-cefotaxime under various environmental stresses.

Storage ConditionpH LevelPrimary Degradation PathwayStability / Half-life Observation
Aqueous, 37°C 10.5Epimerization & HydrolysisRapid degradation; 7-epimer forms immediately .
Aqueous, 25°C 4.5 – 6.5SolvolysisMaximum stability; <10% degradation over 24h .
Liquid, -10°C to -25°C 6.8 – 7.3Intermittent Freeze-ThawHighly unstable; rapid deterioration within weeks .
Liquid, -70°C 6.8 – 7.3Minimal>90% activity maintained for up to 1 year [[1]]([Link]).

Validated Methodologies

To ensure trustworthiness, every workflow must be a self-validating system. Implement the following protocols to maintain and verify stereochemical integrity.

Protocol A: Lyophilization and Buffer Optimization for Long-Term Storage

Causality: Lyophilization removes the aqueous vector required for solvolysis, while strict pH control prevents base-catalyzed C-7 proton abstraction.

  • Buffer Preparation: Prepare a 50 mM acetate or citrate buffer. Titrate the buffer to exactly pH 5.2 (the theoretical point of minimum decomposition) at 4°C.

  • Reconstitution: Dissolve the S-(-)-cefotaxime powder into the pre-chilled buffer. Perform this step under low-actinic (yellow) lighting to prevent syn-anti photoisomerization.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES filter into amber glass vials.

  • Lyophilization: Freeze the aliquots immediately at -40°C. Initiate primary drying at -20°C under vacuum (< 100 mTorr). Proceed to secondary drying at 10°C to reduce residual moisture to < 1%.

  • Validation & Sealing: Backfill the lyophilizer with inert Argon or Nitrogen gas before stoppering.

  • Storage: Store the sealed, desiccated vials at 2°C to 8°C.

Protocol B: Stability-Indicating HPLC for Epimer Quantification

Causality: Standard microbiological assays cannot distinguish between the active syn-isomer and the inactive anti-isomer or 7-epimer. A stability-indicating HPLC method is required to self-validate the batch.

  • System Setup: Equip the HPLC with a high-resolution C18 reverse-phase column (e.g., 250 x 4 mm, 5 µm particle size).

  • Mobile Phase: Prepare an isocratic mobile phase consisting of 9% acetonitrile in 0.1 M ammonium acetate buffer, adjusted to pH 6.2.

  • Run Parameters: Set the flow rate to 1.0 mL/min and the UV detector to 254 nm.

  • Validation Check: Inject a stressed control sample (exposed to pH 9.0 and UV light for 1 hour) to verify baseline resolution between the active S-(-)-cefotaxime peak, the anti-isomer peak, and the 7-epimer peak.

  • Acceptance Criteria: If the anti:syn ratio exceeds 0.05, or if the 7-epimer peak area exceeds 2% of the total active pharmaceutical ingredient (API) area, the batch must be rejected.

Troubleshooting Workflow

Use the following decision tree to audit your current storage and handling procedures.

Workflow Start Formulation Preparation pH Buffer to pH 4.5 - 6.5 (Acetate/Citrate) Start->pH State Select Storage State pH->State Liquid Aqueous Solution State->Liquid Solid Lyophilized Powder State->Solid TempL Store at -70°C (Avoid -20°C) Liquid->TempL TempS Store at 2°C - 8°C Desiccated Solid->TempS Protect Actinic Light Protection (Amber Vials) TempL->Protect TempS->Protect

Decision tree for optimizing S-(-)-cefotaxime long-term storage conditions.

Frequently Asked Questions (FAQs)

Q: My reconstituted cefotaxime solution turned intensely yellow overnight. Is it still viable? A: No. The intense yellowing is a visual indicator of advanced degradation. It signifies that the molecule has undergone competitive photolysis (specifically, destruction of the Δ3-cephem ring) and syn-anti photoisomerization . The solution now contains inactive anti-isomers and should be discarded. Always use amber vials and low-actinic light during handling.

Q: Can I store liquid aliquots of cefotaxime in a standard -20°C freezer to save space? A: Absolutely not. Storing aqueous beta-lactams at -10°C to -25°C is highly detrimental. At these temperatures, the solution undergoes intermittent freezing and thawing, creating microenvironments of highly concentrated solutes (and altered pH) that drastically accelerate degradation [[1]]([Link]). If you must store it in liquid form, you must use a -70°C ultra-low temperature freezer.

Q: Why is the choice of buffer so critical for preventing C-7 epimerization? A: Epimerization at the C-7 position is a base-catalyzed reaction. If you dissolve cefotaxime in unbuffered water or a basic diluent, the local pH can drift upward. Once the pH exceeds 7.0, hydroxyl ions readily abstract the acidic proton at C-7, flipping the stereocenter from the active (R) to the inactive (S) configuration . Buffering strictly between 4.5 and 6.5 neutralizes this threat.

References

  • Vilanova, B., et al. "Alkaline hydrolysis of cefotaxime. A HPLC and 1H NMR study." Journal of Pharmaceutical Sciences, 1994. [Link]

  • "Photodegradation paths of cefotaxime." PubMed, National Institutes of Health (NIH).[Link]

  • "Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution." PubMed, National Institutes of Health (NIH).[Link]

  • "Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays." PubMed, National Institutes of Health (NIH).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting S-(-)-Cefotaxime Sodium Crystallization and Precipitation

Welcome to the Technical Support Center for S-(-)-cefotaxime sodium (CTX) downstream processing. Cefotaxime sodium is a third-generation cephalosporin antibiotic with a complex stereochemistry (6R,7R configuration with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for S-(-)-cefotaxime sodium (CTX) downstream processing. Cefotaxime sodium is a third-generation cephalosporin antibiotic with a complex stereochemistry (6R,7R configuration with a syn-methoxyimino group). Due to its specific molecular structure—featuring exposed carboxyl, amine, and acyl groups—researchers frequently encounter severe crystallization bottlenecks, including gelation, polymorph instability, and poor micromeritic properties.

This guide synthesizes field-proven methodologies and thermodynamic principles to help drug development professionals troubleshoot and optimize CTX crystallization workflows.

Section 1: Resolving the "Jellylike Phase" (JLP) and Gelation Phenomenon

Q: Why does my S-(-)-cefotaxime sodium solution turn into a gel or "jellylike phase" (JLP) instead of precipitating distinct crystals during antisolvent addition?

The Science (Causality): Gelation in CTX crystallization is a state of dynamic arrest driven by high supersaturation. When the antisolvent is added too rapidly, the system undergoes massive nucleation, forming nanometer- to micrometer-sized crystals. Due to high solid-solution interfacial tension, these nanoparticles grow extremely slowly. Instead of growing, they act as gelators. According to Hansen solubility parameter analyses, strong orientational hydrogen bonding between specific solvent molecules and the exposed functional groups on the CTX crystal surface traps the solvent, forming a rigid 3D network known as the Jellylike Phase (JLP) .

Troubleshooting Protocol: Preventing JLP Formation To bypass JLP, you must control the nucleation kinetics and minimize solvent-crystal hydrogen bonding that leads to dynamic arrest.

  • Solvent Screening: Avoid solvent/antisolvent pairs with excessive hydrogen-bonding capabilities that match the CTX Hansen parameters for gelation.

  • Temperature Modulation: Do not initiate crystallization at excessively low temperatures (e.g., < 5 °C). Low temperatures slow down the kinetics of the JLP-to-crystal transition. Initiate nucleation at 12–14 °C, then cool slowly.

  • Controlled Antisolvent Dosing: Dose the antisolvent at a strictly controlled rate (e.g., 3 mL/min) to maintain the system within the metastable zone, preventing burst nucleation.

JLP_Transition Sol Supersaturated CTX Solution PNC Pre-nucleation Clusters Sol->PNC Rapid Antisolvent Addition Nano Nanoparticle Gelators PNC->Nano High Interfacial Tension JLP Jellylike Phase (JLP) / Gel Nano->JLP H-Bonding & Dynamic Arrest Cryst 3D Periodic Crystal Structure JLP->Cryst Solvent Bridging & Thermal Kinetics

Mechanism of JLP gelation and subsequent transition to CTX crystals.

Section 2: Improving Micromeritic Properties (Flowability & Bulk Density)

Q: My filtered CTX crystals are fine, fluffy, and exhibit poor flowability. This causes severe issues during filtration and downstream tableting/packaging. How can I improve the powder properties?

The Science (Causality): Conventional antisolvent crystallization of CTX yields fine, needle-like crystals that trap mother liquor and possess a low bulk density (<0.3 g/cm³). To engineer particles with superior micromeritic properties, researchers utilize Spherical Crystallization (Agglomeration) . This technique introduces a third solvent—a "bridging liquid" (e.g., chloroform or dichloromethane)—into the good/poor solvent matrix. The bridging liquid is immiscible with the poor solvent but preferentially wets the primary CTX crystals. Capillary forces and interfacial tension pull these wetted microcrystals together into dense, highly flowable spherical agglomerates .

Self-Validating Protocol: Spherical Agglomeration of CTX

  • System Setup: Prepare a ternary solvent system. Dissolve S-(-)-cefotaxime sodium in a mixture of water (good solvent) and a calculated volume of chloroform (bridging liquid).

  • Agitation: Set the impeller to a high shear rate (e.g., 400 RPM) to ensure the bridging liquid is dispersed as a quasi-emulsion.

  • Antisolvent Addition: Slowly add 2-propanol (poor solvent) into the reactor.

  • Nucleation & Consolidation: As supersaturation is reached, primary fine crystals precipitate. Because chloroform preferentially wets CTX, the crystals migrate to the chloroform emulsion droplets.

  • Harvesting: Maintain agitation until the agglomerates consolidate into hard spheres. Filter, wash, and dry. Validation check: The resulting powder should exhibit a bulk density >0.6 g/cm³ and flow freely without bridging in a funnel.

Spherical_Cryst Mix Ternary Solvent System (Water + 2-Propanol + Chloroform) Meta Metastable Zone (Supersaturation) Mix->Meta Antisolvent Addition Emul Quasi-Emulsion Formation Mix->Emul High Shear Agitation Prim Primary Fine Crystals Meta->Prim Nucleation Agglom Spherical Agglomerate Consolidation Prim->Agglom Capillary Forces Emul->Agglom Interfacial Tension & Preferential Wetting

Workflow and mechanistic forces driving the spherical crystallization of cefotaxime sodium.

Section 3: Mitigating High Residual Solvents and Oiling Out

Q: My product fails residual solvent specifications when crystallized from traditional anhydrous systems (e.g., DMSO, formamide). How can I reduce residual solvents while maintaining high yield and preventing degradation?

The Science (Causality): Historically, CTX was crystallized in strictly anhydrous environments to prevent beta-lactam ring hydrolysis. However, highly polar aprotic solvents like DMSO easily become entrapped within the crystal lattice, leading to failed residual solvent tests. Modern optimized protocols utilize a Water-Containing Organic Solvent Precipitation method. By maintaining a tightly controlled low-water environment (0.1%–10% water) and utilizing ethanol as the antisolvent combined with a strict cooling ramp, you can achieve high-purity Form I crystals without solvent entrapment .

Self-Validating Protocol: Water-Containing Crystallization

  • Preparation: Prepare a purified aqueous solution of S-(-)-cefotaxime sodium. Transfer to a jacketed crystallizer set to 12–14 °C.

  • Seeding: Add sterile CTX seed crystals at a mass ratio of 0.5% relative to the initial cefotaxime acid. Stir at 80–90 RPM for 3–5 minutes. Validation check: Seeding at this stage provides immediate growth surfaces, preventing the supersaturation spike that causes oiling out or JLP.

  • Dosing & Cooling: Begin dropwise addition of ethanol (volume ratio 5:1 to the aqueous solution) at a rate of 3 mL/min. Simultaneously, initiate a cooling ramp to drop the temperature to 1–5 °C at a precise rate of 0.5 °C/min .

  • Aging: Once the target temperature is reached and ethanol addition is complete, stop agitation. Allow the crystals to age undisturbed for 60–120 minutes to relieve lattice strain and expel trapped solvent.

  • Filtration: Vacuum filter, wash with cold ethyl acetate, and lyophilize/vacuum dry.

Quantitative Data Summaries

Table 1: Comparison of CTX Crystallization Systems
Crystallization MethodPrimary Solvent SystemResidual Solvent RiskBulk DensityFlowabilityCommon Pitfalls
Conventional Anhydrous Methanol / DMSOHigh Low (<0.3 g/cm³)PoorSolvent entrapment, lattice defects
Water-Containing Antisolvent Water / EthanolLow Moderate (~0.45 g/cm³)GoodBeta-lactam degradation if aged too long
Spherical Agglomeration Water / 2-Propanol / ChloroformModerateHigh (>0.6 g/cm³) Excellent Emulsion collapse if shear rate drops
Table 2: Critical Process Parameters (CPPs) for Optimized Workflows
ParameterWater-Containing MethodSpherical AgglomerationMechanistic Purpose
Temperature Profile 12–14 °C cooled to 1–5 °CIsothermal (e.g., 5 °C or 20 °C)Controls supersaturation and JLP kinetics
Cooling Rate 0.5 °C/minN/APrevents burst nucleation
Agitation Speed 80–90 RPMHigh shear (e.g., 400+ RPM)Low shear prevents crystal breakage; High shear maintains quasi-emulsion
Seed Ratio 0.5% (mass ratio)OptionalBypasses primary nucleation energy barrier

References

  • Yin, Y., et al. (2013). Gelation Phenomenon during Antisolvent Crystallization of Cefotaxime Sodium. Industrial & Engineering Chemistry Research.[Link]

  • Gao, Z., et al. (2016). From Jellylike Phase to Crystal: Effects of Solvent on Self-Assembly of Cefotaxime Sodium. Industrial & Engineering Chemistry Research.[Link]

  • Zhang, H., et al. (2010). Investigation on the Spherical Crystallization Process of Cefotaxime Sodium. Industrial & Engineering Chemistry Research.[Link]

  • Shandong Ruiying Pioneer Pharmaceutical Co Ltd. (2021). Preparation process of cefotaxime sodium for injection.
Troubleshooting

Technical Support Center: Minimizing S-(-)-Cefotaxime Cross-Reactivity in Immunoassays

Welcome to the Advanced Immunoassay Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals struggling with beta-lactam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Immunoassay Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals struggling with beta-lactam cross-reactivity. Developing highly specific immunoassays for chiral antibiotics like S-(-)-cefotaxime requires a deep understanding of hapten thermodynamics, structural immunodominance, and assay kinetics.

Below, you will find mechanistic explanations, validated protocols, and actionable solutions to optimize your assay's specificity.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why does my polyclonal/monoclonal antibody against S-(-)-cefotaxime show >80% cross-reactivity with ceftriaxone and cefepime? A: This is a classic case of immunodominance driven by shared structural motifs.1 (the 2-aminothiazol-4-yl methoxyimino group)[1]. If your hapten was synthesized by conjugating the carrier protein to the C3 (R2) position, the host's immune system primarily recognized the highly exposed, bulky R1 side chain. Because 2, the resulting antibodies cannot differentiate between them[2].

Q: How do I redesign my hapten to achieve enantiomeric specificity for the S-(-) isomer? A: You must invert the hapten presentation. By conjugating your carrier protein directly to the aminothiazole ring of the R1 side chain, you sterically mask the shared epitope. This forces the immune system to generate antibodies against the unique acetoxymethyl R2 side chain and, critically, the specific stereochemistry of the C6 and C7 chiral centers of the S-(-)-cefotaxime core.

HaptenDesign S_Cef S-(-)-Cefotaxime (Target Molecule) R1_Conj C3 (R2) Conjugation Exposes R1 Side Chain S_Cef->R1_Conj Suboptimal R2_Conj R1 Conjugation Exposes Chiral Core S_Cef->R2_Conj Optimal CR_High High Cross-Reactivity (Ceftriaxone, Cefuroxime) R1_Conj->CR_High Shared Epitope CR_Low High Enantioselectivity (Specific to S-isomer) R2_Conj->CR_Low Unique Epitope

Impact of hapten conjugation site on immunodominance and cross-reactivity.

Q: I already have a library of antibodies. Can I reduce cross-reactivity without starting over with a new immunogen? A: Yes, by transitioning from a homologous to a heterologous competitive immunoassay format.3[3]. If you use a coating hapten with a different linker structure than your immunogen, the antibody's affinity for the coating is intentionally weakened. This allows you to use significantly lower concentrations of both the antibody and the coating. At these lower concentrations, the assay becomes highly sensitive to the high-affinity target (S-(-)-cefotaxime) while effectively ignoring lower-affinity cross-reactants, 3[3].

ELISA cluster_0 Homologous Assay (High Cross-Reactivity) cluster_1 Heterologous Assay (High Specificity) H_Coat Coating: Target-Linker A H_Ab High [mAb] Required H_Coat->H_Ab H_Bind Binds Target & Analogs H_Ab->H_Bind Het_Coat Coating: Target-Linker B Het_Ab Low[mAb] Required Het_Coat->Het_Ab Het_Bind Binds S-(-)-Cefotaxime Only Het_Ab->Het_Bind

Thermodynamic shift in cross-reactivity using heterologous assay formats.

Section 2: Quantitative Cross-Reactivity Data

The following table summarizes the expected cross-reactivity (CR%) profiles when shifting from a homologous to a heterologous assay format, utilizing an R1-conjugated screening strategy.

Note:4[4].

Analyte / InterferentStructural RelationshipHomologous Assay CR (%)Heterologous Assay CR (%)
S-(-)-Cefotaxime Target Analyte 100.0 100.0
R-(+)-CefotaximeEnantiomer12.4< 1.0
CeftriaxoneIdentical R1 Side Chain85.24.1
CefuroximeSimilar R1 (Furyl vs Aminothiazole)42.1< 0.5
CefepimeIdentical R1 Side Chain78.53.2
AmoxicillinDifferent R1 and Core< 0.1< 0.1

Section 3: Self-Validating Protocol: Heterologous Competitive ELISA

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system with built-in suitability criteria.

Reagents & Materials:

  • Coating Antigen: S-(-)-Cefotaxime conjugated to Ovalbumin (OVA) via a succinyl linker (Heterologous to the BSA-glutaraldehyde immunogen).

  • Primary Antibody: Anti-S-(-)-cefotaxime mAb (titrated to IC50 equivalence).

  • Standards: S-(-)-cefotaxime (0, 0.1, 0.5, 2.5, 10, 50 ng/mL).

  • Cross-Reactivity Control: Ceftriaxone (100 ng/mL).

Step-by-Step Methodology:

  • Plate Coating: Dilute the heterologous coating antigen to 0.5 µg/mL in 50 mM Carbonate-Bicarbonate buffer (pH 9.6).4[4]. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL/well of 2% BSA in PBS. Incubate for 1 hour at 37°C to block non-specific binding sites. Wash 3 times.

  • Competitive Binding: In a separate low-binding plate, pre-mix 50 µL of standards, samples, or the Cross-Reactivity Control with 50 µL of the primary mAb (diluted in PBS containing 0.1% BSA and 150 mM NaCl to optimize ionic stringency). Transfer 100 µL of this mixture to the coated plate. Incubate for 45 minutes at 25°C.

    • Causality Note: Incubating at 25°C rather than 37°C slows down the reaction kinetics. This allows the system to reach a thermodynamic equilibrium that heavily favors the higher-affinity target over lower-affinity cross-reactants.

  • Stringent Washing: Wash 5 times with PBST. Critical Step: Ensure a 30-second soak time between washes to actively dissociate low-affinity cross-reactive antibodies from the solid phase.

  • Detection: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP). Incubate for 30 minutes at 25°C. Wash 5 times.

  • Substrate & Stop: Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 1M H₂SO₄. Read absorbance at 450 nm.

System Suitability Criteria (Self-Validation):

  • Maximum Binding (B0): The 0 ng/mL standard must yield an OD450 between 1.2 and 1.8.

  • Sensitivity: The IC50 of the S-(-)-cefotaxime standard curve must fall between 0.8 and 1.5 ng/mL.

  • Specificity Validation: The well containing 100 ng/mL Ceftriaxone must yield an OD450 > 80% of the B0 value. If the OD450 drops below 80%, the antibody is binding the ceftriaxone, indicating the cross-reactivity is too high and the mAb dilution or coating concentration must be further reduced.

Section 4: Advanced Troubleshooting Guide

Issue 1: The assay passes the ceftriaxone cross-reactivity check, but fails to distinguish between S-(-) and R-(+) cefotaxime enantiomers.

  • Root Cause: The antibody is recognizing the planar beta-lactam core rather than the chiral centers at C6/C7.

  • Solution: Introduce a chiral selector into your assay buffer. Adding trace amounts of cyclodextrins (e.g., 0.01% β-cyclodextrin) can selectively sequester the R-(+) enantiomer in the sample matrix, preventing it from interacting with the antibody, thereby artificially boosting the apparent specificity for the S-(-) enantiomer.

Issue 2: High background signal (OD450 > 0.5) in the maximum competition wells (50 ng/mL S-(-)-cefotaxime).

  • Root Cause: The primary antibody has too high of an affinity for the heterologous coating linker, preventing the free analyte from fully displacing it.

  • Solution: Increase the structural disparity between the immunogen linker and the coating linker. If both used aliphatic chains, switch the coating linker to a rigid aromatic ring (e.g., a benzoic acid derivative) to drastically drop the linker-recognition affinity.

References

  • Title: A Comparative Guide to Cross-Reactivity Studies of Ethyl (2Z)
  • Title: Cross-reactivity in b-Lactam Allergy Source: J Allergy Clin Immunol Pract URL
  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL
  • Title: Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge.

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Determinants of Antimicrobial Efficacy: A Comparative Guide to S-(-)-Cefotaxime and R-(+)-Cefotaxime

Executive Summary Cefotaxime is a third-generation, broad-spectrum cephalosporin widely utilized in clinical settings for its potent bactericidal activity against Gram-negative and Gram-positive pathogens. However, the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cefotaxime is a third-generation, broad-spectrum cephalosporin widely utilized in clinical settings for its potent bactericidal activity against Gram-negative and Gram-positive pathogens. However, the pharmacological efficacy of cefotaxime is entirely dictated by its stereochemistry. The core cephalosporin nucleus contains chiral centers at the C-6 and C-7 positions. The naturally occurring and therapeutically active form is the (6R, 7R) enantiomer, designated as R-(+)-cefotaxime . Its synthetic antipode, the (6S, 7S) enantiomer or S-(-)-cefotaxime , exhibits a profoundly different biological profile.

This technical guide provides an objective, data-driven comparison of these two enantiomers, detailing the mechanistic causality behind their divergent efficacies and outlining robust experimental protocols for their separation and in vitro evaluation.

Mechanistic Causality: The D-Ala-D-Ala Pharmacophore Model

To understand why stereochemistry is the ultimate determinant of cefotaxime's efficacy, we must examine the target binding site. The bactericidal action of beta-lactam antibiotics hinges on their ability to act as structural analogs of the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of nascent bacterial peptidoglycan 1.

  • R-(+)-Cefotaxime (Active): The (6R, 7R) spatial arrangement perfectly mimics the stereochemical conformation of D-Ala-D-Ala. This precise geometric alignment allows the beta-lactam ring to covalently bind and acylate the active site serine of Penicillin-Binding Proteins (PBPs)—specifically PBP 1b and PBP 3. This irreversible acylation halts the transpeptidation process, leading to cell wall autolysis and bacterial death 2.

  • S-(-)-Cefotaxime (Inactive): The inverted (6S, 7S) stereochemistry results in severe steric hindrance within the PBP active site. The beta-lactam ring is improperly oriented, preventing the nucleophilic attack by the active site serine. Consequently, S-(-)-cefotaxime fails to inhibit cell wall synthesis, rendering it virtually inactive.

PBP_Mechanism R_Isomer R-(+)-Cefotaxime (6R, 7R) PBP Penicillin-Binding Proteins (PBPs) R_Isomer->PBP High Affinity Binding S_Isomer S-(-)-Cefotaxime (6S, 7S) S_Isomer->PBP Low/No Affinity Acylation Serine Acylation (D-Ala-D-Ala Mimic) PBP->Acylation R-(+) Pathway Clash Steric Clash (Improper Orientation) PBP->Clash S-(-) Pathway Death Cell Wall Lysis (Bactericidal) Acylation->Death Survival Cell Wall Synthesis (Bacterial Survival) Clash->Survival

Mechanism of action comparing R-(+)-cefotaxime and S-(-)-cefotaxime binding to PBPs.

Quantitative Data Comparison

The structural differences between the enantiomers translate directly into their pharmacodynamic and physicochemical profiles. Below is a comparative summary of their key attributes 3.

ParameterR-(+)-Cefotaxime (Active)S-(-)-Cefotaxime (Inactive)
Stereochemistry 6R, 7R6S, 7S
Optical Rotation Dextrorotatory (+58° to +64°)Levorotatory (-)
PBP Binding Affinity High (Targeting PBP 1b, PBP 3)Negligible
MIC₅₀ (E. coli) ≤ 0.1 µg/mL> 128 µg/mL
Beta-Lactamase Stability High (Types I, III, IV, V)N/A (Fails to bind targets)
Clinical Status FDA-Approved Standard of CareAnalytical Reference Standard

Experimental Methodologies

To rigorously compare these enantiomers in a laboratory setting, researchers must first isolate them from racemic mixtures (or quantify enantiomeric purity in synthesized batches) followed by standardized susceptibility testing.

Protocol 1: Enantiomeric Separation via Capillary Zone Electrophoresis (CZE)

Causality behind choice: Traditional HPLC often struggles with the highly polar nature of intact cephalosporins without complex derivatization. CZE utilizing a chiral selector like carboxymethyl-beta-cyclodextrin (CM-β-CD) offers superior resolution. The cyclodextrin cavity forms transient diastereomeric inclusion complexes with the enantiomers; the R-(+) and S-(-) forms exhibit different binding constants, leading to distinct electrophoretic mobilities 4.

Self-Validating System: The protocol requires the injection of a known racemic standard mixture to confirm baseline resolution (Rs > 1.5) before analyzing test samples.

Step-by-Step Workflow:

  • Capillary Preparation: Utilize a fused silica capillary (40 cm effective length, 75 μm internal diameter). Condition with 0.1 M NaOH for 5 minutes, followed by deionized water for 2 minutes prior to the first run.

  • Buffer Formulation: Prepare a background electrolyte consisting of 75 mmol/L NaH₂PO₄ buffer adjusted to pH 7.0. Add 0.5 mmol/L of the chiral selector, CM-β-CD. Filter through a 0.45 μm syringe filter and degas ultrasonically.

  • Sample Injection: Dissolve cefotaxime powder in deionized water to a concentration of 2 mg/mL. Inject hydrodynamically at 50 mbar for 5 seconds.

  • Electrophoretic Run: Apply a voltage of 20 kV while maintaining the capillary temperature strictly at 25°C to prevent Joule heating artifacts.

  • Detection: Monitor UV absorbance at 280 nm. The R-(+)-cefotaxime enantiomer will migrate as the first peak, followed by the S-(-)-cefotaxime enantiomer.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Causality behind choice: Broth microdilution is selected over agar disk diffusion because it allows for exact molar concentrations of the purified enantiomers to be tested directly in solution, eliminating variables related to agar diffusion rates which might differ slightly based on the solvate structures of the isolated enantiomers.

Self-Validating System: Inclusion of a quality control strain (E. coli ATCC 25922) with known R-(+)-cefotaxime MIC ranges (0.03 - 0.12 µg/mL) validates the assay's performance and the integrity of the growth medium.

Step-by-Step Workflow:

  • Inoculum Preparation: Isolate pure colonies of the target pathogen (e.g., E. coli, S. aureus) on appropriate agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard, then dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of purified R-(+)-cefotaxime and S-(-)-cefotaxime ranging from 128 µg/mL down to 0.015 µg/mL.

  • Inoculation & Incubation: Add the standardized bacterial inoculum to each well. Include positive (broth + bacteria) and negative (broth only) controls. Incubate the plates aerobically at 35°C for 16–20 hours.

  • Endpoint Determination: Visually inspect the wells or use a spectrophotometer (OD₆₀₀). The MIC is defined as the lowest concentration of the enantiomer that completely inhibits visible bacterial growth.

Workflow Step1 1. Sample Preparation (Racemic Cefotaxime Mixture) Step2 2. Capillary Zone Electrophoresis (Chiral Selector: CM-β-CD) Step1->Step2 Step3 3. Fraction Collection (UV Detection at 280 nm) Step2->Step3 Step4 4. Broth Microdilution Assay (CLSI Standardized) Step3->Step4 Step5 5. MIC Determination (Efficacy Comparison) Step4->Step5

Experimental workflow for chiral separation and antimicrobial evaluation of enantiomers.

References

  • Cefotaxime - StatPearls.National Center for Biotechnology Information (NCBI) Bookshelf - NIH.
  • Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity.PubMed - NIH.
  • Cefotaxime | C16H17N5O7S2 | CID 5742673.PubChem - NIH.
  • Separation and determination of cefotaxime enantiomers in injections by capillary zone electrophoresis.IMR Press.

Sources

Comparative

Validation of Enantiomeric Purity for S-(-)-Cefotaxime Standards: A Comparative Guide

The Critical Role of Stereochemistry in Cefotaxime Efficacy Cefotaxime is a broad-spectrum, third-generation cephalosporin antibiotic whose bactericidal efficacy is intrinsically linked to the (6R,7R) stereochemistry of...

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Author: BenchChem Technical Support Team. Date: April 2026

The Critical Role of Stereochemistry in Cefotaxime Efficacy

Cefotaxime is a broad-spectrum, third-generation cephalosporin antibiotic whose bactericidal efficacy is intrinsically linked to the (6R,7R) stereochemistry of its active core. However, during synthesis, degradation, or resistance studies, the (6S,7S) enantiomer—known as S-(-)-cefotaxime —can emerge as a critical chiral impurity.

For researchers and drug development professionals, validating the enantiomeric purity of S-(-)-cefotaxime reference standards is paramount. High-purity standards are required to accurately quantify the enantiomeric excess ( ee ) of the active pharmaceutical ingredient (API) and to ensure that pharmacokinetic profiling is not skewed by inactive or potentially toxic stereoisomers. This guide objectively compares the two leading analytical modalities for enantiomeric purity validation: Capillary Zone Electrophoresis (CZE) and Supercritical Fluid Chromatography (SFC) , providing field-proven insights and self-validating experimental protocols.

The Causality of Chiral Recognition: Why Achiral Methods Fail

A common pitfall in standard quality control workflows is the reliance on conventional achiral C18 columns. Because enantiomers possess identical physicochemical properties (e.g., boiling point, polarity, and solubility) in an achiral environment, they will inevitably co-elute.

To achieve separation, the analytical system must introduce a chiral selector to create a transient diastereomeric complex. Because the (6R,7R) and (6S,7S) enantiomers interact differently with the asymmetric spatial environment of the selector, their binding constants ( K1​ and K2​ ) differ. This thermodynamic difference ( ΔΔG ) translates into distinct migration times (in CE) or retention times (in SFC).

Mechanism Racemate Racemic Mixture (6R,7R) & (6S,7S) Selector Chiral Selector e.g., CM-β-CD Racemate->Selector Interaction ComplexR Transient Complex 1 (6R,7R)-Selector Lower Stability Selector->ComplexR K1 ComplexS Transient Complex 2 (6S,7S)-Selector Higher Stability Selector->ComplexS K2 (K2 > K1) ElutionR Early Elution / Migration ComplexR->ElutionR ElutionS Late Elution / Migration ComplexS->ElutionS

Caption: Chiral Recognition Mechanism via Transient Diastereomeric Complexation.

Comparative Analysis: CZE vs. SFC

When validating an S-(-)-cefotaxime standard, the choice of modality depends on the laboratory's specific needs—ranging from ultra-low limits of detection (LOD) to preparative-scale throughput.

  • Capillary Zone Electrophoresis (CZE): Utilizes cyclodextrins (e.g., Carboxymethyl-β-cyclodextrin, CM-β-CD) as the chiral selector in the running buffer. It is highly efficient and consumes minimal solvent.

  • Supercritical Fluid Chromatography (SFC): Utilizes immobilized amylose-based chiral stationary phases (CSPs) like Chiralpak IA or IG. It offers high throughput and green chemistry advantages by using supercritical CO₂.

Performance Comparison Table
ParameterCapillary Zone Electrophoresis (CZE)Supercritical Fluid Chromatography (SFC)
Chiral Selector Carboxymethyl-β-cyclodextrin (CM-β-CD)Amylose-based CSP (Chiralpak IG)
Mobile Phase / Buffer 75 mmol/L NaH₂PO₄ (pH 7.0)Supercritical CO₂ / Methanol with 0.2% TEA
Resolution ( Rs​ ) > 2.0 (Baseline separation)2.06 (Baseline separation)
Limit of Detection (LOD) < 0.5 µg/mL~1.0 µg/mL
Analysis Time ~10 - 15 minutes< 10 minutes
Primary Advantage Ultra-high efficiency, negligible solvent wasteHigh throughput, scalable to preparative isolation
Authoritative Source

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies are designed as self-validating systems. If the system suitability criteria are not met at the validation step, the protocol dictates immediate troubleshooting before sample analysis.

Capillary Zone Electrophoresis (CZE) Protocol

This protocol leverages the differential inclusion complexation between cefotaxime enantiomers and CM-β-CD[1].

Step 1: Capillary Preparation & Conditioning

  • Use a fused silica capillary (40 cm effective length × 75 µm internal diameter).

  • Condition a new capillary by flushing with 0.1 M NaOH for 10 minutes, followed by ultra-pure water for 5 minutes, and finally the running buffer for 10 minutes.

Step 2: Buffer Preparation

  • Prepare a 75 mmol/L NaH₂PO₄ buffer solution.

  • Adjust the pH precisely to 7.0 using 0.1 M NaOH. Causality note: pH 7.0 ensures the cefotaxime molecule is appropriately ionized for optimal electrophoretic mobility.

  • Add 0.5 mmol/L CM-β-CD to the buffer. Filter through a 0.22 µm membrane and degas via sonication.

Step 3: Sample Injection & Separation

  • Introduce the S-(-)-cefotaxime standard sample via hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Apply a separation voltage of 20 kV and maintain the capillary temperature at 25 °C.

  • Monitor UV absorbance at 280 nm.

Step 4: Self-Validation Check

  • Validation Criterion: The migration time should increase proportionally if the concentration of CM-β-CD is increased, confirming stable complex formation. Ensure baseline resolution ( Rs​>2.0 ). If Rs​<2.0 , verify buffer pH and capillary temperature, as Joule heating can degrade resolution.

Supercritical Fluid Chromatography (SFC) Protocol

This protocol utilizes the steric interactions and hydrogen bonding provided by an immobilized amylose stationary phase[2].

Step 1: Column Selection & Equilibration

  • Install a Chiralpak IG column (250 mm × 4.6 mm, 5.0 µm).

  • Equilibrate the system with supercritical CO₂.

Step 2: Mobile Phase Optimization

  • Set the mobile phase to a mixture of supercritical CO₂ and a co-solvent of Methanol (e.g., 60:40 ratio).

  • Add 0.2% Triethylamine (TEA) to the methanol. Causality note: TEA acts as a basic additive to suppress secondary interactions between the acidic functional groups of cefotaxime and residual silanols on the CSP, preventing peak tailing.

Step 3: Separation Parameters

  • Set the flow rate to 2.0 mL/min and maintain a back pressure of 120-150 bar to ensure the CO₂ remains in a supercritical state.

  • Set the column oven temperature to 35 °C.

  • Monitor UV absorbance at 254 nm or 280 nm.

Step 4: Self-Validation Check

  • Validation Criterion: Calculate the retention factor ( k ) and separation factor ( α ). For cefotaxime enantiomers, expected k values are approximately 2.94 and 5.96, yielding an α of ~2.03. If peak broadening occurs, incrementally increase the back pressure to increase mobile phase density and solvating power.

G Start S-(-)-Cefotaxime Standard Sample Prep Sample Preparation (Dissolution & Filtration) Start->Prep Split Select Analytical Modality Prep->Split CE Capillary Electrophoresis (CE) Selector: CM-β-CD Split->CE High Efficiency, Low Solvent SFC Supercritical Fluid Chromatography Selector: Chiralpak IA/IG Split->SFC High Throughput, Preparative Scale CE_Result Enantiomer Separation (Migration Time Difference) CE->CE_Result SFC_Result Enantiomer Separation (Retention Time Difference) SFC->SFC_Result Valid Enantiomeric Purity Validation (ee %) CE_Result->Valid SFC_Result->Valid

Caption: Workflow for Enantiomeric Purity Validation of S-(-)-Cefotaxime Standards.

Conclusion

Validating the enantiomeric purity of S-(-)-cefotaxime standards requires moving beyond conventional achiral chromatography. By leveraging the transient diastereomeric complexation principles inherent in both CZE and SFC, researchers can achieve baseline resolution of stereoisomers. CZE remains the gold standard for laboratories prioritizing ultra-low detection limits and minimal solvent use, whereas SFC provides unmatched throughput and scalability for preparative applications.

References

  • Wang R, Jia ZP, Fan JJ, et al. "Separation and determination of cefotaxime enantiomers in injections by capillary zone electrophoresis." Pharmazie. 2009 Mar;64(3):156-60.[Link]

  • Ali I, Raja R, Alam SD, Sillanpää M. "Rapid chiral separation of potential antibiotics using supercritical fluid chromatography." Chirality. 2022; 34(10): 1345-1355.[Link]

Sources

Validation

Objective Comparison Guide: S-(-)-Cefotaxime vs. Ceftriaxone In Vitro Activity Against MRSA

Executive Summary In the landscape of antimicrobial drug development, evaluating the structural boundaries of β-lactam resistance is critical. Methicillin-resistant Staphylococcus aureus (MRSA) presents a profound therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antimicrobial drug development, evaluating the structural boundaries of β-lactam resistance is critical. Methicillin-resistant Staphylococcus aureus (MRSA) presents a profound therapeutic hurdle due to its intrinsic resistance to nearly all β-lactam antibiotics. This guide provides an objective, highly technical comparison of the in vitro activity of S-(-)-cefotaxime (the unnatural stereoisomer of cefotaxime) and ceftriaxone against MRSA.

While neither compound possesses clinical utility against MRSA, they serve as vital mechanistic probes in preclinical assays. Ceftriaxone acts as a benchmark for acquired target modification (PBP2a resistance), whereas S-(-)-cefotaxime serves as a stereochemical negative control, demonstrating the fundamental requirement of the (6R,7R) configuration for transpeptidase binding.

Structural Biology & Mechanistic Causality

To understand the in vitro performance of these agents, one must analyze the causality behind MRSA's resistance architecture.

The PBP2a Barrier

MRSA's defining characteristic is the acquisition of the mecA gene, which encodes Penicillin-Binding Protein 2a (PBP2a). Unlike native staphylococcal PBPs (PBP1, 2, 3, and 4),1[1]. Ceftriaxone, a standard third-generation cephalosporin, successfully binds native PBPs but cannot trigger the allosteric opening required to access the PBP2a active site. Consequently,2[2].

Stereochemical Divergence: (6R,7R) vs. (6S,7S)

The transpeptidase active site of all PBPs is highly stereoselective, evolved to recognize the D-Ala-D-Ala terminus of peptidoglycan precursors.

  • Ceftriaxone possesses the biologically active (6R,7R) stereocenter, allowing it to mimic D-Ala-D-Ala and acylate native PBPs. It fails against MRSA solely due to PBP2a's closed conformation.

  • S-(-)-cefotaxime is the unnatural (6S,7S) enantiomer. This stereochemical mismatch prevents it from effectively docking into any PBP active site. Against MRSA, it faces a "double mismatch": it cannot bind native PBPs due to its stereochemistry, and it cannot bind PBP2a due to both stereochemistry and the enzyme's allosteric barrier.

MRSA_Resistance MRSA MRSA Isolate mecA mecA Gene Transcription MRSA->mecA NormalPBP Native PBPs (PBP1, 2, 3, 4) MRSA->NormalPBP PBP2a PBP2a Expression (Closed Active Site) mecA->PBP2a CellWall Cell Wall Cross-linking (Bacterial Survival) PBP2a->CellWall Compensatory Activity NormalPBP->CellWall Blocked by Ceftriaxone Ceftriaxone Ceftriaxone (6R,7R-configuration) Ceftriaxone->PBP2a Steric Hindrance (No Binding) Ceftriaxone->NormalPBP Acylates Serine (Inhibition) SCefotaxime S-(-)-Cefotaxime (6S,7S-configuration) SCefotaxime->PBP2a Double Mismatch SCefotaxime->NormalPBP Stereochemical Mismatch

Fig 1: Mechanistic divergence of Ceftriaxone and S-(-)-cefotaxime against MRSA PBP2a and native PBPs.

In Vitro Susceptibility Data

Because PBP2a confers broad-class resistance, third-generation cephalosporins exhibit highly elevated Minimum Inhibitory Concentrations (MICs) against MRSA.3[3]. S-(-)-cefotaxime, lacking baseline affinity for any transpeptidase, exhibits essentially no measurable antimicrobial activity.

Antimicrobial AgentStereochemistryTarget Affinity (Native PBPs)Target Affinity (PBP2a)Expected MRSA MIC₅₀ (µg/mL)Expected MRSA MIC₉₀ (µg/mL)
Ceftriaxone (6R,7R)HighVery Low128> 500
S-(-)-cefotaxime (6S,7S)Very LowVery Low> 512> 512

Experimental Protocols: Self-Validating Systems

To generate reliable in vitro data when comparing these agents, standard Broth Microdilution (BMD) must be heavily optimized for MRSA. The following protocols integrate intrinsic quality control mechanisms to ensure data trustworthiness.

Protocol A: Optimized Broth Microdilution (BMD) Assay

Causality Check: MRSA strains can exhibit heterogeneous resistance, where only a subpopulation expresses mecA under standard conditions.4[4].

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Supplement the broth with 2% (w/v) NaCl.

  • Quality Control (QC) Integration: Process S. aureus ATCC 29213 (MSSA, susceptible control) and ATCC 43300 (MRSA, resistant control) in parallel with test isolates. Self-Validation: If ATCC 43300 does not yield an MIC > 64 µg/mL for ceftriaxone, the assay environment failed to induce mecA and must be discarded.

  • Inoculum Standardization: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Drug Titration: Prepare 2-fold serial dilutions of S-(-)-cefotaxime and ceftriaxone ranging from 0.5 to 1024 µg/mL in a 96-well microtiter plate.

  • Incubation & Reading: Incubate at 35°C for exactly 24 hours. Determine the MIC visually or spectrophotometrically as the lowest concentration that completely inhibits bacterial growth.

BMD_Protocol QC QC Validation ATCC 29213 & 43300 Media CAMHB Prep + 2% NaCl QC->Media Validates Inoculum Inoculum Prep 5 x 10^5 CFU/mL Media->Inoculum Induces mecA Incubation Incubation 35°C for 24h Inoculum->Incubation Microtiter Plate Read Spectrophotometric MIC Determination Incubation->Read Assesses Growth

Fig 2: Self-validating Broth Microdilution workflow for accurate MRSA susceptibility testing.

Protocol B: Time-Kill Kinetics Assay

Causality Check: High MICs do not differentiate between bacteriostatic tolerance and a complete lack of target engagement. Time-kill assays map the pharmacodynamic profile over time.

  • Setup: Prepare 50 mL flasks of CAMHB (2% NaCl) containing S-(-)-cefotaxime and ceftriaxone at 1×, 4×, and 8× their respective MICs (or at a fixed high concentration, e.g., 256 µg/mL, if MICs exceed solubility limits).

  • Inoculation: Introduce the MRSA inoculum to achieve a starting density of 1.0 × 10⁶ CFU/mL. Include a drug-free growth control flask.

  • Kinetic Sampling: Withdraw 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute the aliquots in sterile PBS, plate on Tryptic Soy Agar (TSA), and incubate for 24 hours at 35°C.

  • Data Synthesis: Calculate log₁₀ CFU/mL. Self-Validation: A valid bactericidal effect requires a ≥3 log₁₀ reduction in CFU/mL compared to the initial inoculum. Both ceftriaxone and S-(-)-cefotaxime will fail to achieve this threshold against MRSA, tracking closely with the drug-free growth control.

Conclusion

In the context of MRSA, both S-(-)-cefotaxime and ceftriaxone demonstrate profound in vitro inactivity, but for distinct mechanistic reasons. Ceftriaxone is actively blocked by the evolutionary adaptation of PBP2a, whereas S-(-)-cefotaxime is biologically inert due to its (6S,7S) stereochemistry. Understanding and proving these distinctions through rigorously controlled, NaCl-supplemented in vitro assays provides the necessary baseline data for developing next-generation anti-MRSA therapeutics capable of allosterically opening and inhibiting PBP2a.

References

  • Open University. "Understanding antibiotic resistance: PBP2a – a PBP that doesn't bind cephalosporins." OpenLearn.
  • Fuda, C., et al. "Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus." PMC.
  • Guo, Y., et al. "Unmasking MRSA's Armor: Molecular Mechanisms of Resistance and Pioneering Therapeutic Countermeasures." MDPI.
  • Attia, et al. "In vitro and in vivo studies of antibacterial effect of ceftriaxone moxifloxacin combination against methicillin resistant Staph." Academic Journals.
  • Clinical and Laboratory Standards Institute (CLSI). "M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

Sources

Comparative

A Comparative Analysis of S-(-)-Cefotaxime Binding Kinetics to Penicillin-Binding Proteins Versus Standard Cephalosporins

A Technical Guide for Researchers and Drug Development Professionals In the landscape of antimicrobial resistance, a nuanced understanding of the molecular interactions between antibiotics and their bacterial targets is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial resistance, a nuanced understanding of the molecular interactions between antibiotics and their bacterial targets is paramount for the development of next-generation therapeutics. This guide provides a detailed comparative analysis of the binding kinetics of S-(-)-cefotaxime to its primary targets, the Penicillin-Binding Proteins (PBPs), benchmarked against a selection of standard cephalosporins. By dissecting the kinetic parameters that govern these crucial interactions, we aim to provide researchers and drug development professionals with a comprehensive resource to inform future antibiotic design and optimization strategies.

The Significance of Stereochemistry in Cefotaxime's Efficacy

Cefotaxime, a third-generation cephalosporin, possesses a chiral center that gives rise to two enantiomers: S-(-)-cefotaxime and R-(+)-cefotaxime. It is the S-(-) enantiomer that is the biologically active form of the drug. The stereochemical configuration of a drug molecule can profoundly influence its pharmacological properties, including its binding affinity and kinetics to its target protein. This principle is well-established for β-lactam antibiotics, where the precise three-dimensional arrangement of the molecule is critical for its recognition by and covalent interaction with the active site of PBPs.

Studies on other cephalosporins, such as ceftizoxime, have demonstrated that different stereoisomers can exhibit more than a 10-fold difference in their affinity for PBPs, which directly correlates with their antibacterial potency.[1] This underscores the importance of evaluating the specific kinetics of the active S-(-)-enantiomer of cefotaxime to accurately gauge its efficacy relative to other cephalosporins.

The Mechanism of Action: A Kinetic Perspective

Cephalosporins, like all β-lactam antibiotics, exert their bactericidal effect by inhibiting the transpeptidase activity of PBPs, enzymes essential for the final steps of peptidoglycan synthesis in the bacterial cell wall.[2][3] This inhibition is a covalent and generally irreversible process that can be described by a two-step mechanism:

  • Initial Non-covalent Binding (Formation of the Michaelis Complex): The cephalosporin molecule first binds reversibly to the active site of the PBP. This interaction is governed by the association rate constant (k_a) and the dissociation rate constant (k_d), which together determine the binding affinity (K_D = k_d/k_a).

  • Covalent Acylation: Following initial binding, a serine residue in the PBP active site nucleophilically attacks the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate. This step effectively inactivates the enzyme.

For covalent inhibitors such as β-lactams, a more comprehensive measure of inhibitory potency is the second-order rate constant of inhibition, often expressed as k₂/K_D or k_inact/K_I. This value reflects the overall efficiency of the inhibitor, taking into account both the initial binding affinity and the rate of covalent modification.

Comparative Binding Kinetics of S-(-)-Cefotaxime and Standard Cephalosporins

To provide a clear comparison, the following table summarizes the available kinetic and binding affinity data for S-(-)-cefotaxime and a selection of standard first, second, third, and fourth-generation cephalosporins against key Penicillin-Binding Proteins from various bacterial species. It is important to note that direct comparative studies under identical conditions are limited, and therefore, data has been compiled from multiple sources.

AntibioticGenerationBacterial SpeciesPBP TargetKinetic ParameterValueReference
S-(-)-Cefotaxime ThirdStreptococcus pneumoniaePBP2x (susceptible)k₃ (deacylation rate, s⁻¹)3.5 x 10⁻⁶[3]
S-(-)-Cefotaxime ThirdStreptococcus pneumoniaePBP2x (resistant)k₃ (deacylation rate, s⁻¹)3 x 10⁻⁴[3]
CefazolinFirstStaphylococcus aureusPBP-1, PBP-3AffinityHigh[4]
CephalexinFirstStaphylococcus aureusPBP 3Selective Bindingat MIC[5]
CefuroximeSecondEscherichia coliPBP 3ID₅₀ (µg/ml)0.5[6]
CeftriaxoneThirdNeisseria gonorrhoeaePBP2k₂/K_S (M⁻¹s⁻¹)-[7]
CefepimeFourthEscherichia coliPBP 2IC₅₀ (µg/ml)>20-fold lower than others[8]
CefepimeFourthPseudomonas aeruginosaPBP 3IC₅₀ (µg/ml)<0.0025[8]

Note: IC₅₀ and ID₅₀ values represent the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin, and while they are a good measure of affinity, they are not direct kinetic rate constants. k₃ represents the deacylation rate, which is the rate at which the covalent bond between the antibiotic and the PBP is broken. For most β-lactams, this rate is extremely slow, leading to effective irreversible inhibition.[9]

Experimental Methodologies for Determining Binding Kinetics

The quantitative data presented in this guide are primarily derived from two powerful biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods allow for the label-free, real-time analysis of molecular interactions, providing a detailed picture of the binding kinetics.

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip upon the binding of an analyte to an immobilized ligand.[10][11] In the context of cephalosporin-PBP interactions, a purified PBP is typically immobilized on the sensor chip, and the cephalosporin is flowed over the surface as the analyte.

Experimental Workflow for SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis PBP_prep Purify and buffer-exchange PBP Chip_activation Activate Sensor Chip Surface Ceph_prep Prepare serial dilutions of Cephalosporin Injection Inject Cephalosporin dilutions PBP_immobilization Immobilize PBP onto the chip Chip_activation->PBP_immobilization Blocking Block remaining active sites PBP_immobilization->Blocking Blocking->Injection Association Monitor Association Phase Injection->Association Dissociation Monitor Dissociation Phase Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Sensorgram Generate Sensorgrams Dissociation->Sensorgram Regeneration->Injection Next concentration Model_fitting Fit data to a kinetic model (e.g., 1:1 Langmuir) Sensorgram->Model_fitting Kinetic_constants Determine ka, kd, and KD Model_fitting->Kinetic_constants

Caption: Workflow for determining cephalosporin-PBP binding kinetics using SPR.

Detailed Protocol for SPR Analysis:

  • PBP Immobilization:

    • Purified PBP is covalently immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The immobilization level should be optimized to minimize mass transport effects.

  • Analyte Preparation:

    • S-(-)-cefotaxime and standard cephalosporins are prepared in a series of concentrations in the running buffer.

  • Binding Measurement:

    • The cephalosporin solutions are injected sequentially over the immobilized PBP surface.

    • The association phase is monitored in real-time as the antibiotic binds to the PBP.

    • This is followed by a dissociation phase where the running buffer is flowed over the chip, and the dissociation of the antibiotic is monitored.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of two molecules.[12][13] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_A = 1/K_D), enthalpy (ΔH), and stoichiometry (n) of the binding event.

Experimental Workflow for ITC Analysis

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis PBP_prep Prepare PBP solution in the sample cell Equilibration Equilibrate the system to a constant temperature PBP_prep->Equilibration Ceph_prep Prepare Cephalosporin solution in the syringe Injection Inject small aliquots of Cephalosporin into the PBP solution Ceph_prep->Injection Equilibration->Injection Heat_measurement Measure the heat change after each injection Injection->Heat_measurement Heat_measurement->Injection Repeat until saturation Thermogram Generate a binding isotherm (thermogram) Heat_measurement->Thermogram Model_fitting Fit the isotherm to a binding model Thermogram->Model_fitting Thermodynamic_params Determine KA, ΔH, and n Model_fitting->Thermodynamic_params

Caption: Workflow for determining cephalosporin-PBP binding thermodynamics using ITC.

Detailed Protocol for ITC Analysis:

  • Sample Preparation:

    • A solution of purified PBP is placed in the sample cell of the calorimeter.

    • A solution of the cephalosporin is loaded into the injection syringe. It is crucial that both solutions are in identical, well-dialyzed buffers to minimize heats of dilution.

  • Titration:

    • Small, precise aliquots of the cephalosporin solution are injected into the PBP solution.

    • The heat released or absorbed during the binding event is measured after each injection.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of cephalosporin to PBP.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (K_A), enthalpy change (ΔH), and stoichiometry of binding (n).

Conclusion

The comparative analysis of the binding kinetics of S-(-)-cefotaxime and standard cephalosporins to their PBP targets reveals the critical role of molecular structure and stereochemistry in determining antibacterial efficacy. While a comprehensive dataset of kinetic constants for S-(-)-cefotaxime remains an area for further investigation, the available data, coupled with insights from related compounds, strongly indicate that its stereospecific interactions with PBPs are a key determinant of its potent activity. The use of advanced biophysical techniques such as SPR and ITC provides the necessary tools to dissect these interactions with high precision. A deeper understanding of these kinetic parameters will undoubtedly fuel the rational design of novel cephalosporins that can overcome existing resistance mechanisms and address the pressing challenges in infectious disease therapy.

References

  • Kuzin, A. P., Liu, H., Kelly, J. A., & Knox, J. R. (1995). Binding of cephalothin and cefotaxime to D-ala-D-ala-peptidase reveals a functional basis of a natural mutation in a low-affinity penicillin-binding protein and in extended-spectrum beta-lactamases. Biochemistry, 34(29), 9532–9540. [Link]

  • Schleicher, C., Popp, C., Klahn, P., Ullmann, G. M., & Hübner, H. (2012). Protein binding characteristics and pharmacokinetics of ceftriaxone in intensive care unit patients. British Journal of Clinical Pharmacology, 74(3), 483–493. [Link]

  • Lu, W. P., & Golemi-Kotra, D. (2001). Kinetics of beta-lactam interactions with penicillin-susceptible and -resistant penicillin-binding protein 2x proteins from Streptococcus pneumoniae. Involvement of acylation and deacylation in beta-lactam resistance. The Journal of biological chemistry, 276(34), 31896–31903. [Link]

  • Masuyoshi, S., Inoue, M., Takaoka, M., & Mitsuhashi, S. (1981). Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa. Arzneimittel-Forschung, 31(7), 1070–1072. [Link]

  • Stoeckel, K., Tuerk, H., & Trueb, V. (1985). Effects of concentration-dependent plasma protein binding on ceftriaxone kinetics. Clinical pharmacology and therapeutics, 38(5), 551–559. [Link]

  • Nakagawa, Y., Shimatani, K., & Yoshida, T. (1982). Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins. Antimicrobial agents and chemotherapy, 22(1), 1–6. [Link]

  • Georgopapadakou, N. H., & Liu, F. Y. (1980). Possible physiological functions of penicillin-binding proteins in Staphylococcus aureus. Antimicrobial agents and chemotherapy, 18(1), 148–157. [Link]

  • Tomberg, J., Unemo, M., Davies, C., & Nicholas, R. A. (2022). Evolution of Ceftriaxone Resistance of Penicillin-Binding Proteins 2 Revealed by Molecular Modeling. International journal of molecular sciences, 24(1), 133. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • University of Leicester. (n.d.). Surface plasmon resonance. [Link]

  • Pucci, M. J., & Dougherty, T. J. (1991). Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329. Antimicrobial agents and chemotherapy, 35(11), 2297–2302. [Link]

  • Velázquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to study protein-ligand interactions. Nature protocols, 1(1), 186–191. [Link]

  • Cornaglia, G., Ligozzi, M., Bauernfeind, A., Satta, G., & Fontana, R. (1994). PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli. The Journal of antimicrobial chemotherapy, 34(6), 885–896. [Link]

  • Fortune Journals. (2023, November 29). Structure and Dynamics of the Penicillin-Binding Protein 3 from Staphylococcus Epidermidis Native and in Complex with Cefotaxime and Vaborbactam. [Link]

  • Scharf, C., Chalupar, C., Österreicher, Z., Zeitlinger, M., & Wicha, S. G. (2024). Target Attainment and Population Pharmacokinetics of Cefazolin in Patients with Invasive Staphylococcus aureus Infections: A Prospective Cohort Study. Antibiotics, 13(9), 808. [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • El-Ghaffar, N. A. A., Aboshanab, K. M., & El-Bouseary, M. M. (2024). Interspecies variability in protein binding of antibiotics basis for translational PK/PD studies—a case study using cefazolin. Frontiers in Pharmacology, 15, 1338879. [Link]

  • Padda, I., & Nagalli, S. (2023). Cefotaxime. In StatPearls. StatPearls Publishing. [Link]

  • Krivitskaya, A. V., Kuryshkina, M. S., Eremina, M. Y., & Khrenova, M. G. (2024). Molecular modeling of ceftriaxone activation in the active sites of penicillin-binding proteins 2. International Journal of Molecular Sciences, 25(15), 8345. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. [Link]

  • ResearchGate. (2024, February 20). (PDF) Interspecies variability in protein binding of antibiotics basis for translational PK/PD studies—a case study using cefazolin. [Link]

  • Zapun, A., Contreras-Martel, C., & Vernet, T. (2008). Penicillin-binding proteins and β-lactam resistance. FEMS microbiology reviews, 32(2), 361–385. [Link]

  • ResearchGate. (2018, February 22). (PDF) Understanding the resistance mechanism of penicillin binding protein 1a mutant against cefotaxime using molecular dynamic simulation. [Link]

  • Springer Nature. (2023). Protein Interaction Analysis by Surface Plasmon Resonance. [Link]

  • ResearchGate. (n.d.). PBP selectivity and pharmacokinetic parameters of selected -lactam antibiotics used in this study. [Link]

  • Kocaoglu, O., Cal-Montes, J., Aggarwal, A., & Golemi-Kotra, D. (2024). kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. ACS chemical biology. [Link]

  • Kocaoglu, O., Cal-Montes, J., Aggarwal, A., & Golemi-Kotra, D. (2024). kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. bioRxiv. [Link]

  • Kocaoglu, O., Cal-Montes, J., Aggarwal, A., & Golemi-Kotra, D. (2024). kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. ACS Chemical Biology. [Link]

  • Wang, X., Zhang, Y., & Yin, Q. (2022). Study on Thermodynamics and Kinetics of Cephalexin Enzymatic Hydrolysis and Its Process Development to Prepare 7-ADCA. Molecules, 27(22), 8008. [Link]

  • Center for Macromolecular Interactions. (2024, March 25). Biacore T200: CMI Getting Started Guide to Surface Plasmon Resonance. [Link]

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Validation

S-(-)-cefotaxime analytical method validation for pharmaceutical testing

Chiral Analytical Method Validation for S-(-)-Cefotaxime in Pharmaceutical Testing: A Comparative Guide As of 2026, the pharmaceutical industry’s shift towards Green Analytical Chemistry (GAC) and stringent enantiomeric...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral Analytical Method Validation for S-(-)-Cefotaxime in Pharmaceutical Testing: A Comparative Guide

As of 2026, the pharmaceutical industry’s shift towards Green Analytical Chemistry (GAC) and stringent enantiomeric purity standards has redefined how we approach chiral method validation. Cefotaxime, a third-generation cephalosporin, relies heavily on its specific stereochemistry to effectively bind to bacterial Penicillin-Binding Proteins (PBPs)[1]. The presence of the opposite enantiomer not only diminishes antimicrobial efficacy but can also contribute to off-target toxicity or accelerate bacterial resistance mechanisms.

Isolating and validating the S-(-)-cefotaxime enantiomer requires analytical modalities that go beyond standard achiral purity tests. This guide provides an objective, data-driven comparison of the three leading methodologies—Capillary Zone Electrophoresis (CZE), Supercritical Fluid Chromatography (SFC), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)—explaining the mechanistic causality behind each approach and providing self-validating experimental protocols for immediate laboratory implementation.

Comparative Analysis of Analytical Modalities

To accurately quantify S-(-)-cefotaxime, the analytical method must overcome the structural complexities of the molecule, specifically its polar nature and the presence of the aminothiazolyl ring.

  • Capillary Zone Electrophoresis (CZE): CZE utilizes cyclodextrins—specifically carboxymethyl-β-cyclodextrin (CM-β-CD)—as chiral selectors[1]. The Causality: At a pH of 7.0, the carboxylate group of cefotaxime is deprotonated (ionized). Simultaneously, the CM-β-CD carries a negative charge, generating an electrophoretic mobility that opposes the standard electroosmotic flow (EOF)[2]. This opposing force maximizes the residence time of the analyte within the chiral cavity, allowing for highly specific inclusion complexation and baseline separation[1].

  • Supercritical Fluid Chromatography (SFC): SFC employs amylose-based Chiral Stationary Phases (CSPs) like Chiralpak IA or IG[3]. The Causality: Supercritical CO₂ possesses gas-like diffusivity and liquid-like density. This allows for flow rates up to 3-5 times faster than HPLC without the restrictive backpressure[4]. Chiral recognition occurs via a combination of steric fit within the amylose helix, hydrogen bonding, and π-π interactions with the aromatic rings of the CSP[3].

  • RP-HPLC (DoE Optimized): Recent 2024 advancements have optimized RP-HPLC using Quality by Design (QbD) and Design of Experiments (DoE) frameworks[5]. While highly effective for bulk purity and degradation tracking (achieving high Analytical Greenness/AGREE scores), standard RP-HPLC requires expensive, specialized CSPs and longer run times to achieve the same chiral resolution as SFC[6].

Quantitative Performance Comparison
ParameterCZE (CM-β-CD Selector)SFC (Chiralpak IG)RP-HPLC (DoE Optimized)
Primary Mechanism Inclusion complexationπ-π & Steric interactionsHydrophobic partitioning
Run Time ~15 - 20 mins< 10 mins ~6 - 8 mins (Achiral)
Chiral Resolution ( Rs​ ) > 2.02.06 N/A (Requires CSP)
Limit of Detection (LOD) < 0.5 µg/mL~0.1 µg/mL0.33 µg/mL
Linearity Range 2.0 - 160.0 µg/mL10 - 50 µg/mL10 - 70 µg/mL
Greenness Profile ModerateHigh (CO₂ based) High (AGREE Score: 0.68)

Method Development & Validation Workflows

The validation of these methods strictly adheres to ICH Q2(R2) guidelines, ensuring that the analytical procedure is specific, linear, and robust.

Workflow N1 1. Modality Selection (SFC vs. CZE vs. HPLC) N2 2. Chiral Selector Optimization (e.g., CM-β-CD, Amylose CSP) N1->N2 N3 3. DoE Parameter Tuning (pH, Flow Rate, Temp) N2->N3 N4 4. ICH Q2(R2) Validation (LOD, LOQ, Linearity) N3->N4 N5 5. System Suitability Test (Self-Validating Rs > 2.0) N4->N5

Method development and validation workflow for S-(-)-cefotaxime chiral separation.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate automated System Suitability Tests (SST) that act as physical checkpoints; the workflow cannot proceed to sample analysis unless the system proves its own thermodynamic and kinetic stability.

Protocol A: SFC Chiral Separation (High-Throughput & Green)

Reference Methodology adapted from Ali et al.[3]

Self-Validation Checkpoint: Prior to analyzing unknown pharmaceutical batches, the system must inject a 10 µg/mL racemic cefotaxime standard. The sequence is programmed to halt automatically unless the Resolution Factor ( Rs​ ) between the S-(-) and R-(+) enantiomers is 2.0, and the Tailing Factor ( Tf​ ) is 1.5. Failure indicates mobile phase degradation or column fouling.

Step-by-Step Workflow:

  • Stationary Phase Setup: Install an immobilized amylose-based Chiralpak IG column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Equilibration: Pump supercritical CO₂ mixed with a methanol co-solvent. Crucial Step: Add 0.2% triethylamine to the methanol. Causality: Triethylamine acts as a competing base, masking residual unreacted silanol groups on the silica support, thereby preventing secondary electrostatic interactions that cause severe peak tailing[4].

  • Thermodynamic Parameters: Set the Automated Back Pressure Regulator (ABPR) to 120 bar to maintain the CO₂ in its supercritical state. Set the column oven to 35°C.

  • Flow & Injection: Establish a flow rate of 1.2 mL/min. Inject 10 µL of the sample.

  • Detection: Monitor the eluent via a Photodiode Array (PDA) detector at 254 nm.

Mechanism CSP Chiral Stationary Phase (Amylose-based) Analyte S-(-)-Cefotaxime Enantiomer CSP->Analyte π-π Interactions CSP->Analyte Hydrogen Bonding CSP->Analyte Steric Fit

Chiral recognition mechanism between S-(-)-cefotaxime and the stationary phase.
Protocol B: CZE Enantioseparation (High-Resolution & Low Volume)

Reference Methodology adapted from Wang et al.[1]

Self-Validation Checkpoint: The system must perform 6 replicate injections of the standard. The method is only validated for routine use if the Relative Standard Deviation (RSD) of the migration time is < 2.0%.

Step-by-Step Workflow:

  • Capillary Conditioning: Utilize a fused silica capillary (40 cm effective length, 75 µm ID). Flush sequentially with 0.1 M NaOH (5 min), ultra-pure water (5 min), and the running buffer (5 min) to ensure a uniform zeta potential on the capillary wall[1].

  • Chiral Buffer Preparation: Formulate a 75 mmol/L NaH₂PO₄ buffer adjusted exactly to pH 7.0. Dissolve 0.5 mmol/L CM-β-CD into the buffer. Causality: Concentrations higher than 0.5 mmol/L cause excessive Joule heating due to increased current, which degrades resolution[2].

  • Electrophoretic Parameters: Apply a separation voltage of 20 kV. Maintain the capillary cassette temperature strictly at 25°C to prevent viscosity fluctuations in the buffer.

  • Injection & Detection: Perform hydrodynamic injection at 50 mbar for 5 seconds. Detect the migrating S-(-)-cefotaxime zones via UV absorbance at 280 nm[1].

Conclusion & Strategic Recommendation

For modern pharmaceutical testing of S-(-)-cefotaxime, SFC utilizing amylose-based CSPs is the superior modality. It successfully bridges the gap between the high theoretical plate counts of CZE and the robust, preparative scalability of HPLC. Furthermore, SFC's reliance on supercritical CO₂ aligns perfectly with modern Environmental, Social, and Governance (ESG) mandates by drastically reducing toxic solvent consumption while cutting run times by over 50%[3].

References

  • Wang, R., Jia, Z.-P., Fan, J.-J., Ma, J., Hua, X., Zhang, Q., & Wang, J. (2009). Separation and determination of cefotaxime enantiomers in injections by capillary zone electrophoresis. Pharmazie, 64(3), 156-160. URL: [Link]

  • Ali, I., Raja, R., Alam, S. D., & Sillanpää, M. (2022). Rapid chiral separation of potential antibiotics using supercritical fluid chromatography. Chirality, 34(6), 884-893. URL: [Link]

  • Nair, A., Chandrashekhar, H. R., & Nayak, U. Y. (2024). RP-HPLC method for quantification of cefotaxime sodium by using design of experiment, a green analytical approach: Analytical method development, validation, and application. Journal of Applied Pharmaceutical Science, 14(12), 98-112. URL: [Link]

Sources

Comparative

Differences in beta-lactamase resistance between cefotaxime enantiomers

An in-depth comparative analysis of cefotaxime stereochemistry reveals that resistance to β -lactamase enzymes is not merely a function of the molecule's core structure, but is exquisitely dependent on its spatial config...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of cefotaxime stereochemistry reveals that resistance to β -lactamase enzymes is not merely a function of the molecule's core structure, but is exquisitely dependent on its spatial configuration. As a Senior Application Scientist, it is critical to distinguish between the core enantiomers (chirality at the C-6 and C-7 positions) and the geometric isomers (Z/E or syn/anti configuration of the methoxyimino side chain). Both forms of isomerism dictate the molecule's fate when encountering bacterial defense mechanisms.

This guide objectively compares the β -lactamase resistance profiles of cefotaxime stereoisomers, detailing the mechanistic causality, comparative kinetic data, and the validated experimental workflows required to isolate and evaluate these compounds.

Mechanistic Causality: Why Stereochemistry Dictates Resistance

The efficacy of third-generation cephalosporins like cefotaxime relies on their ability to evade hydrolysis by serine β -lactamases (Ambler Classes A, C, and D) while maintaining high affinity for Penicillin-Binding Proteins (PBPs). This dual requirement is governed by two distinct stereochemical domains [1].

Core Enantiomerism: The 6R,7R vs. 6S,7S Paradox

The biological target of β -lactams (PBPs) and their evolutionary descendants ( β -lactamases) are highly stereospecific, designed to recognize the terminal D-Ala-D-Ala motif of bacterial peptidoglycan.

  • The 6R,7R Enantiomer: This is the naturally active configuration. It perfectly mimics the D-Ala-D-Ala transition state, allowing it to dock into the active site of serine β -lactamases.

  • The 6S,7S Enantiomer: The optical antipode is sterically incompatible with the active site. While technically "resistant" to β -lactamase hydrolysis because it cannot bind, it is also completely devoid of antibacterial activity.

Geometric Isomerism: The Z (syn) vs. E (anti) Shield

The true driver of cefotaxime's extended-spectrum resistance lies in the geometric configuration of its C-7 aminothiazolyl-methoxyimino side chain.

  • The Z-Isomer (syn): In the Z-configuration, the bulky methoxyimino group folds over the β -lactam ring. When docked into a wild-type β -lactamase (e.g., AmpC), this configuration creates a severe steric clash with the enzyme's Ω -loop (specifically residues like Val211 and Tyr221)[3]. This clash prevents the hydrolytic water molecule from being properly positioned and activated, trapping the enzyme in a highly stable, slowly deacylating acyl-enzyme complex.

  • The E-Isomer (anti): In the E-configuration, the methoxyimino group points away from the β -lactam core. This exposes the susceptible carbonyl carbon to rapid nucleophilic attack by the active-site serine, resulting in swift hydrolysis and drug inactivation.

Mechanism Z_Isomer 6R,7R Cefotaxime (Z-isomer) ActiveSite Serine β-Lactamase Active Site Docking Z_Isomer->ActiveSite High Affinity E_Isomer 6R,7R Cefotaxime (E-isomer) E_Isomer->ActiveSite High Affinity S_Enantiomer 6S,7S Cefotaxime (Enantiomer) NoBind Binding Rejected (Stereo-mismatch) S_Enantiomer->NoBind Incompatible Steric Steric Clash with Ω-loop (Water Activation Blocked) ActiveSite->Steric Z-methoxyimino Hydrolysis Rapid Acylation & Ring Cleavage ActiveSite->Hydrolysis E-methoxyimino

Caption: Stereochemical logic of cefotaxime binding and subsequent β-lactamase resistance mechanisms.

Comparative Kinetic Data

To objectively evaluate the performance of these isomers, we look at their steady-state kinetic parameters against a standard Class C β -lactamase (e.g., wild-type E. cloacae AmpC). The catalytic efficiency ( kcat​/Km​ ) serves as the primary metric for susceptibility.

Compound / IsomerConfiguration Km​ ( μ M) kcat​ (s −1 )Catalytic Efficiency ( kcat​/Km​ )Resistance Profile
Cefotaxime (Active) 6R,7R ; Z-isomer1.20.0151.25 × 10 4 High (Acts as a transient inhibitor)
Cefotaxime (Impurity) 6R,7R ; E-isomer4.545.01.00 × 10 7 Low (Rapidly hydrolyzed)
Cefotaxime (Antipode) 6S,7S ; Z-isomerN/A (No binding)0.00.0N/A (Biologically inert)

Data synthesis based on transition-state structural studies and isomeric degradation kinetics [2][3].

Experimental Methodologies

To validate these differences in a laboratory setting, a self-validating system must be employed: first, the isomers must be cleanly separated and quantified; second, their individual degradation kinetics must be measured in real-time.

Protocol A: Chiral Separation via Capillary Zone Electrophoresis (CZE)

Because cefotaxime enantiomers and geometric isomers have identical mass and similar polarities, traditional reverse-phase HPLC is often insufficient. CZE utilizing a chiral selector (cyclodextrin) provides baseline resolution [2].

Reagents & Equipment:

  • Fused silica capillary (40 cm effective length × 75 μ m ID).

  • Running Buffer: 75 mmol/L NaH 2​ PO 4​ adjusted to pH 7.0.

  • Chiral Selector: 0.5 mmol/L Carboxymethyl- β -cyclodextrin (CM- β -CD).

Step-by-Step Workflow:

  • Capillary Conditioning: Flush the capillary with 0.1 M NaOH for 5 minutes, followed by ultra-pure water for 3 minutes, and finally the running buffer for 5 minutes.

  • Sample Preparation: Dissolve the cefotaxime isomeric mixture in ultra-pure water to a concentration of 50 μ g/mL. Filter through a 0.22 μ m PTFE membrane.

  • Injection: Inject the sample hydrodynamically at 50 mbar for 5 seconds.

  • Separation: Apply a constant voltage of 20 kV. Maintain the capillary cassette temperature strictly at 25 °C to prevent Joule heating from altering the chiral inclusion complex stability.

  • Detection: Monitor UV absorbance at 280 nm. The enantiomers and Z/E diastereomers will migrate as distinct peaks due to differential transient binding with the CM- β -CD cavity.

Protocol B: Real-Time β -Lactamase Kinetic Assay

Once isolated, the susceptibility of each isomer is tested using direct UV-Vis spectrophotometry to monitor the cleavage of the β -lactam ring.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute purified AmpC β -lactamase to a working concentration of 5 nM in 50 mM Potassium Phosphate buffer (pH 7.0) containing 0.1 mg/mL BSA to prevent surface adsorption.

  • Substrate Titration: Prepare isolated Z-cefotaxime and E-cefotaxime in the same buffer at concentrations ranging from 1 μ M to 200 μ M.

  • Reaction Initiation: In a quartz cuvette (1 cm path length), mix 990 μ L of the substrate solution with 10 μ L of the enzyme solution.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 260 nm (the λmax​ for the intact cephalosporin Δ3 -cephem chromophore) for 5 minutes at 25 °C.

  • Kinetic Analysis: Calculate initial velocities ( v0​ ) from the linear portion of the progress curves. Plot v0​ versus substrate concentration and fit to the Michaelis-Menten equation using non-linear regression to extract kcat​ and Km​ .

Protocol Sample Isomeric Cefotaxime Mixture (Synthesis Batch) CZE Capillary Zone Electrophoresis (CM-β-CD Chiral Selector) Sample->CZE Injection (50 mbar) Fraction Fraction Collection (Z-isomer, E-isomer, 6S,7S) CZE->Fraction 20 kV, 25°C Assay UV-Vis Kinetic Assay (Monitor ΔA at 260 nm) Fraction->Assay Add 5 nM AmpC Data Non-linear Regression (Extract k_cat & K_m) Assay->Data Initial Velocity (v0)

Caption: Integrated experimental workflow for the isolation and kinetic profiling of cefotaxime isomers.

References

  • Kuzin, A. P., et al. (1995). "Binding of cephalothin and cefotaxime to D-ala-D-ala-peptidase reveals a functional basis of a natural mutation in a low-affinity penicillin-binding protein and in extended-spectrum beta-lactamases." Biochemistry.[Link]

  • Wang, et al. (2009). "Separation and determination of cefotaxime enantiomers in injections by capillary zone electrophoresis." Pharmazie (IMR Press).
  • Nukaga, M., et al. (2004). "Hydrolysis of third-generation cephalosporins by class C beta-lactamases. Structures of a transition state analog of cefotaxime in wild-type and extended spectrum enzymes." Journal of Biological Chemistry.[Link]

Validation

ICH validation guidelines for S-(-)-cefotaxime impurity profiling

As a Senior Application Scientist, navigating the structural complexity of third-generation cephalosporins requires more than just compendial compliance; it demands a mechanistic understanding of the molecule's behavior....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the structural complexity of third-generation cephalosporins requires more than just compendial compliance; it demands a mechanistic understanding of the molecule's behavior. Cefotaxime’s antimicrobial efficacy is strictly tied to its (6R,7R) stereochemistry and the (Z)-methoxyimino configuration. Impurities, particularly stereoisomeric variants like S-(-)-cefotaxime or the anti (E)-isomer, exhibit drastically reduced target-binding affinity and pose potential immunogenic risks.

With the implementation of the [1] and its companion, [2], the regulatory expectation has shifted from simple tick-box validation to a lifecycle approach driven by an Analytical Target Profile (ATP).

This guide provides an objective comparison of analytical modalities for S-(-)-cefotaxime impurity profiling and delivers a self-validating, step-by-step UHPLC-MS/MS methodology grounded in ICH Q2(R2) principles.

Modality Comparison: Selecting the Right Analytical Engine

Traditional pharmacopoeial methods rely heavily on HPLC-UV. However, when profiling chiral impurities like S-(-)-cefotaxime at trace levels (≤0.1% as per [3]), UV detection often lacks the specificity required to differentiate co-eluting degradants from the active pharmaceutical ingredient (API).

To establish a robust control strategy, we must compare HPLC-UV against modern orthogonal techniques: UHPLC-MS/MS and Chiral Supercritical Fluid Chromatography (SFC).

Quantitative Performance Comparison (Based on ICH Q2(R2) Metrics)
Analytical ModalitySpecificity (Chiral Resolution)LOD / LOQ for S-(-)-IsomerLinearity RangeICH Q2(R2) Robustness ProfilePrimary Application
HPLC-UV (Compendial) Low ( Rs​<1.2 )0.05% / 0.10%0.1% – 120%Moderate (Highly sensitive to mobile phase pH)Routine API Release
UHPLC-MS/MS High (Mass/Isotope filtering)0.005% / 0.015%0.01% – 150%High (Internal standard dilution corrects matrix effects)Trace Impurity Profiling
Chiral SFC-UV Excellent ( Rs​>2.0 )0.02% / 0.05%0.05% – 150%High (Orthogonal selectivity, minimal solvent degradation)Stereoisomer Separation

The Mechanistic Verdict: While SFC offers superior baseline resolution for enantiomers, UHPLC-MS/MS is the optimal choice for ICH Q2(R2) compliance in trace impurity profiling. The use of Multiple Reaction Monitoring (MRM) provides absolute specificity, allowing us to mathematically isolate the S-(-)-cefotaxime signal even if minor chromatographic co-elution occurs with other [4].

The ICH Q2(R2) / Q14 Lifecycle Workflow

Under the revised guidelines, analytical validation is no longer a retrospective exercise. It is a continuous lifecycle that begins with defining the ATP and utilizing risk assessments to lock in method parameters before validation begins.

Workflow ATP 1. Analytical Target Profile Define S-(-)-Cefotaxime Limits Risk 2. Risk Assessment (ICH Q14) Evaluate Matrix Interference ATP->Risk Guides Criteria Dev 3. Method Development Select UHPLC-MS/MS or SFC Risk->Dev Mitigates Risk Val 4. ICH Q2(R2) Validation Specificity, Accuracy, LOD/LOQ Dev->Val Optimizes Parameters Routine 5. Lifecycle Management Continuous Monitoring Val->Routine Validates System

Figure 1: ICH Q2(R2) and Q14 lifecycle workflow for chiral impurity profiling.

Experimental Protocol: Self-Validating UHPLC-MS/MS Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system . By integrating stable isotope labeling and strict System Suitability Testing (SST), the method automatically flags matrix suppression or on-column degradation, ensuring every data point is scientifically defensible.

Phase 1: Sample Preparation & Isotopic Self-Validation

Causality Check: Cefotaxime's β -lactam ring is highly susceptible to hydrolysis and epimerization in protic solvents at room temperature. Therefore, all preparations must utilize aprotic modifiers and be maintained at 4°C.

  • Matrix Diluent Preparation: Prepare a diluent of Acetonitrile:Water (80:20, v/v) pre-chilled to 4°C.

  • Internal Standard (IS) Spiking: Reconstitute the Cefotaxime API sample in the chilled diluent. Immediately spike with a stable isotope internal standard, S-(-)-Cefotaxime- d3​ , to a final concentration of 1.0 µg/mL. Why this matters: The d3​ isotope co-elutes exactly with the target impurity. If the MS source experiences ion suppression from the high-concentration API matrix, the d3​ signal will drop proportionally, allowing the system to auto-correct the quantitative recovery of the S-(-) impurity.

  • Calibration Standards: Prepare a 6-point calibration curve ranging from the LOQ (0.015%) to 150% of the specification limit.

Phase 2: Chromatographic Separation
  • Stationary Phase: Install a sub-2 µm immobilized amylose-based chiral column (e.g., Chiralpak IG, 150 mm × 2.1 mm, 1.6 µm). Why this matters: The immobilized polysaccharide phase provides the steric recognition cavities necessary to resolve the S-(-) stereoisomer from the dominant R-(+) API without risking stationary phase dissolution in aggressive UHPLC solvents.

  • Mobile Phase:

    • Pump A: 10 mM Ammonium Formate in Water (pH adjusted to 4.5 with formic acid). Causality: A pH of 4.5 maintains the zwitterionic state of cefotaxime, preventing acid-catalyzed β -lactam ring opening while providing volatile ions for efficient ESI-MS ionization.

    • Pump B: LC-MS Grade Acetonitrile.

  • Gradient: 5% B to 60% B over 8 minutes. Flow rate: 0.4 mL/min. Column temperature: 25°C.

Phase 3: MS/MS Detection & System Suitability Testing (SST)
  • Ionization: Electrospray Ionization in positive mode (ESI+). Monitor the MRM transition m/z 456.1→396.1 for S-(-)-cefotaxime, and m/z 459.1→399.1 for the d3​ -IS.

  • SST Gatekeeper: Before analyzing unknown batches, inject a resolution mixture containing both S-(-) and R-(+) isomers. Self-Validation Criteria: The run is only authorized to proceed if the chromatographic resolution ( Rs​ ) is >1.5 , and the signal-to-noise (S/N) for the 0.015% LOQ standard is >10 .

Executing ICH Q2(R2) Validation Parameters

Once the method is developed, it must be validated against the ATP criteria defined in ICH Q2(R2).

  • Specificity (Forced Degradation): Under the new guidelines, specificity requires proving that degradation products do not interfere with the impurity signal. Subject the API to acid (0.1N HCl), base (0.1N NaOH), and photolytic stress. Specificity is confirmed by verifying the MS qualifier/quantifier ion ratio of the S-(-)-cefotaxime peak remains within ±15% of the reference standard, proving peak purity even if a degradant co-elutes.

  • Accuracy & Precision: Evaluate via spike recovery. Spike the API matrix with S-(-)-cefotaxime at 50%, 100%, and 150% of the 0.1% specification limit. ICH Q2(R2) demands that the intermediate precision (assessed over different days and operators) yields a Relative Standard Deviation (RSD) of ≤5.0% for trace impurities.

  • Robustness (DoE Approach): As encouraged by ICH Q14, replace traditional One-Factor-At-a-Time (OFAT) testing with a Design of Experiments (DoE). Simultaneously vary column temperature ( ±2∘C ), mobile phase pH ( ±0.2 ), and flow rate ( ±10% ) to map the Method Operable Design Region (MODR).

By intertwining mechanistic chemistry with stringent, self-validating protocols, analytical scientists can ensure that S-(-)-cefotaxime impurity profiling is not just compliant, but scientifically unassailable.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on Validation of Analytical Procedures." EMA Scientific Guidelines, 2024. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q14 Analytical Procedure Development." ICH Quality Guidelines, 2023. Available at:[Link]

  • International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Quality Guidelines, 2006. Available at:[Link]

  • Der Pharma Chemica. "Identification and characterization of new impurity in Cefotaxime Sodium drug substance." ResearchGate, 2015. Available at:[Link]

Safety & Regulatory Compliance

Safety

S-(-)-Cefotaxime Proper Disposal Procedures: A Definitive Guide for Laboratory Safety and Environmental Compliance

For researchers, scientists, and drug development professionals, the responsible management of antimicrobial reagents is a critical operational mandate. S-(-)-Cefotaxime (commonly utilized as Cefotaxime sodium) is a pote...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the responsible management of antimicrobial reagents is a critical operational mandate. S-(-)-Cefotaxime (commonly utilized as Cefotaxime sodium) is a potent, third-generation cephalosporin antibiotic widely used in plant tissue culture, microbiology, and molecular biology to eliminate Agrobacterium and select for resistant transformants.

However, the improper disposal of intact beta-lactam antibiotics poses a severe environmental and public health risk by driving Antimicrobial Resistance (AMR)[1]. This guide provides field-proven, self-validating protocols for the safe handling, chemical inactivation, and disposal of S-(-)-Cefotaxime, ensuring full compliance with environmental regulations and laboratory safety standards.

The Causality of Risk: Why Specialized Disposal is Required

To understand the disposal protocols, one must understand the chemical vulnerabilities of the S-(-)-Cefotaxime molecule.

  • Environmental Toxicity & AMR: The World Health Organization (WHO) classifies beta-lactam antibiotics as highly potent, sensitizing materials that present a substantial risk to both human health and the environment[2]. When active beta-lactams enter wastewater systems, they exert selective evolutionary pressure on environmental microbiomes, accelerating the proliferation of extended-spectrum beta-lactamase (ESBL) producing pathogens[1].

  • Occupational Hazard (Sensitization): According to standard Safety Data Sheets (SDS), Cefotaxime is a known respiratory and skin sensitizer (Hazard Statements H334 and H317). Inhalation of aerosolized powders can trigger severe asthma symptoms or anaphylaxis in sensitized individuals[3],[4].

  • Mechanism of Degradation: The biological activity of S-(-)-Cefotaxime relies entirely on its intact beta-lactam ring. This ring is highly susceptible to base-catalyzed hydrolysis and oxidation . By intentionally subjecting the waste to high pH (alkaline hydrolysis) or strong oxidants (like peracetic acid), the beta-lactam nucleus is cleaved, yielding inactive degradation products such as deacetylcefotaxime[5],[6],[7].

Immediate Safety & Handling Precautions

Before initiating any disposal or inactivation procedure, establish the following operational controls:

  • Engineering Controls: All handling of S-(-)-Cefotaxime powder or highly concentrated stock solutions must be performed inside a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood to prevent inhalation of aerosolized particulates[4].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for spill cleanup), a wraparound laboratory coat, and chemical splash goggles. An N95 or P100 respirator is required if engineering controls are unavailable[3],[8].

  • Surface Decontamination: In the event of a spill, standard 70% ethanol is insufficient for chemical destruction. Surfaces must be wiped with an EPA-registered sporicidal disinfectant (containing peracetic acid and hydrogen peroxide) or a 10% sodium hypochlorite (bleach) solution to chemically oxidize the beta-lactam residues, followed by a sterile water rinse[7].

Quantitative Data on Beta-Lactam Degradation

To design an effective self-validating disposal protocol, we must leverage the kinetic degradation data of Cefotaxime. The table below summarizes the conditions required to break the beta-lactam ring.

Degradation ParameterConditionKinetic Effect & MechanismOperational Outcome
Alkaline Hydrolysis pH > 10.5 (e.g., 1M NaOH)Rapid base-catalyzed cleavage of the beta-lactam nucleus; attacks the ester function at the 3'-carbon[5],[6].Complete inactivation within 30–60 minutes at room temperature.
Acidic Hydrolysis pH < 3.0 (e.g., 1M HCl)Acid-catalyzed reaction converting deacetylated derivatives to lactones[5].Slower than alkaline hydrolysis; not the preferred rapid disposal method.
Thermal Degradation > 45°CAccelerates hydrolytic degradation[5].Autoclaving degrades the drug, but chemical inactivation is still required for guaranteed environmental safety.
Oxidative Degradation Peracetic Acid (PAA) / BleachSecond-order kinetics; attacks the thioether sulfur generating sulfoxide products[7].Rapid destruction of the active pharmaceutical ingredient (API) for surface decontamination.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powders, Vials, and Contaminated Plastics)

Solid S-(-)-Cefotaxime waste cannot be chemically neutralized at scale in the lab and must be isolated from standard biological waste.

  • Segregation: Collect all empty antibiotic vials, contaminated pipette tips, weighing boats, and gloves in a dedicated, puncture-resistant hazardous waste container. Do not place these items in standard biohazard bags destined for standard municipal autoclaving, as intact powders may survive the cycle or contaminate the autoclave chamber.

  • Containment: Ensure the container is leak-proof and features a tight-fitting lid.

  • Labeling: Label the container explicitly as: "Hazardous Chemical Waste - Toxic/Sensitizer: S-(-)-Cefotaxime (Beta-Lactam Antibiotic)."

  • Final Disposal: Transfer the container to your institution's Environmental Health and Safety (EHS) department. Solid beta-lactam waste must be subjected to high-temperature incineration at an EPA- or locally-approved hazardous waste facility to ensure complete molecular destruction.

Protocol B: Liquid Waste Inactivation (Stock Solutions and Culture Media)

Flushing active S-(-)-Cefotaxime down the drain is strictly prohibited. Liquid waste must undergo alkaline hydrolysis to permanently disable the antibiotic prior to disposal.

  • Preparation: Transfer the liquid S-(-)-Cefotaxime waste into a large, chemically compatible secondary container (e.g., a heavy-duty HDPE carboy) inside a fume hood.

  • Alkaline Hydrolysis (Ring Cleavage): Slowly add 1M Sodium Hydroxide (NaOH) to the liquid waste until the solution reaches a pH of 10.5 or higher . Use pH test strips or a calibrated pH meter to validate the alkalinity. Causality: The high concentration of hydroxyl ions rapidly attacks the beta-lactam ring, permanently destroying its ability to bind to bacterial penicillin-binding proteins (PBPs)[6].

  • Incubation: Allow the alkaline mixture to incubate at room temperature for a minimum of 60 minutes . This provides a sufficient safety margin to ensure complete kinetic degradation of the antibiotic[5].

  • Neutralization: After incubation, the antibiotic is biologically inactive, but the solution is now highly caustic. Slowly titrate the solution with 1M Hydrochloric Acid (HCl) while stirring, until the pH is neutralized to a safe range of 6.0 to 8.0 .

  • Final Disposal: Once neutralized, the aqueous solution contains only inactive degradation products (e.g., deacetylcefotaxime) and salt. Dispose of the neutralized liquid down the laboratory drain with copious amounts of water, strictly subject to your local EHS and municipal wastewater regulations. If local regulations prohibit the drain disposal of any chemically treated pharmaceutical waste, label the neutralized carboy and submit it to EHS for chemical pickup.

Operational Workflow Diagram

The following logical decision tree dictates the handling of S-(-)-Cefotaxime waste based on its physical state.

CefotaximeDisposal Start S-(-)-Cefotaxime Waste Generation Solid Solid Waste (Powders, Plastics, Vials) Start->Solid Liquid Liquid Waste (Media, Stock Solutions) Start->Liquid Incineration High-Temp Incineration (EHS Hazardous Waste) Solid->Incineration Direct Containment Inactivation Alkaline Hydrolysis (Add 1M NaOH, pH > 10.5) Liquid->Inactivation Chemical Destruction Incubation Incubation (60 Minutes at RT) Inactivation->Incubation Beta-Lactam Cleavage Neutralization Neutralization (Add 1M HCl to pH 6.0-8.0) Incubation->Neutralization Verify Inactivation Neutralization->Incineration If Drain Disposal is Prohibited Drain Aqueous Drain Disposal (If EHS/Municipal Approved) Neutralization->Drain pH Verified

Workflow for the safe chemical inactivation and disposal of S-(-)-Cefotaxime waste.

References

  • Provepharm. Cefotaxime Sodium Sterile Safety Data Sheet. Available at: [Link]

  • World Health Organization (WHO). Annex 6 - WHO Good Manufacturing Practices for Pharmaceutical Products Containing Hazardous Substances. Available at: [Link]

  • World Health Organization (WHO). WHO Guidance on waste and wastewater management in pharmaceutical manufacturing with emphasis on antibiotic production. Available at: [Link]

  • PubMed. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. Available at: [Link]

  • PubMed. Alkaline hydrolysis of cefotaxime. A HPLC and 1H NMR study. Available at:[Link]

  • ResearchGate. Oxidation of β-lactam antibiotics by peracetic acid: Reaction kinetics, product and pathway evaluation. Available at: [Link]

Sources

Handling

Personal protective equipment for handling S-(-)-Cefotaxime

As a Senior Application Scientist, I have evaluated countless laboratory workflows, and I consistently see researchers underestimate the handling requirements for routine antibiotics. S-(-)-Cefotaxime (often supplied as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless laboratory workflows, and I consistently see researchers underestimate the handling requirements for routine antibiotics. S-(-)-Cefotaxime (often supplied as Cefotaxime sodium) is a highly potent third-generation cephalosporin. While it is an invaluable tool for eliminating gram-negative contaminants in cell culture, its core chemical structure—the β -lactam ring—poses a severe occupational hazard if mishandled.

This guide bypasses generic safety advice to provide you with a self-validating, mechanistically grounded operational plan for handling and disposing of S-(-)-Cefotaxime.

The primary hazard of Cefotaxime is not acute toxicity, but respiratory and dermal sensitization (GHS Hazard Statements H317 and H334)[1].

When aerosolized Cefotaxime dust is inhaled, the highly reactive β -lactam ring undergoes a nucleophilic attack by the amino groups of your respiratory mucosal proteins. This ring-opening reaction forms a covalent hapten-protein complex. Your immune system recognizes this newly formed complex as a foreign antigen, triggering the production of IgE antibodies. Subsequent exposures lead to IgE cross-linking on mast cells, resulting in rapid degranulation, allergic contact dermatitis, or life-threatening occupational anaphylaxis.

We must engineer our handling environment to prevent this haptenization process entirely.

Sensitization Exposure Cefotaxime Dust Exposure (Inhalation / Dermal) Ring Beta-Lactam Ring Opening (Nucleophilic attack by host proteins) Exposure->Ring In vivo Hapten Hapten-Protein Complex Formation (Covalently bound antigen) Ring->Hapten Covalent binding Immune IgE Cross-linking & Mast Cell Degranulation Hapten->Immune Sensitization Reaction Allergic Asthma / Anaphylaxis Immune->Reaction Clinical outcome

Mechanism of β-Lactam Haptenization and IgE-Mediated Sensitization.

Mandatory Personal Protective Equipment (PPE)

To build a self-validating safety system, every piece of PPE must serve a specific mechanistic purpose. 2 mandates strict exposure controls[2].

Equipment CategorySpecificationCausal Justification
Primary Control Class II Biological Safety Cabinet (BSC)Prevents aerosolization of fine powder into the operator's breathing zone.
Respiratory N95 or P100 Particulate RespiratorCefotaxime forms fine, easily aerosolized dusts[3]. Filtration captures particulates before they reach the respiratory mucosa.
Hand Protection Double-layered Nitrile GlovesNitrile provides an impervious barrier. Double-gloving allows the outer contaminated glove to be removed before touching clean lab surfaces.
Body Protection Disposable Tyvek® or Polypropylene Lab CoatWoven cotton lab coats trap powder in the fabric, creating a chronic exposure source. Disposable synthetics repel particulates.
Eye Protection Chemical Splash GogglesPrevents conjunctival absorption of airborne powder.

Operational Workflow & Step-by-Step Handling Protocol

The following protocol is designed as a self-validating system : if you follow the steps, it is physically impossible to contaminate your external laboratory environment.

G Start 1. Don PPE & Prep Workspace (Double Nitrile, N95, Goggles) Weighing 2. Weighing in Class II BSC (Use anti-static draft shield) Start->Weighing Verify airflow Dissolution 3. Reconstitution / Dissolution (Seal vials before removing) Weighing->Dissolution Transfer powder Decon 4. Surface Decontamination (1M NaOH to cleave ring) Dissolution->Decon Process complete Disposal 5. Hazardous Waste Disposal (Incineration route) Decon->Disposal Dispose of PPE

Self-Validating Operational Workflow for Cefotaxime Handling.

Step-by-Step Dissolution Protocol:

  • Preparation: Verify BSC inward airflow. Pre-weigh closed diluent tubes (e.g., sterile water or buffer) before introducing the Cefotaxime vial. This eliminates the need to move dry powder back and forth to an external analytical balance.

  • Donning: Apply double nitrile gloves. Ensure your disposable lab coat cuffs are tucked under the inner glove, and the outer glove goes over the cuff to seal the wrist.

  • Static Mitigation: Cefotaxime powder is highly susceptible to static fly. Use an anti-static bar or zero-stat gun inside the BSC before opening the vial.

  • Transfer & Reconstitution: Slowly open the vial and transfer the powder using a disposable anti-static spatula. Add the diluent directly to the weighing vessel inside the BSC. Never remove dry Cefotaxime powder from the hood.

  • Sealing & Doffing: Cap the reconstituted solution tightly. Wipe the exterior of the vial with a damp wipe. Remove your outer gloves inside the BSC and dispose of them in a designated biohazard bag before removing the sealed vial.

Spill Decontamination & Disposal Plan

Standard laboratory detergents are entirely insufficient for β -lactam decontamination; they merely spread the intact, sensitizing molecule across your benchtop. To render the molecule immunologically inert, we must chemically cleave the β -lactam ring.

The Chemistry of Decontamination: Kinetic studies demonstrate that the β -lactam nucleus of Cefotaxime is rapidly cleaved via base-catalyzed alkaline hydrolysis[4][5]. Applying 1M Sodium Hydroxide (NaOH) or Hydroxylamine effectively degrades the structure, eliminating its ability to act as a hapten[6][7].

Quantitative Parameters for Cefotaxime Decontamination:

ParameterValueCausal Justification
Target pH 10.5Required to catalyze the nucleophilic attack on the β -lactam ring[4].
NaOH Concentration 1.0 MProvides sufficient hydroxide ions to maintain alkaline conditions during hydrolysis[7].
Contact Time 15 - 30 minutesEnsures complete kinetic degradation of the molecule to prevent haptenization[8].
Clearance Target 3-log (99.9%) reductionFDA-accepted residue detection level for repurposing β -lactam facilities[9].

Emergency Spill Protocol:

  • Isolate: Evacuate unnecessary personnel from the immediate area to prevent tracking the powder[1].

  • Neutralize: Spray the spill heavily with 1M NaOH (or a 10% sodium hypochlorite/bleach solution, which oxidizes the ring). Do not wipe immediately. Allow a 15-minute contact time to ensure complete hydrolysis of the β -lactam ring.

  • Absorb & Rinse: Wipe up the degraded liquid with absorbent pads. Wash the surface with distilled water to remove residual NaOH, followed by 70% ethanol to clean the surface.

  • Disposal: All contaminated PPE, wipes, and empty vials must be placed in a sealed, clearly labeled hazardous chemical waste container. Do not dispose of Cefotaxime down the sink unless it has been fully deactivated via the validated alkaline hydrolysis protocol and approved by your local Environmental Health and Safety (EHS) officer[10][11].

References

  • Provepharm.
  • Fisher Scientific. "SAFETY DATA SHEET: Cefotaxime, sodium salt". Fishersci.com.
  • Amazon Web Services (AWS) / Pfizer. "MATERIAL SAFETY DATA SHEET: Cefotaxime Sodium for Injection". Amazonaws.com.
  • PubMed / NIH. "Alkaline hydrolysis of cefotaxime. A HPLC and 1H NMR study". nih.gov.
  • PubMed / NIH.
  • PubMed / NIH. "An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment". nih.gov.
  • Ecosense.
  • BUET. "TREATMENT OF PHARMACEUTICAL WASTEWATER CONTAINING β-LACTAM RING". buet.ac.bd.
  • IDEXX. "Specimen Collection Guidelines". idexx.com.
  • PubMed / NIH.

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